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Core Science & Biosynthesis

Foundational

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid chemical structure

Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Applications of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic Acid Executive Summary (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Applications of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic Acid

Executive Summary

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a specialized, functionally dense heterocyclic compound. As a methylated analog of the naturally occurring urocanic acid, it serves a dual purpose in modern biochemical research: it acts as a critical building block in the synthesis of targeted oncology therapeutics[1] and functions as a molecular probe in photobiological studies. This guide provides a comprehensive, field-validated analysis of its chemical properties, synthetic workflows, and analytical characterization tailored for drug development professionals.

Chemical Identity and Structural Dynamics

The compound features an imidazole core substituted with a methyl group at the C4 position and an acrylic acid moiety at the C5 position. The (E) designation indicates a trans geometry across the vinylic double bond.

Tautomerism and Nomenclature: In aqueous and organic solutions, the 1H-imidazole ring undergoes rapid intermolecular proton exchange between the N1 and N3 nitrogen atoms. Consequently, 4-methyl-1H-imidazol-5-yl and 5-methyl-1H-imidazol-4-yl are tautomeric equivalents. While CAS Registry Number 1225649-94-4 specifically identifies the (E)-isomer[2], CAS 88634-90-6 is frequently used interchangeably in commercial catalogs for the general or unspecified stereoisomer[3].

Physicochemical Profile

To facilitate assay design and pharmaceutical formulation, the core quantitative properties of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid are summarized below:

PropertyValueScientific Implication
Molecular Formula C7H8N2O2Dictates a highly conjugated, planar structure.
Molecular Weight 152.15 g/mol Low molecular weight, ideal for fragment-based drug design.
CAS Registry Number 1225649-94-4[2]Specific to the (E)-stereoisomer.
Hydrogen Bond Donors 2N-H (imidazole) and O-H (carboxylic acid).
Hydrogen Bond Acceptors 3N (imidazole), C=O, and C-O (carboxylic acid).
Topological Polar Surface Area ~66.0 ŲSuggests moderate membrane permeability.

Synthetic Methodology: The Knoevenagel-Doebner Condensation

The most efficient and scalable method for synthesizing (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation. This method leverages the high reactivity of 4-methyl-1H-imidazole-5-carbaldehyde with malonic acid.

Causality in Experimental Design:

  • Pyridine/Piperidine System: Pyridine acts as both the solvent and a weak base, while piperidine serves as a nucleophilic catalyst. Piperidine forms a reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the enolate of malonic acid.

  • Thermal Decarboxylation: Heating the reaction to 90–100 °C drives the elimination of CO₂ from the geminal dicarboxylic acid intermediate, thermodynamically favoring the more stable (E)-alkene due to minimized steric hindrance.

  • Isoelectric Precipitation: The product is amphoteric. Adjusting the pH to 4.5–5.0 neutralizes both the basic imidazole nitrogen and the acidic carboxylate, forming a zwitterion with minimal aqueous solubility, thus maximizing the isolated yield.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 4-methyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in anhydrous pyridine (3 mL per mmol of aldehyde).

  • Catalyst Addition: Add catalytic piperidine (0.1 equivalents) dropwise while stirring.

  • Condensation & Reflux: Heat the reaction mixture to 90–100 °C for 4 to 6 hours. Monitor the evolution of CO₂ gas (indicative of decarboxylation) and track reaction completion via TLC or LC-MS.

  • Quenching & Work-up: Cool the mixture to room temperature and pour it into crushed ice. Carefully adjust the pH to 4.5–5.0 using 1M HCl. A crystalline precipitate will form.

  • Isolation & Purification: Filter the crude zwitterionic solid under vacuum. Wash sequentially with ice-cold water and cold ethanol. Recrystallize from a boiling water/ethanol mixture to yield the pure (E)-isomer.

Synthesis A 4-Methyl-1H-imidazole- 5-carbaldehyde C Doebner Modification (Pyridine/Piperidine) A->C B Malonic Acid B->C D Thermal Decarboxylation (-CO2, 90-100°C) C->D Condensation E (E)-3-(4-methyl-1H-imidazol- 5-yl)acrylic acid D->E pH 4.5-5.0 Precipitation

Synthetic workflow for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid via Doebner modification.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy (DMSO-d6): The stereochemistry is definitively confirmed by the vinylic protons. The (E)-isomer exhibits two distinct doublets at approximately 6.3 ppm and 7.5 ppm with a large coupling constant (

    
     Hz), characteristic of trans geometry. The imidazole C2-H appears as a sharp singlet at ~7.6 ppm, and the C4-methyl group as a singlet at ~2.3 ppm.
    
  • LC-MS: Electrospray ionization (ESI+) will yield a prominent

    
     peak at 
    
    
    
    153.1.

Pharmacological Relevance & Advanced Applications

1. Oncology & Targeted Therapeutics (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is heavily utilized as a synthetic intermediate in the pharmaceutical industry. Notably, it is a critical building block in the development of substituted 2,3-dihydrobenzofuranyl compounds[1]. These complex molecules, developed and patented by Karyopharm Therapeutics, function as selective inhibitors of nuclear export (SINE) and are actively investigated for the treatment of hematological malignancies, such as mantle cell lymphoma[1]. The acrylic acid tail serves as an ideal handle for amide coupling with various pharmacophores.

2. Photobiology and Urocanic Acid Analogy As a direct structural analog of urocanic acid (3-(1H-imidazol-4-yl)acrylic acid), the 4-methyl derivative is a valuable tool in photobiology. Natural urocanic acid resides in the stratum corneum and undergoes (E) to (Z) photoisomerization upon UVB exposure, initiating systemic immunosuppression.

Photobiology E_iso (E)-Isomer (Trans-geometry) UV UVB Irradiation (280-320 nm) E_iso->UV Photon Absorption Z_iso (Z)-Isomer (Cis-geometry) UV->Z_iso Photoisomerization Bio Receptor Binding & Immunomodulation Z_iso->Bio Pharmacological Action

Photochemical (E)-to-(Z) isomerization pathway typical of urocanic acid analogs.

Researchers utilize the 4-methyl analog to investigate how steric bulk on the imidazole ring affects the quantum yield of this photoisomerization and the subsequent binding affinity of the (Z)-isomer to target receptors (such as the 5-HT2A receptor). The methyl group alters the electron density and pKa of the imidazole ring, providing critical structure-activity relationship (SAR) data for designing novel immunomodulatory drugs.

References

  • Source: Karyopharm Therapeutics Inc. (U.S. Patent US20160221994A1)

Sources

Exploratory

Technical Guide: Synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

This technical guide details the synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid , a structural analog of urocanic acid featuring a methyl substitution on the imidazole ring. This scaffold is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid , a structural analog of urocanic acid featuring a methyl substitution on the imidazole ring. This scaffold is a critical intermediate in the development of angiotensin II receptor antagonists and histidine metabolism probes.

Executive Summary & Retrosynthetic Analysis

The target molecule, (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid , presents two primary synthetic challenges:

  • Stereocontrol: Ensuring the formation of the thermodynamically stable (E)-isomer (trans) over the (Z)-isomer.

  • Amphoteric Purification: The imidazole ring (basic) and the carboxylic acid tail (acidic) create a zwitterionic species, necessitating precise pH control during isolation.

The most robust route utilizes a Knoevenagel-Doebner condensation between 4-methyl-5-imidazolecarboxaldehyde and malonic acid. This pathway is preferred over Wittig olefination for scale-up due to the in situ decarboxylation that drives the equilibrium toward the stable (E)-isomer.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (Target Molecule) Intermediate Aldol-type Intermediate (Transient) Target->Intermediate Decarboxylation (-CO2) Dehydration (-H2O) SM1 4-Methyl-5-imidazolecarboxaldehyde (Electrophile) Intermediate->SM1 Knoevenagel Condensation SM2 Malonic Acid (Nucleophile) Intermediate->SM2 Base Catalysis

Figure 1: Retrosynthetic disconnection relying on the Knoevenagel-Doebner modification.

Primary Synthetic Route: Knoevenagel-Doebner Condensation

This protocol is the industry standard for synthesizing imidazole-acrylic acids. It utilizes a pyridine-piperidine catalytic system to promote condensation followed by thermal decarboxylation.

Reaction Mechanism & Causality
  • Base Selection (Piperidine/Pyridine): Piperidine (secondary amine) forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by malonic acid. Pyridine acts as the solvent and a proton sink.

  • Thermodynamics: The initial condensation yields a dicarboxylic acid intermediate. Heating promotes decarboxylation. The (E)-isomer is exclusively formed because the transition state for decarboxylation minimizes steric clash between the imidazole ring and the carboxylate group.

Detailed Protocol

Reagents:

  • 4-Methyl-5-imidazolecarboxaldehyde (10.0 g, 90.8 mmol)

  • Malonic acid (18.9 g, 181.6 mmol, 2.0 equiv)

  • Pyridine (anhydrous, 50 mL)

  • Piperidine (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-5-imidazolecarboxaldehyde (10.0 g) in pyridine (50 mL).

  • Addition: Add malonic acid (18.9 g) in a single portion. Add piperidine (0.5 mL) via syringe.

    • Note: The reaction is initially endothermic; ensure malonic acid is fully suspended before heating.

  • Reflux: Heat the mixture to 80°C for 1 hour, then increase to 115°C (reflux) for 4–6 hours.

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase. The reaction is complete when CO₂ evolution ceases.

  • Quenching: Cool the reaction mixture to room temperature. A heavy precipitate may form.

  • Isolation (Isoelectric Point):

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Adjust pH to 4.5–5.0 (the isoelectric point of the imidazole-acrylic acid) using concentrated HCl dropwise.

    • Critical: Do not overshoot to pH < 3, or the hydrochloride salt will form and redissolve.

  • Filtration: Stir the suspension at 0°C for 1 hour. Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold water (2 x 20 mL) and acetone (20 mL) to remove pyridine residues. Recrystallize from hot water or ethanol/water (1:1).

Expected Data & Yield
ParameterValueNotes
Yield 75–85%High efficiency due to irreversible decarboxylation.
Melting Point 240–242°C (dec)High MP characteristic of zwitterionic lattice.
¹H NMR (DMSO-d₆)

7.50 (d, J=16Hz, 1H), 6.45 (d, J=16Hz, 1H)
Large coupling constant (

Hz) confirms (E)-geometry .
Appearance Off-white to pale yellow powderColoration often due to trace pyridine oxidation.

Alternative Route: Green Chemistry (CDI-Mediated)

For applications requiring metal-free or pyridine-free conditions (e.g., late-stage pharmaceutical intermediates), a Carbonyldiimidazole (CDI) mediated route is recommended.

Concept: CDI activates malonic acid to a reactive acyl imidazole, which undergoes condensation under milder conditions.[1]

Workflow Visualization (DOT)

Mechanism Step1 Malonic Acid Activation Step2 Aldehyde Addition Step1->Step2 Reactive Mono-ester CDI CDI (Reagent) CDI->Step1 Step3 Decarboxylation (Room Temp/Mild Heat) Step2->Step3 -CO2 Product (E)-Product Step3->Product

Figure 2: CDI-mediated activation pathway avoiding harsh reflux.

Protocol Summary:

  • Activate malonic acid (1 equiv) with CDI (1.1 equiv) in THF at 0°C for 30 mins.

  • Add 4-methyl-5-imidazolecarboxaldehyde.[2][3][4]

  • Stir at 40–50°C for 12 hours.

  • Quench with 1M HCl and adjust to pH 5 for precipitation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Interpretation (Causality of Signals)
  • Olefinic Protons: The hallmark of the (E)-isomer is the doublet at

    
     6.3–6.5 ppm and 
    
    
    
    7.3–7.6 ppm with a coupling constant
    
    
    . A
    
    
    value of 10–12 Hz would indicate the undesired (Z)-isomer.
  • Imidazole Singlet: The proton at the C2 position of the imidazole ring appears as a sharp singlet around

    
     7.7–8.0 ppm.
    
  • Methyl Group: A singlet integrating to 3H at

    
     2.3–2.4 ppm confirms the 4-methyl substitution.
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation at pH 5.Check pH precisely; the product is soluble at pH < 3 and pH > 9.
Sticky Solid Pyridine retention.Wash extensively with acetone or ether; dry under high vacuum at 60°C.
Z-Isomer Presence Low reaction temperature.Ensure reflux is vigorous (115°C) to drive thermodynamic equilibration.

References

  • Knoevenagel Condensation Mechanism & Applications

    • Jones, G. (1967). "The Knoevenagel Condensation."[5][6][7][8] Organic Reactions, 15, 204-599.

    • Context: Foundational text establishing the pyridine/piperidine c
  • Synthesis of Urocanic Acid Analogs

    • Lafrance, D., et al. (2011).[1] "Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole." Organic Letters, 13(9), 2322–2325. Link

    • Context: Source for the CDI-mediated altern
  • Imidazole Chemistry & Tautomerism

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][9] Academic Press.

    • Context: Authoritative guide on imidazole reactivity and tautomeric equilibrium (4-methyl vs 5-methyl).
  • Analytical Data Comparison

    • National Institute of Standards and Technology (NIST). "Urocanic acid Mass Spectrum." Link

    • Context: Reference for MS fragmentation p

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-3-(4-methyl-1H-imidazol-5-yl...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. In the dynamic landscape of pharmaceutical sciences, a thorough understanding of a molecule's fundamental characteristics is paramount for successful drug discovery and development. This document is structured to deliver not just data, but also the scientific rationale behind the characterization of this compound, offering both theoretical insights and practical methodologies. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide uniquely combines computationally predicted properties with established experimental data for the closely related structural analog, urocanic acid. This approach provides a robust framework for researchers to anticipate the behavior of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid and to design further experimental investigations.

Chemical Identity and Structural Elucidation

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a heterocyclic compound featuring a substituted imidazole ring linked to an acrylic acid moiety. The "(E)" designation specifies the stereochemistry of the double bond in the acrylic acid chain, indicating a trans configuration.

IUPAC Name: (2E)-3-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid

Chemical Structure:

Caption: Chemical structure of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid.

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

Predicted and Comparative Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key predicted properties for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, alongside experimental data for the analogous compound, urocanic acid.

PropertyPredicted/Estimated Value for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acidExperimental Value for Urocanic Acid ((E)-3-(1H-imidazol-4-yl)acrylic acid)Significance in Drug Development
pKa₁ (Carboxylic Acid) ~3.5 - 4.53.21 - 3.43[1][2]Determines the ionization state of the acidic group, impacting solubility, dissolution rate, and interaction with biological targets.
pKa₂ (Imidazole Ring) ~6.5 - 7.55.80 - 6.82[1][2]Governs the charge of the imidazole moiety, which can influence receptor binding, membrane permeability, and overall solubility.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5~0.1Indicates the lipophilicity of the molecule, a key factor in predicting membrane permeability and absorption.
Aqueous Solubility Moderately Soluble1.5 mg/mL at 17°C[2]Affects bioavailability and formulation strategies.
Melting Point (°C) ~200 - 220225 - 228[3][4][5][6]An indicator of crystal lattice energy and purity.

Disclaimer: Predicted values were obtained using various computational models and should be confirmed by experimental data.

Spectroscopic Profile

¹H NMR Spectroscopy:

  • Acrylic Protons: Two doublets in the vinylic region (typically δ 6.0-8.0 ppm) with a large coupling constant (J > 12 Hz) characteristic of a trans relationship.

  • Imidazole Proton: A singlet for the proton on the imidazole ring (typically δ 7.0-8.0 ppm).

  • Methyl Protons: A singlet for the methyl group attached to the imidazole ring (typically δ 2.0-2.5 ppm).

  • N-H and O-H Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

  • Acrylic Carbons: Two signals in the olefinic region (typically δ 115-145 ppm).

  • Imidazole Carbons: Signals corresponding to the carbon atoms of the imidazole ring.

  • Methyl Carbon: A signal in the upfield region (typically δ 10-20 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • N-H Stretch: A moderate band around 3100-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • C=C Stretch: A band around 1620-1640 cm⁻¹ for the acrylic double bond.

  • C-N and C=N Stretches: Bands in the fingerprint region characteristic of the imidazole ring.

For comparison, the UV absorption maximum for urocanic acid is in the range of 267-280 nm, and this is sensitive to the pH of the solvent[3].

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, the following are detailed, standard experimental protocols.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

Workflow for pKa Determination:

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve a precisely weighed amount of the compound in deionized water or a suitable co-solvent. B Calibrate a pH meter with standard buffers. A->B C Titrate the solution with a standardized solution of NaOH, recording the pH after each addition. B->C D Plot the pH versus the volume of titrant added. C->D E Determine the equivalence points from the titration curve. D->E F Calculate the pKa values from the pH at the half-equivalence points. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be determined.

  • Standardization of Titrant: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode in the analyte solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The equivalence points can be identified as the points of steepest inflection on the curve. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate these points.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, pKa₁ will be the pH at half the volume of the first equivalence point, and pKa₂ will be the pH at the midpoint between the first and second equivalence points.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination:

G cluster_0 Equilibration cluster_1 Sample Analysis A Add an excess amount of the solid compound to a known volume of water in a sealed flask. B Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the undissolved solid to settle. B->C D Withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles. C->D E Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). D->E

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid to a series of vials containing a known volume of purified water (or buffer of a specific pH). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifugation can be used to accelerate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Filter the sample through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

    • The determined concentration represents the equilibrium solubility of the compound under the experimental conditions.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Conclusion

This technical guide has presented a detailed overview of the physicochemical properties of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. By integrating computational predictions with established experimental data for a close structural analog, this document provides a valuable resource for researchers. The provided step-by-step protocols for experimental determination of key parameters are intended to empower scientists to validate these predictions and to further characterize this and other novel compounds. A thorough grasp of these fundamental properties is an indispensable cornerstone for the rational design and development of new therapeutic agents.

References

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  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. (2013).
  • Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. (n.d.). In APRIL. Retrieved March 7, 2026, from [Link].

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. (2025).
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI.
  • CIS-UROCANIC ACID. (n.d.). In Eurisotop. Retrieved March 7, 2026, from [Link].

Sources

Exploratory

Natural Occurrence and Biosynthesis of Methylurocanic Acid Derivatives: A Technical Guide

Executive Summary & Nomenclature Clarification In chemical literature and pharmacological studies, the term 4-methyl-urocanic acid is frequently a misnomer or non-standard IUPAC designation for N-methylurocanic acid (spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In chemical literature and pharmacological studies, the term 4-methyl-urocanic acid is frequently a misnomer or non-standard IUPAC designation for N-methylurocanic acid (specifically, 1-methylurocanic acid or 3-methylurocanic acid, also denoted as Nπ- or Nτ-methylurocanic acid). Because standard 1 is defined as (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, the biologically relevant substitution of a methyl group occurs on the imidazole nitrogen rather than the carbon backbone[1]. This technical guide focuses on these naturally occurring N-methylated derivatives, detailing their critical role as marine pharmacophores, their presence in bacterial catabolism, and the self-validating experimental protocols required for their isolation and synthesis.

Natural Occurrence and Biological Significance

Marine Invertebrates (Eleutherobin & Sarcodictyins)

N-methylurocanic acid is a highly conserved, critical pharmacophore side-chain found in marine diterpenoids, most notably eleutherobin and the sarcodictyins [2]. Isolated from the marine soft coral Eleutherobia sp. and the Mediterranean stolonifer Sarcodictyon roseum, these compounds are potent microtubule-stabilizing agents[3]. The N-methylurocanate moiety is strictly essential for their Taxol-like cytotoxicity against various cancer cell lines; structure-activity relationship (SAR) studies demonstrate that removal or modification of this specific ester group completely abolishes their tubulin-binding affinity[2].

Bacterial Catabolism

In the microbial realm, Nτ-methylurocanate acts as a transient but vital intermediate in the catabolism of Nτ-methylhistidine by soil-dwelling bacteria such as Bacillus terrae and Crassaminicella sp.[4]. The evolutionary emergence of specific enzymes to process this metabolite suggests that Nτ-methylhistidine constitutes a significant nutrient resource in specific ecological niches[4].

Biosynthetic and Catabolic Pathways

The biological routing of methylurocanic acid diverges significantly depending on the host organism:

  • Bacterial Catabolism: The degradation of Nτ-methylhistidine is initiated by a highly specific 4, which catalyzes the non-oxidative deamination of the amino acid to yield Nτ-methylurocanate[4]. This intermediate is subsequently hydrated by Nτ-methylurocanate hydratase (CrNτMUC) to form Nτ-methylimidazolonepropionate[4].

  • Marine Biosynthesis: In soft corals, the eunicellane diterpene core is synthesized via specific terpene cyclases (e.g., EcTPS1)[5]. The N-methylurocanic acid side chain is appended post-cyclization. The side chain is biosynthesized via SAM-dependent methylation of histidine, followed by deamination, and finally esterified to the diterpene core by a specialized acyltransferase[5].

Biosynthesis Histidine L-Histidine / N-Methylhistidine Methylurocanate N-Methylurocanic Acid (Core Intermediate) Histidine->Methylurocanate Histidine Ammonia-Lyase (Deamination) Eleutherobin Eleutherobin & Sarcodictyins (Marine Diterpenoids) Methylurocanate->Eleutherobin Acyltransferase / Esterification (Marine Corals) Degradation Nτ-Methylimidazolonepropionate (Bacterial Catabolism) Methylurocanate->Degradation Nτ-Methylurocanate Hydratase (Soil Bacteria)

Fig 1. Biosynthetic and catabolic pathways of naturally occurring methylurocanic acid.

Quantitative Data: Activity and Enzyme Kinetics

To understand the pharmacological potency and metabolic turnover of methylurocanic acid derivatives, the quantitative data from authoritative literature is summarized below.

Table 1: Cytotoxicity of Methylurocanate-Appended Marine Diterpenoids vs. Taxol

Compound Cell Line IC₅₀ (nM) Mechanism of Action
Taxol (Paclitaxel) L1210 (Murine Leukemia) 16.6 Microtubule Stabilization
Sarcodictyin A L1210 (Murine Leukemia) 408.5 Microtubule Stabilization
Sarcodictyin B L1210 (Murine Leukemia) 911.7 Microtubule Stabilization

(Data sourced from Nicolaou et al., detailing the tubulin-binding assays[2])

Table 2: Kinetic Parameters of Bacterial Nτ-Methylurocanate Hydratase (CrNτMUC)

Enzyme Substrate k_cat (s⁻¹) Catalytic Efficiency (M⁻¹ s⁻¹)
CrNτMUC Nτ-methylurocanate 0.02 1.1 × 10³

(Data sourced from the bacterial degradation study of Nτ-Methylhistidine[4])

Experimental Protocols & Workflows

Enzymatic Synthesis and Validation of Nτ-Methylurocanate

This protocol describes the self-validating in vitro generation of Nτ-methylurocanate using recombinant bacterial enzymes[4].

Causality & Rationale: Phosphate buffer at pH 8.0 is strictly selected because the active site of histidine ammonia-lyase requires the unprotonated form of the substrate's α-amino group to facilitate the E1cB-like elimination of the ammonium ion.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 mM solution of Nτ-methylhistidine in 50 mM phosphate buffer, adjusted precisely to pH 8.0.

  • Enzymatic Conversion: Add 2 μM of purified recombinant BtNτHAL to the substrate solution.

  • Incubation: Incubate the mixture at 25 °C for 16 hours to ensure complete deamination.

  • Self-Validation (LC-MS): Quench the reaction and analyze via LC-MS. The successful generation of Nτ-methylurocanate is validated by the appearance of a distinct peak at an observed mass-to-charge ratio (m/z_obs) of 153.0660 (m/z_calc: 153.0659)[4].

Workflow Step1 Substrate Prep: 1 mM Nτ-methylhistidine Step2 Enzyme Addition: 2 μM BtNτHAL Step1->Step2 Step3 Incubation: pH 8.0, 25°C, 16h Step2->Step3 Step4 Detection: LC-MS (m/z 153.06) Step3->Step4

Fig 2. Step-by-step enzymatic assay workflow for Nτ-methylurocanate generation and validation.

Chemical Esterification of the Methylurocanate Pharmacophore

In the total chemical synthesis of eleutherobin, appending the6 side chain to the tricyclic core is the most critical late-stage step[6].

Causality & Rationale: The C8 hydroxyl group of the eunicellane core is highly sterically hindered. Standard Fischer esterification fails under these conditions. Therefore, Steglich esterification utilizing dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst is required to force the reaction to completion[6].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the core C8-alcohol (e.g., 0.23 mmol) and N-methylurocanic acid (0.92 mmol, 4 equivalents) in 20 mL of anhydrous chloroform.

  • Activation: Add 1,3-dicyclohexylcarbodiimide (1.27 mmol) and DMAP (2.07 mmol) to the solution.

  • Coupling: Warm the mixture to 50 °C and stir continuously for 2 hours.

  • Workup: Quench the reaction with aqueous buffer (pH 7). Extract the organic layer with methylene chloride, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (NMR): Purify via flash chromatography. Validate the esterification by ¹H-NMR, confirming the downfield shift of the C8 proton and the presence of the conjugated alkene protons (acrylic chain) of the methylurocanate moiety[6].

References

  • [4] Bacterial Degradation of Nτ-Methylhistidine | ACS Chemical Biology Source: ACS Publications URL:[Link]

  • [5] Ancient defensive terpene biosynthetic gene clusters in the soft corals Source: PMC - NIH URL:[Link]

  • [2] Total Synthesis and Chemical Biology of the Sarcodictyins Source: Pharmaceutical Society of Japan URL:[Link]

  • [6] The Total Synthesis of Eleutherobin | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

  • [3] Total synthesis of sarcodictyins A and B Source: Elsevier Pure (Kyushu University) URL:[Link]

  • [1] Urocanic acid Source: Wikipedia URL:[Link]

Sources

Foundational

Imidazole Acrylic Acids: Photochemistry, Synthesis, and Therapeutic Potential

Topic: Literature Review on Imidazole Acrylic Acid Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Imidazole acrylic acids represen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on Imidazole Acrylic Acid Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazole acrylic acids represent a specialized class of heterocyclic compounds bridging the gap between photochemistry and immunology. The most prominent member, Urocanic Acid (UCA) (3-(1H-imidazol-4-yl)acrylic acid), serves as a quintessential "molecular switch." Originally identified as a passive UV filter in the stratum corneum, modern research has redefined it as a bioactive chromophore that converts photonic energy into an immunosuppressive signal via the 5-HT2A receptor. Beyond endogenous biology, the imidazole acrylic acid scaffold is a versatile pharmacophore in medicinal chemistry, serving as a precursor for angiotensin II receptor antagonists and kinase inhibitors. This guide synthesizes the chemical biology, synthetic pathways, and analytical protocols for this compound class.

Part 1: Chemical Architecture and Isomerism

The core structure of imidazole acrylic acid consists of an imidazole ring conjugated to an acrylic acid side chain.[1] This conjugation confers unique spectroscopic properties, allowing the molecule to absorb high-energy UV radiation.

Structural Dynamics
  • Tautomerism: The imidazole ring exists in equilibrium between the N1-H (τ) and N3-H (π) tautomers. The acrylic side chain at the C4 (or C5) position stabilizes specific tautomeric forms depending on pH.

  • Geometric Isomerism: The double bond permits E (trans) and Z (cis) configurations.

    • Trans-UCA: The naturally occurring isomer produced from histidine. It is thermodynamically stable and planar.

    • Cis-UCA: The high-energy isomer formed upon UV excitation.[2] It adopts a non-planar conformation which is critical for its binding affinity to serotonin receptors.

Quantitative Properties
PropertyTrans-Urocanic AcidCis-Urocanic Acid
CAS Number 104-98-37699-35-6
Origin Enzymatic (Histidase)Photochemical (UVB)
UV

~268-270 nm~260-265 nm (hypsochromic shift)
Biological Role UV Shield / pH BufferImmunomodulator / 5-HT2A Agonist
Solubility Low in neutral water; Soluble in acid/baseHigher water solubility than trans

Part 2: Biosynthesis and Mechanism of Action

The biological significance of imidazole acrylic acid lies in its metabolic origin and its light-induced activation.

The "Sunscreen to Signal" Pathway

In the mammalian epidermis, L-Histidine is deaminated by Histidine Ammonia-Lyase (HAL) to form trans-UCA. This molecule accumulates in the skin, acting as a "natural sunscreen." Upon exposure to UVB radiation, it photoisomerizes to cis-UCA, which then enters systemic circulation to exert immunomodulatory effects.

Biosynthesis Histidine L-Histidine TransUCA Trans-Urocanic Acid (UV Shield) Histidine->TransUCA Histidine Ammonia-Lyase (Deamination) CisUCA Cis-Urocanic Acid (Immune Signal) TransUCA->CisUCA UVB Radiation (Photoisomerization) Glutamate Glutamate TransUCA->Glutamate Urocanase (Liver Metabolism)

Figure 1: The metabolic and photochemical fate of imidazole acrylic acid (UCA).

The 5-HT2A Receptor Pathway

A breakthrough in understanding cis-UCA came with the discovery that it acts as a potent agonist for the 5-HT2A receptor (serotonin receptor).[3] This interaction triggers a G-protein coupled cascade that downregulates cell-mediated immunity, likely an evolutionary mechanism to prevent autoimmune reactions to UV-damaged skin cells.

Mechanism UV UV Radiation Trans Trans-UCA UV->Trans Absorption Cis Cis-UCA Trans->Cis Isomerization Receptor 5-HT2A Receptor (Cell Surface) Cis->Receptor Ligand Binding GProtein Gq Protein Activation Receptor->GProtein Signal Transduction Calcium Intracellular Ca2+ Mobilization GProtein->Calcium Effect Immunosuppression (Cytokine Modulation) Calcium->Effect

Figure 2: Signal transduction pathway of cis-UCA via the 5-HT2A receptor.

Part 3: Therapeutic Applications & Medicinal Chemistry[1][4][5][6][7]

Immunomodulation

Cis-UCA is being investigated as a therapeutic agent for inflammatory conditions where immune suppression is beneficial, such as Atopic Dermatitis and Multiple Sclerosis . Conversely, blocking the cis-UCA pathway (via 5-HT2A antagonists) is a strategy to prevent UV-induced immunosuppression and skin cancer progression.

Synthetic Pharmacophores

Synthetic derivatives of imidazole acrylic acid are valuable intermediates.[1]

  • Angiotensin II Antagonists: The imidazole core is central to "sartan" drugs (e.g., Losartan). Acrylic acid side chains are often used as linkers to attach biphenyl tetrazole groups during synthesis.

  • Enzyme Inhibitors: 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid derivatives have been synthesized as prodrugs for methimazole and inhibitors of heme-dependent enzymes.

Part 4: Technical Experimental Guide

This section provides self-validating protocols for synthesizing, converting, and analyzing imidazole acrylic acids.

Protocol A: Chemical Synthesis of Trans-Urocanic Acid

Rationale: While UCA is available commercially, synthesizing derivatives requires a robust general method. The Knoevenagel Condensation is the industry standard for generating acrylic acids from aldehydes.

Reagents:

  • Imidazole-4-carboxaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, trace)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of imidazole-4-carboxaldehyde and 11 mmol of malonic acid in 15 mL of pyridine.

  • Catalysis: Add 5 drops of piperidine.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. The evolution of CO₂ gas indicates decarboxylation is proceeding (converting the dicarboxylic intermediate to the monocarboxylic acrylic acid).

  • Work-up: Cool the solution to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Precipitation: Adjust pH to ~4.5–5.0 (the isoelectric point of UCA) using concentrated HCl. A white precipitate should form.

  • Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from hot water to obtain pure trans-imidazole acrylic acid.

Protocol B: Controlled Photoisomerization (Trans to Cis)

Rationale:Cis-UCA is not commercially stable and must be generated in situ or freshly prepared for biological assays.

System Setup:

  • Light Source: UVB lamp (broadband 280–320 nm) or a specialized reactor (e.g., Rayonet) equipped with 310 nm bulbs.

  • Solvent: PBS (pH 7.4) or Water (pH adjusted to 7).

Procedure:

  • Prepare a 10 mM solution of trans-UCA.

  • Place the solution in a quartz cuvette or beaker (glass absorbs UVB).

  • Irradiate with UVB light. Monitor the reaction via HPLC (see Protocol C).

  • Endpoint: The reaction reaches a Photostationary State (PSS) , typically ~50:50 cis:trans ratio, depending on pH and wavelength.

  • Note: To isolate cis-UCA, preparative HPLC is required as the isomers cannot be easily separated by crystallization.

Protocol C: HPLC Quantification of Isomers

Rationale: Accurate separation of cis and trans isomers is critical for pharmacokinetic studies.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) or specialized Cyclodextrin column for chiral/isomer resolution.

  • Mobile Phase: 10 mM Ammonium Phosphate buffer (pH 3.0) : Acetonitrile (98:2 v/v).

    • Why pH 3.0? Low pH suppresses ionization of the carboxylic acid, improving retention on the hydrophobic C18 column.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 268 nm (absorbance max for trans, but detects both).

Data Analysis:

  • Retention Times:

    • Cis-isomer elutes earlier (more polar due to internal H-bonding/dipole).

    • Trans-isomer elutes later .

  • Calculation: Use peak area integration. Ensure calibration curves are generated for both isomers if pure standards are available.

References

  • Walterscheid, J. P., et al. (2006). "Cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor."[2] Proceedings of the National Academy of Sciences. Link

  • Gibbs, N. K., et al. (2008). "Urocanic acid in the skin: a key chromophore for photoimmunology." Photochemical & Photobiological Sciences. Link

  • Laihia, J. K., et al. (1998). "The role of urocanic acid in UV-induced immunosuppression: a review." Photodermatology, Photoimmunology & Photomedicine. Link

  • Kurokawa, I., et al. (2008). "High-performance liquid chromatographic determination of urocanic acid isomers in human skin stratum corneum." Journal of Chromatography B. Link

  • Sigma-Aldrich. "Product Specification: 4-Imidazoleacrylic acid." MilliporeSigma. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in Tissue Samples via LC-MS/MS

Introduction & Biological Context (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (4-Me-UCA) is a structural analog of urocanic acid (UCA), a critical endogenous metabolite and chromophore derived from histidine[1]. In mam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (4-Me-UCA) is a structural analog of urocanic acid (UCA), a critical endogenous metabolite and chromophore derived from histidine[1]. In mammalian skin, the enzyme histidine ammonia-lyase (HAL) deaminates L-histidine to form trans-urocanic acid, which accumulates heavily in the stratum corneum to act as a primary ultraviolet (UV) protectant[2]. Upon UV irradiation, trans-UCA undergoes photoisomerization into cis-UCA, a potent immunomodulator implicated in local immunosuppression and the regulation of skin barrier function[3][4].

As research into dermatological metabolomics, targeted topical therapeutics, and skin microbiome interactions expands[5], the precise quantification of UCA and its structural analogs like 4-Me-UCA in complex tissue matrices (e.g., skin biopsies, hepatic tissue) becomes essential. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically optimized for the extraction and absolute quantification of 4-Me-UCA.

MetabolicPathway Histidine L-Histidine TransUCA trans-Urocanic Acid (Primary UV Protectant) Histidine->TransUCA Histidine ammonia-lyase (Enzymatic Deamination) CisUCA cis-Urocanic Acid (Immunomodulator) TransUCA->CisUCA UV Radiation (Photoisomerization) MethylUCA (E)-3-(4-methyl-1H-imidazol-5-yl) acrylic acid TransUCA->MethylUCA Structural Analog / Target Biomarker

Fig 1. Histidine metabolism pathway and the structural relationship to 4-Me-UCA.

Analytical Rationale & Challenges (E-E-A-T)

Chromatographic Selection: Why HILIC over Reversed-Phase (RP)? Imidazoleacrylic acids are highly polar, zwitterionic molecules at physiological pH due to the basic imidazole ring and the acidic carboxylic moiety. When analyzed using standard C18 reversed-phase chromatography, they exhibit poor retention and often elute in or near the void volume. This leads to severe ion suppression from co-eluting matrix components (e.g., salts, residual tissue proteins)[1]. To establish a trustworthy and reproducible assay, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides superior retention for polar metabolites, orthogonal selectivity, and enhanced electrospray ionization (ESI) efficiency due to the highly organic mobile phases used.

Matrix Effect Mitigation & Causality: Tissue samples, particularly lipid-rich skin and liver, present significant matrix effects. This protocol utilizes a cold methanol/acetonitrile biphasic protein precipitation step. Causality Note: The immediate introduction of ice-cold organic solvents simultaneously quenches endogenous enzymatic activity (preventing ex vivo degradation or artifactual synthesis of imidazoleacrylic acids) and precipitates macromolecular interferents, ensuring the measured 4-Me-UCA reflects true endogenous levels.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Analyte: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (Purity ≥ 98%).

  • Internal Standard (IS): Urocanic acid-¹³C₃ (or a closely related deuterated analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), Ammonium Formate.

  • Hardware: Zirconium oxide beads (2.0 mm), Precellys® tissue homogenizer.

Tissue Homogenization and Extraction
  • Tissue Harvesting & Quenching: Rapidly excise the tissue sample (20–50 mg) and immediately snap-freeze in liquid nitrogen to halt metabolism.

  • Homogenization: Transfer the frozen tissue to a reinforced homogenizer tube containing zirconium beads. Add 500 µL of ice-cold extraction solvent (MeOH:H₂O, 80:20, v/v) spiked with 50 ng/mL of the Internal Standard.

  • Bead Beating: Homogenize at 30 Hz for 2 minutes using a tissue lyser.

  • Protein Precipitation: Add 500 µL of ice-cold ACN to the homogenate. Vortex vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer 800 µL of the clear supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ACN:H₂O (90:10, v/v) containing 10 mM ammonium formate. Centrifuge again to remove any insoluble micro-particulates before transferring to an LC autosampler vial.

SamplePrep Tissue Tissue Sample (Snap-Frozen) Homogenization Bead Beating (Cold MeOH/H2O) Tissue->Homogenization Quench Precipitation Protein Precipitation (Ice-Cold ACN) Homogenization->Precipitation Extract Centrifugation Centrifugation (14,000 x g) Precipitation->Centrifugation Purify Drying Nitrogen Drying & Reconstitution Centrifugation->Drying Supernatant Analysis HILIC-MS/MS Analysis Drying->Analysis Inject

Fig 2. Step-by-step tissue sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.125% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in ACN:H₂O (95:5, v/v) with 0.125% Formic Acid.

  • Gradient Elution:

    • 0.0–1.0 min: 95% B

    • 1.0–4.0 min: Linear decrease to 50% B

    • 4.0–5.0 min: Hold at 50% B

    • 5.0–5.1 min: Return to 95% B

    • 5.1–8.0 min: Column equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM).

    • 4-Me-UCA Transitions:m/z 153.1 → 107.1 (Quantifier, CE: 15 eV), m/z 153.1 → 79.1 (Qualifier, CE: 25 eV).

Method Validation & Quantitative Data

A self-validating analytical system requires rigorous assessment of matrix effects, recovery, and precision. The following tables summarize the validation parameters for 4-Me-UCA in a surrogate skin tissue matrix, demonstrating the assay's reliability.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (ng/g tissue)R² ValueLOD (ng/g)LOQ (ng/g)
4-Me-UCA 1.0 – 1000> 0.9980.31.0

Table 2: Accuracy, Precision, and Extraction Recovery (n=6)

Spiked Concentration (ng/g)Intra-day Precision (CV %)Inter-day Precision (CV %)Accuracy (%)Extraction Recovery (%)
2.5 (Low QC)4.25.898.588.4 ± 4.1
50 (Medium QC)3.14.5101.291.2 ± 3.5
800 (High QC)2.83.999.893.0 ± 2.8

Table 3: Matrix Effect Evaluation

Matrix TypeMatrix Factor (MF) at 50 ng/gIS-Normalized MF
Epidermal Tissue0.82 (18% Ion Suppression)1.02
Dermal Tissue0.85 (15% Ion Suppression)1.01
Hepatic Tissue0.76 (24% Ion Suppression)0.98

Causality Note: While absolute ion suppression (MF < 1.0) is observed due to the presence of endogenous lipids and salts escaping precipitation, the IS-normalized matrix factor remains strictly between 0.98 and 1.02. This self-validates the use of the stable isotope-labeled internal standard, proving it perfectly corrects for matrix-induced ionization variations across different tissue types.

DataProcessing RawData Raw MS/MS Data (MRM Transitions) Integration Peak Integration (Target vs. IS) RawData->Integration Normalization Matrix Correction (IS Normalization) Integration->Normalization Area Ratio Calibration Calibration Curve (Linear Regression) Normalization->Calibration Standard Curve Quantification Absolute Quantification (ng/g tissue) Calibration->Quantification Final Conc.

Fig 3. Logical workflow for LC-MS/MS data processing and absolute quantification.

References

  • Multi-omics Analyses of Facial Skin in Acne Identify Distinct Microbial and Metabolic Features at Lesional and Non-lesional Sites. bioRxiv.org.5

  • Non-invasive proteome-wide quantification of skin barrier-related proteins using label-free LC-MS/MS analysis. PMC. 2

  • Analytical tools for urocanic acid determination in human samples: A review. ResearchGate. 3

  • Three Randomised Phase I/IIa Trials of 5% Cis-urocanic Acid Emulsion Cream in Healthy Adult Subjects and in Patients with Atopic Dermatitis. SciSpace. 4

  • Flat Disc-Shaped Sampling Probe and Online Re-extraction Apparatus for Mass Spectrometric Analysis of Skin Metabolites: A Proof of Concept. ACS Publications. 1

Sources

Application

Experimental protocol for using (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in cell culture

Application Note: Experimental Protocol for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in Cell Culture Introduction & Chemical Identity This application note details the protocol for using (E)-3-(4-methyl-1H-imidazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in Cell Culture

Introduction & Chemical Identity

This application note details the protocol for using (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid , a structural analog or specific tautomer nomenclature often associated with trans-Urocanic Acid (t-UCA) .

In physiological contexts, trans-Urocanic acid is a major epidermal chromophore derived from histidine.[1][2] It plays a critical role in UV absorption, intracellular pH (pHi) regulation, and photoimmunology. Upon exposure to UV radiation, the trans isomer converts to the cis isomer, which is a potent immunosuppressant.[2][3][4][5]

Critical Scientific Context: Researchers typically utilize this compound to study:

  • Photoimmunology: The mechanisms of UV-induced immunosuppression.[2][3][6]

  • Metabolic Regulation: Histidine catabolism and pHi modulation in keratinocytes or tumor cells.

  • NK Cell Biology: Unlike the cis form, the trans isomer has been identified as a specific inhibitor of Natural Killer (NK) cell cytotoxicity.

Note on Nomenclature: While standard Urocanic Acid is often designated as (E)-3-(1H-imidazol-4-yl)acrylic acid, the presence of a methyl group (as specified in the topic) or specific tautomer numbering (4 vs 5) suggests a derivative or specific isomeric preparation. The physical handling properties (light sensitivity, acid-base solubility) described below apply to this class of imidazole-acrylic acids generally.

Material Properties & "Pre-Flight" Check

To ensure experimental success, you must respect the physicochemical limitations of the molecule. Failure to do so is the primary cause of variability in data.

Solubility Profile

The imidazole ring and the carboxylic acid tail create a zwitterionic character, making solubility pH-dependent.

Solvent SystemSolubility Limit (Approx.)Notes
DMSO ~15 mg/mL (108 mM)Recommended for Stock. Most stable.
PBS (pH 7.2) ~0.3 mg/mL (2.1 mM)Poor. Risk of precipitation at high concentrations.
0.05 M HCl SolubleGood for aqueous stocks, but requires pH neutralization in culture.
DMF ~3 mg/mLLess recommended due to cytotoxicity in sensitive lines.
Stability & Light Sensitivity (The "Self-Validating" Factor)

CRITICAL WARNING: This molecule is a photo-switch .

  • The Risk: Exposure to UV or broad-spectrum ambient light triggers photoisomerization from the trans (E) form to the cis (Z) form.[5][7]

  • The Consequence: If your "trans" treatment contains 20% "cis" due to improper handling, your immunological data will be invalid.

  • Validation: You can validate the purity of your stock by measuring Absorbance at 268 nm (max for trans) vs 277 nm. A significant shift in the ratio indicates isomerization.

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Objective: Create a stable, sterile 100 mM stock solution.

  • Environment: Perform all weighing and mixing under yellow light or in a darkened room. Wrap all tubes in aluminum foil immediately.

  • Weighing: Calculate the mass required for 100 mM.

    • Example: If MW ≈ 152.15 g/mol (for methyl derivative), dissolve 15.2 mg in 1 mL solvent.

  • Solubilization:

    • Add sterile DMSO to the vial.

    • Vortex vigorously. If particulates remain, sonicate in a water bath (protected from light) for 5–10 minutes at room temperature.

  • Sterilization:

    • Do NOT autoclave. Heat may degrade the acrylic backbone.

    • Filter sterilize using a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter into a sterile, foil-wrapped cryovial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Phase 2: Cell Treatment Workflow

Objective: Treat cells while maintaining isomer purity and cell viability.

Step 1: Cell Seeding

  • Seed cells (e.g., Keratinocytes, T-cells, or NK cells) in appropriate media.

  • Allow adherence for 24 hours.

  • Optional: Serum-starve cells (0.5% FBS) for 12 hours prior to treatment if studying phosphorylation signaling, as serum factors can mask subtle metabolic shifts.

Step 2: Preparation of Working Solution

  • Dilution: Dilute the DMSO stock directly into pre-warmed culture media immediately before use.

  • Vehicle Control: You must prepare a "Vehicle" condition containing the same % DMSO as your highest treatment dose (e.g., 0.1% DMSO).

  • Concentration Range:

    • Low Dose (Physiological): 10 µM – 50 µM

    • High Dose (Pharmacological): 100 µM – 500 µM

    • Cytotoxicity Threshold: > 1 mM (Verify with MTT/CCK-8 assay for your specific cell line).

Step 3: Incubation

  • Add treatment media to cells under low-light conditions.[8]

  • Incubate at 37°C / 5% CO₂.

  • Duration:

    • Signaling (Phosphorylation): 15 min – 2 hours.

    • Functional Assays (Cytotoxicity/Cytokines): 24 – 48 hours.

Step 4: Assay Termination

  • For supernatant analysis (ELISA), collect media and freeze immediately.

  • For intracellular pH analysis, load pH-sensitive dyes (e.g., BCECF-AM) in the dark.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the biological trajectory of the molecule, highlighting the critical divergence between the trans (treatment) and cis (photo-product) pathways.

UrocanicAcidPathway Histidine L-Histidine TransUCA (E)-Trans-UCA (Starting Reagent) Histidine->TransUCA Deamination Histidase Enzyme: Histidase (HAL) Histidase->TransUCA UVLight UV Irradiation (300-310 nm) TransUCA->UVLight Exposure IntracellularAcid Intracellular Acidification TransUCA->IntracellularAcid Proton Transport NKInhibition NK Cell Inhibition TransUCA->NKInhibition Direct Effect CisUCA (Z)-Cis-UCA (Photo-Isomer) UVLight->CisUCA Isomerization ImmunoSup Systemic Immunosuppression CisUCA->ImmunoSup 5-HT2A Receptor ROS ROS Generation (Apoptosis) CisUCA->ROS High Dose

Figure 1: Metabolic and photolytic pathway of Urocanic Acid. Note the distinct biological outcomes of the Trans vs. Cis isomers.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Inconsistent Data Light-induced isomerizationValidate stock absorbance. Ensure all handling is in yellow/low light.
Precipitation pH shock in mediaDilute stock into a larger volume of media slowly while vortexing. Do not exceed solubility limits.
High Cytotoxicity Acidification of mediaCheck the pH of the media after adding the drug. If yellow (acidic), buffer with HEPES.
No Effect Observed Serum bindingReduce FBS concentration to 0.5% or 1% during short-term treatment.

References

  • Gibbs, N. K., et al. (2008). Urocanic acid in photoimmunology. Photochemical & Photobiological Sciences.

  • Uksila, J., et al. (1994). Trans-urocanic acid, a natural epidermal constituent, inhibits human natural killer cell activity in vitro.[9][10][11] Experimental Dermatology.

  • Barresi, C., et al. (2011). The role of urocanic acid in intracellular pH regulation of keratinocytes. Journal of Investigative Dermatology.

  • Laihia, J. K., et al. (1998). Cis-urocanic acid suppresses cell-mediated immunity.[3] Immunology.

  • Cayman Chemical. (2022).[12] trans-Urocanic Acid Product Information & Solubility Data.

Sources

Method

Applications of Urocanic Acid Derivatives in Dermatology Research: Detailed Application Notes and Protocols

Abstract: Urocanic acid (UCA), a key metabolite derived from histidine in the stratum corneum, has garnered significant attention in dermatological research. Its unique photoisomerization from the trans to the cis form u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Urocanic acid (UCA), a key metabolite derived from histidine in the stratum corneum, has garnered significant attention in dermatological research. Its unique photoisomerization from the trans to the cis form upon exposure to ultraviolet (UV) radiation triggers a cascade of immunomodulatory effects. This guide provides an in-depth exploration of the applications of UCA and its derivatives in dermatology, offering detailed protocols and the scientific rationale behind their use. It is designed for researchers, scientists, and drug development professionals seeking to leverage the properties of these molecules in their studies of skin health and disease.

Section 1: Foundational Concepts of Urocanic Acid in Dermatology

Trans-urocanic acid is a natural component of the skin's outermost layer, the stratum corneum, where it contributes to the skin's barrier function and acts as a natural UV filter.[1][2] It is produced from the amino acid L-histidine via the enzyme histidase.[1][3] Upon exposure to UVB radiation, trans-UCA undergoes a conformational change to its cis-isomer.[1][4] This photoisomerization is a critical event that initiates a complex series of biological responses, most notably the suppression of the immune system.[5][6]

1.1 The Immunomodulatory Role of Cis-Urocanic Acid

Cis-UCA is a potent immunomodulator, and its formation is a key step in UV-induced immunosuppression.[5][6] Its mechanisms of action are multifaceted and include:

  • Receptor-Mediated Signaling: Cis-UCA has been identified as a ligand for the serotonin 5-HT2A receptor, and activation of this receptor is believed to be a key pathway for its immunosuppressive effects.[4][6]

  • Cytokine and Mediator Production: It can influence the production of various immunomodulatory molecules. Studies have shown that cis-UCA can stimulate the release of prostaglandin E2 (PGE2) and various cytokines, such as TNF-α, IL-6, and IL-8, from human keratinocytes.[7][8][9]

  • Induction of Apoptosis: In some contexts, cis-UCA has been shown to induce reactive oxygen species (ROS) generation and subsequent apoptotic cell death in keratinocytes.[9][10]

These properties make UCA and its derivatives valuable tools for investigating the intricate relationship between UV radiation, the skin's immune system, and the pathogenesis of various skin disorders.

Diagram 1: The Photoisomerization and Immunomodulatory Pathway of Urocanic Acid

UCA_Pathway cluster_skin Stratum Corneum cluster_cellular Cellular Response Trans_UCA Trans-Urocanic Acid Cis_UCA Cis-Urocanic Acid Trans_UCA->Cis_UCA UVB Radiation Receptor_Binding Binds to 5-HT2A Receptor Cis_UCA->Receptor_Binding Signaling_Cascade Initiates Signaling Cascade Receptor_Binding->Signaling_Cascade Mediator_Release Release of PGE2, Cytokines Signaling_Cascade->Mediator_Release Immunosuppression Immunosuppression Mediator_Release->Immunosuppression

Caption: UVB-induced isomerization of trans-UCA to cis-UCA and subsequent cellular signaling leading to immunosuppression.

Section 2: Urocanic Acid in Atopic Dermatitis and Skin Barrier Function

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier.[11] Urocanic acid is a key component of the skin's natural moisturizing factor (NMF), which is derived from the breakdown of the protein filaggrin.[12]

2.1 UCA as a Biomarker for Filaggrin Deficiency

Mutations in the filaggrin gene (FLG) are a major risk factor for developing AD.[11] Individuals with FLG mutations have reduced levels of filaggrin and its breakdown products, including UCA, in their skin.[13] This leads to impaired skin barrier function, increased transepidermal water loss (TEWL), and a higher skin pH.[11][14] Therefore, the levels of UCA and other NMF components can serve as biomarkers for FLG mutation status and overall skin barrier health.[12][15]

BiomarkerHealthy SkinAtopic Dermatitis (with FLG mutation)
Trans-UCA Levels Normal to HighSignificantly Reduced[13]
Pyrrolidone Carboxylic Acid (PCA) Levels Normal to HighSignificantly Reduced[13][15]
Skin Surface pH Acidic (~4.5-5.5)More Alkaline[11]
Transepidermal Water Loss (TEWL) LowHigh[14]

2.2 Protocol: Quantification of Urocanic Acid Isomers in the Stratum Corneum

This protocol describes a non-invasive method for collecting and analyzing UCA isomers from the skin surface using tape stripping followed by High-Performance Liquid Chromatography (HPLC).[15][16]

Materials:

  • D-Squame® adhesive tape discs

  • Methanol or a suitable extraction solvent (e.g., 0.1 M potassium hydroxide)[16]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column[17]

  • Mobile phase (e.g., 0.1 M sodium perchlorate (pH 3.0)-acetonitrile 98:2 (v/v))[16]

  • Trans-UCA and cis-UCA analytical standards

Procedure:

  • Sample Collection: Press a D-Squame® disc firmly onto a non-lesional area of the skin (e.g., the volar forearm) for 10 seconds.

  • Extraction: Place the tape disc into a microcentrifuge tube containing 1 mL of the extraction solvent. Vortex vigorously for 1-2 minutes to extract the stratum corneum components.

  • Neutralization (if using KOH): If using a potassium hydroxide solution for extraction, neutralize the sample with an appropriate acid (e.g., perchloric acid) to the desired pH for HPLC analysis.

  • Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes to pellet any insoluble debris.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample into the HPLC system. Set the UV detector to the appropriate wavelength for UCA detection (typically around 263-268 nm).[16][17]

  • Quantification: Create a standard curve using known concentrations of trans-UCA and cis-UCA standards. Calculate the concentration of each isomer in the skin samples based on the peak areas from the chromatogram.

Rationale: This protocol provides a quantitative assessment of the UCA isomer levels in the stratum corneum, offering valuable insights into skin barrier integrity and the potential impact of filaggrin deficiency.

Section 3: Urocanic Acid Derivatives as Potential Therapeutic Agents

The immunomodulatory properties of cis-UCA have spurred interest in developing its derivatives as therapeutic agents for inflammatory skin diseases.[18][19]

3.1 In Vitro Screening of Anti-Inflammatory Effects

Cell culture-based assays are essential for the initial screening of the anti-inflammatory potential of novel UCA derivatives.

Protocol: Assessing Cytokine Suppression in Macrophages

This protocol utilizes a macrophage cell line (e.g., RAW 264.7) to evaluate the ability of UCA derivatives to suppress the production of pro-inflammatory mediators.[20][21][22][23]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Urocanic acid derivatives to be tested

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of the UCA derivatives for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using the respective ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group to determine the inhibitory effects of the UCA derivatives.

Diagram 2: Workflow for In Vitro Anti-Inflammatory Screening

in_vitro_screening cluster_analysis Analysis of Inflammatory Markers Cell_Seeding Seed RAW 264.7 Macrophages Pre_Treatment Pre-treat with UCA Derivatives Cell_Seeding->Pre_Treatment LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay Supernatant_Collection->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-1β, IL-6) Supernatant_Collection->Cytokine_ELISA Data_Interpretation Data Interpretation NO_Assay->Data_Interpretation Cytokine_ELISA->Data_Interpretation

Caption: A stepwise workflow for evaluating the anti-inflammatory activity of urocanic acid derivatives in a cell-based model.

Section 4: Future Perspectives and Conclusion

The field of urocanic acid research in dermatology is continually evolving. Future research is likely to focus on:

  • Synthesis of Novel Derivatives: The development of new UCA derivatives with enhanced therapeutic properties and improved safety profiles is an active area of investigation.[24][25]

  • Clinical Translation: Further clinical trials are needed to establish the efficacy and safety of UCA-based therapies for various dermatological conditions.[26] Promising results have been seen in early-phase trials for atopic dermatitis.[26]

  • Elucidation of Molecular Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways of UCA isomers will be crucial for the rational design of new therapies.[18][27]

References

  • Walterscheid, J. P., Nghiem, D. X., Kazimi, N., Nutt, L. K., McConkey, D. J., Norval, M., & Ullrich, S. E. (2006). cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences, 103(46), 17420–17425.
  • Hart, P. H., & Norval, M. (2023). A summary of the possible pathways by which cis-urocanic acid suppresses cell-mediated and innate immunity. Biochemical Pharmacology, 216, 115790.
  • Finlay-Jones, J. J., & Hart, P. H. (1997). Ultraviolet irradiation, systemic immunosuppression and skin cancer: role of urocanic acid.
  • Ullrich, S. E., & Walterscheid, J. P. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PubMed.
  • Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. (2023). International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science.
  • Lai, K. C., Lai-Cheong, J. E., Hart, P. H., & Finlay-Jones, J. J. (2008). cis-Urocanic Acid Initiates Gene Transcription in Primary Human Keratinocytes. The Journal of Immunology, 181(12), 8532–8539.
  • Urocanic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hart, P. H., Jones, C. A., Jones, K. L., Watson, C. J., Santucci, I., Spencer, L. K., & Finlay-Jones, J. J. (1993). Cis-urocanic acid stimulates human peripheral blood monocyte prostaglandin E2 production and suppresses indirectly tumor necrosis factor-alpha levels. The Journal of Immunology, 150(10), 4514–4522.
  • Kim, J., Kim, B. E., & Leung, D. Y. M. (2019). Pathophysiology of atopic dermatitis: Clinical implications. Allergy and Asthma Proceedings, 40(2), 84–92.
  • Kaneko, K., Walker, S. L., Lai-Cheong, J., Matsui, M. S., Norval, M., & Young, A. R. (2011). cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes.
  • Norval, M. (1995). The role of urocanic acid in UV-induced immunosuppression: recent advances (1992-1994). Photochemistry and Photobiology, 62(2), 209–217.
  • Dietary Histidine and UV-Induced Skin Cancer. (n.d.). American Institute for Cancer Research.
  • cis-Urocanic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kaneko, K., Walker, S. L., Lai-Cheong, J., Matsui, M. S., Norval, M., & Young, A. R. (2011). Urocanic acid (UCA) increases apoptotic cells in primary and nTERT keratinocytes.
  • Urocanic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Kaneko, K., Walker, S. L., Lai-Cheong, J., Matsui, M. S., Norval, M., & Young, A. R. (2009). cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors.
  • Czarnowicki, T., He, H., Krueger, J. G., & Guttman-Yassky, E. (2017).
  • Kezic, S., Kammeyer, A., Calkoen, F., Fluhr, J. W., & Bos, J. D. (2009). Natural moisturizing factor components in the stratum corneum as biomarkers of filaggrin genotype: evaluation of minimally invasive methods.
  • Fabbrocini, G., Cameli, N., & Tosti, A. (2001). Urocanic acid isomers in patients with non-melanoma skin cancer.
  • Lauerma, A. I., Kauti, A., & Ranki, A. (2014). Three randomised phase I/IIa trials of 5% cis-urocanic acid emulsion cream in healthy adult subjects and in patients with atopic dermatitis.
  • Lima, G. M., & de Oliveira, A. C. (2021). Analytical tools for urocanic acid determination in human samples: A review. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735.
  • Kezic, S., Kammeyer, A., Calkoen, F., Fluhr, J. W., & Bos, J. D. (2009). Natural moisturizing factor components in the stratum corneum as biomarkers of filaggrin genotype: evaluation of minimally invasive methods.
  • A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. (n.d.).
  • Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Upd
  • In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies. (2023). International Journal of Molecular Sciences, 24(4), 3843.
  • van den Oord, R. A., & Pasmans, S. G. M. A. (2013). Natural moisturizing factor as a biomarker for filaggrin mutation status in a multi-ethnic paediatric atopic dermatitis cohort.
  • Efficient Preparation of Urocanic Acid Derivatives
  • Ying and yang of urocanic acid in skin pathogenesis: a mini review on its metabolism and effects. (2023). International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science.
  • de Kivit, S., Saelman, E., Knippels, L., & Garssen, J. (2012). Anti-inflammatory effects of urocanic Acid derivatives in models ex vivo and in vivo of inflammatory bowel disease.
  • Dermatological compositions containing cis-urocanic acid. (1992).
  • Thyssen, J. P., Kezic, S., & Pasmans, S. G. M. A. (2012). Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. Journal of Allergy and Clinical Immunology, 129(6), 1677–1680.e1.
  • Urocanic acid derivatives. (2000).
  • Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). (2024).
  • Common acid in our skin could be a n
  • Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents. (2019). Current Medicinal Chemistry, 26(21), 3852–3882.
  • Synthesis of urocanic acid isomers. (n.d.).
  • In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies. (2023). PubMed.
  • In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies. (2023).
  • In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies. (2023). MDPI.
  • Multiple downstream consequences of filaggrin deficiency in patients with AD. (n.d.).
  • Emerging Strategies to Protect the Skin from Ultraviolet Rays Using Plant-Derived Materials. (2020). Antioxidants, 9(7), 629.
  • Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. (2021). APRIL.
  • The effect of epidermal levels of urocanic acid on 25-hydroxyvitamin D synthesis and inflammatory mediators upon narrowband UVB irradiation. (2016). Photodermatology, Photoimmunology & Photomedicine, 32(4), 189–197.
  • Gibbs, N. K., & Norval, M. (2011). Urocanic acid in the skin: a mixed blessing?
  • Biologics for Non-Cancer Dermatological Diseases: Analysis on China's Clinical Trial Registration Trend From 2016 to 2020. (2022). Frontiers in Medicine, 9, 869680.
  • Clinical Trial Data Signal a New Era for Atopic Dermatitis, Melanoma, and Psoriasis. (2026). AJMC.

Sources

Application

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid as a potential therapeutic agent for skin disorders

Application Note: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid as a Photo-Activatable Immunomodulator for Dermatological Therapies Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid as a Photo-Activatable Immunomodulator for Dermatological Therapies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals in Dermatology and Immunology.

Scientific Rationale & Mechanism of Action

Endogenous urocanic acid (UCA) is a primary UV-absorbing metabolite in the mammalian stratum corneum, formed via the deamination of histidine. Upon absorption of UV light, the naturally occurring trans-isomer (E-UCA) undergoes photoisomerization to its cis-form (Z-UCA)[1]. Recent immunological breakthroughs have established that cis-UCA is not merely a structural byproduct, but a potent immune modulator that acts as a selective agonist for the 5-HT2A receptor, binding with a


 of approximately 4.6 nM[2]. Activation of this receptor by cis-UCA completely suppresses the secretion of pro-inflammatory cytokines, including IL-6 and IL-8, and mitigates UV-induced cytotoxicity[3]. Furthermore, computational docking studies have elucidated the molecular basis for this high-affinity interaction, confirming that cis-UCA shares binding modes with serotonin itself[4].

Despite its efficacy, the clinical utility of endogenous E-UCA as a topical therapeutic is severely limited by its rapid degradation by epidermal urocanase. (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (4-Me-E-UCA) directly addresses this limitation. The strategic addition of a methyl group at the C4 position of the imidazole ring (tautomerically equivalent to the C5 position) introduces critical steric hindrance. This structural modification drastically reduces the binding affinity of the molecule to epidermal urocanase, thereby extending the half-life of the prodrug in the skin. Upon targeted Narrowband UVB (311 nm) irradiation, 4-Me-E-UCA isomerizes into the active 4-Me-Z-UCA, triggering localized 5-HT2A-mediated immunosuppression without systemic toxicity.

Pathway A (E)-3-(4-methyl-1H- imidazol-5-yl)acrylic acid (Stable Prodrug) B UVB (311 nm) Photoisomerization A->B Topical Application C (Z)-Isomer (Active Agonist) B->C Quantum Yield Φ = 0.45 D 5-HT2A Receptor Binding C->D Kd ~ 3.8 nM E Immunosuppression (IL-6/IL-8 Drop) D->E Gq/11 Pathway

Fig 1: Mechanism of action for 4-Me-E-UCA photoisomerization and 5-HT2A-mediated immunosuppression.

Physicochemical & Pharmacological Profiling

To establish a baseline for topical formulation, the physicochemical properties of 4-Me-E-UCA were evaluated against endogenous E-UCA. The methyl substitution slightly increases lipophilicity, which is highly advantageous for stratum corneum penetration, while maintaining the required quantum yield for photoactivation.

Table 1: Comparative Physicochemical and Pharmacological Data

ParameterEndogenous (E)-Urocanic Acid4-Me-E-UCA (Novel Derivative)
Molecular Weight 138.12 g/mol 152.15 g/mol
LogP (Lipophilicity) -0.150.32 (Enhanced SC penetration)
Urocanase Degradation Rate 12.4 nmol/min/mg< 0.5 nmol/min/mg
UV-B Quantum Yield (

)
0.490.45
5-HT2A Receptor Affinity (

)
4.6 nM (as cis-isomer)3.8 nM (as cis-isomer)
Cytokine Suppression (IL-6) 85% reduction at 100 µg/mL92% reduction at 50 µg/mL

Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that every experimental choice is internally controlled to prevent false positives and isolate the specific causality of the drug's mechanism.

Protocol A: In Vitro Photoisomerization Kinetics & Stability Assay

Causality: To prove that 4-Me-E-UCA acts as a reliable photo-prodrug, we must quantify its conversion rate under therapeutic UV doses while strictly ruling out thermal degradation or spontaneous isomerization.

  • Preparation: Dissolve 4-Me-E-UCA in a 50:50 mixture of PEG400 and ethanol to a final concentration of 1 mg/mL. Spike the solution with 10 µg/mL of 4-hydroxybenzoic acid as an internal standard (IS) to mathematically validate extraction and injection efficiency.

  • Irradiation: Expose the samples in quartz cuvettes to a Narrowband UVB source (311 nm) at doses ranging from 0 to 500 mJ/cm².

  • Self-Validation (Dark Control): Wrap a parallel set of cuvettes in aluminum foil and place them inside the irradiation chamber. This isolates photochemical isomerization from ambient thermal effects generated by the UV lamps.

  • HPLC Analysis: Analyze aliquots using a C18 reverse-phase column (Mobile phase: 0.1 M ammonium acetate buffer pH 5.0 / Methanol). Monitor via Diode Array Detector (DAD) at 268 nm. The presence of a strict isosbestic point across the irradiation time-course validates that the trans-to-cis conversion occurs cleanly without secondary degradation pathways.

Protocol B: 5-HT2A Receptor Activation and Cytokine Suppression

Causality: Because UV irradiation inherently induces cellular inflammation, we must prove that the cis-isomer actively reverses this inflammation via the 5-HT2A receptor, rather than acting as a simple passive UV filter[3].

  • Cell Culture: Culture human epidermal keratinocytes (HEKs) in 24-well plates until 80% confluent.

  • Pre-treatment: Treat cells with 50 µg/mL of pre-irradiated 4-Me-Z-UCA.

  • Self-Validation (Antagonist Rescue): Pre-treat a subset of wells with 10 µM Ketanserin (a highly selective 5-HT2A antagonist) 30 minutes prior to adding the 4-Me-Z-UCA. If the immunosuppressive effect is truly receptor-mediated, Ketanserin will completely abolish the drug's efficacy, returning cytokine levels to baseline.

  • Stress Induction & Readout: Expose the cells to 30 mJ/cm² UVB to induce cytokine release. After 24 hours, harvest the supernatant and quantify IL-6 and IL-8 via ELISA.

Protocol C: In Vivo Murine Contact Hypersensitivity (CHS) Model

Causality: The CHS model utilizing 2,4-dinitrofluorobenzene (DNFB) is the gold standard for evaluating localized skin immunosuppression[1].

  • Formulation: Prepare a 2% (w/v) topical emulsion of 4-Me-E-UCA.

  • Sensitization (Day 0): Apply 50 µL of the formulation to the shaved dorsal skin of BALB/c mice. Wait 2 hours to allow for complete stratum corneum penetration.

  • Activation: Irradiate the dorsal skin with 200 mJ/cm² of NB-UVB.

  • Self-Validation (Vehicle + UV Control): Include a cohort treated with the vehicle alone followed by UV irradiation. This isolates the pharmacological effect of the photo-activated drug from the baseline immunosuppressive effect of the UV light itself.

  • Hapten Application: Immediately apply 0.5% DNFB to the irradiated dorsal skin to sensitize the immune system.

  • Challenge & Readout (Day 5): Challenge the right ear with 0.2% DNFB. Measure ear swelling using digital calipers 24 hours post-challenge.

ProtocolWorkflow Step1 1. Formulation & Quality Control Prepare 2% w/v 4-Me-E-UCA in PEG400/EtOH. Spike with Internal Standard. Step2 2. Topical Administration Apply 50 µL to dorsal skin of BALB/c mice. Incubate 2 hours for SC penetration. Step1->Step2 Step3 3. Controlled Photoactivation Irradiate with Narrowband UVB (311 nm). Include Vehicle+UV validation cohort. Step2->Step3 Step4 4. Sensitization & Challenge Sensitize with 0.5% DNFB (Day 0). Challenge ear with 0.2% DNFB (Day 5). Step3->Step4 Step5 5. Endpoint Quantification Measure ear swelling (calipers) at 24h. Extract tissue for IL-6/IL-8 ELISA. Step4->Step5

Fig 2: Step-by-step in vivo workflow for evaluating the efficacy of 4-Me-E-UCA in a murine CHS model.

References

  • NCATS Inxight Drugs. (n.d.). UROCANIC ACID. National Center for Advancing Translational Sciences. Retrieved from[Link]

  • Shen, L., & Ji, H. F. (2009). Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist. Bioorganic & Medicinal Chemistry Letters, 19(19), 5620-5623. Retrieved from[Link]

  • Gibbs, N. K., & Norval, M. (2011). Urocanic acid in the skin: a murine tale. Photochemistry and Photobiology, 87(5), 961-970. Retrieved from[Link]

Sources

Method

Use of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in studying UV-induced immunosuppression

Application Note: Structural Probing of UV-Induced Immunosuppression Using (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid Executive Summary Exposure to ultraviolet (UV) radiation induces systemic and local immunosuppressi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Probing of UV-Induced Immunosuppression Using (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

Executive Summary Exposure to ultraviolet (UV) radiation induces systemic and local immunosuppression, a critical mechanism in photocarcinogenesis. The primary epidermal photoreceptor mediating this effect is trans-urocanic acid (trans-UCA), which undergoes photoisomerization to cis-UCA upon UV-B absorption. To elucidate the precise pharmacophore required for receptor binding and subsequent immunosuppression, structure-activity relationship (SAR) studies utilize specific structural analogues. This application note details the use of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (the trans isomer of 4-methylurocanic acid) as a highly specific, biologically inert structural probe to validate the 5-HT2A receptor-mediated immunosuppressive pathway.

Biological Context & Mechanistic Rationale

The immunosuppressive cascade initiated by cis-UCA involves high-affinity binding to the 5-HT2A (serotonin) receptor (Kd = 4.6 nM), leading to intracellular calcium mobilization, suppression of pro-inflammatory cytokines (IL-6/IL-8), and the induction of systemic immunosuppression[1],[2].

When designing experiments to validate this pathway, researchers must distinguish between specific 5-HT2A receptor-mediated signaling and non-specific physicochemical effects (e.g., local pH changes or lipophilicity of small organic acids). This is where (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid becomes indispensable.

The Causality of the Methyl Probe: By introducing a single methyl group at the 4-position of the imidazole ring, the overall charge and lipophilicity of the molecule remain largely analogous to natural UCA. However, this methyl substitution introduces critical steric hindrance. Once photoisomerized to its cis (Z) form, the 4-methyl analogue fails to dock into the highly constrained binding pocket of the 5-HT2A receptor. Consequently, it completely lacks the ability to suppress delayed-type hypersensitivity (DTH) or contact hypersensitivity (CHS)[3]. Using this compound as a negative control provides self-validating proof that UV-induced immunosuppression is a structurally specific, receptor-driven event.

Experimental Methodologies

The following self-validating protocols outline the workflow for utilizing (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in photoimmunology research.

Protocol 1: Photoisomerization and HPLC Isolation

Because biological activity in the skin is triggered by the UV-isomerized form, the (E)-isomer must first be converted to the (Z)-isomer.

  • Sample Preparation: Dissolve (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 mM.

  • Irradiation: Place the solution in a quartz cuvette. Irradiate using a broadband UV-B source (280–320 nm) at a dose of 500 mJ/cm² at room temperature to reach a photostationary state (typically a ~50:50 mixture of E and Z isomers).

  • HPLC Separation: Inject the mixture onto a C18 reversed-phase HPLC column. Utilize an isocratic mobile phase of 0.1 M ammonium mono-hydrogen phosphate (pH 4.5) containing 2% acetonitrile.

  • Fraction Collection: Monitor absorbance at 268 nm. The (Z)-isomer will elute earlier than the (E)-isomer due to its reduced planarity and altered hydrophobicity. Collect the (Z)-isomer fraction and lyophilize for downstream assays.

Protocol 2: In Vitro 5-HT2A Receptor Activation Assay

This assay confirms the steric exclusion of the 4-methyl analogue from the 5-HT2A receptor.

  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably transfected with the human 5-HT2A receptor into a 96-well black, clear-bottom plate at 40,000 cells/well[2].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Treatment: Add varying concentrations (1 nM to 10 µM) of cis-UCA (positive control) and cis-4-methyl-UCA (test analogue).

  • Measurement & Causality Check: Measure intracellular calcium mobilization via fluorescence (Ex 488 nm / Em 525 nm). To ensure self-validation, pre-treat a subset of positive control wells with a selective 5-HT2A antagonist (e.g., ketanserin). The cis-4-methyl-UCA should yield a flat response identical to the ketanserin-blocked wells, proving its inability to activate the receptor[2].

Protocol 3: In Vivo Delayed-Type Hypersensitivity (DTH) Suppression Model

This protocol translates the in vitro binding failure of the analogue into an in vivo functional readout.

  • Sensitization: On Day 0, immunize C57BL/6 mice via subcutaneous injection of 100 µg of Herpes simplex virus type 1 (HSV-1) antigen emulsified in Complete Freund's Adjuvant[3].

  • Analogue Application: On Day 5, apply 50 µg of cis-UCA or cis-4-methyl-UCA (dissolved in ethanol/propylene glycol) topically to the shaved dorsal skin.

  • Challenge: On Day 7, challenge the mice by injecting 10 µg of the antigen into the right pinna. Inject vehicle into the left pinna as a baseline control.

  • Quantification: 24 hours post-challenge, measure ear swelling using a micrometer. While cis-UCA will significantly suppress swelling, the 4-methyl analogue will exhibit robust, unsuppressed swelling comparable to untreated controls[3].

Quantitative Data Summary

To clearly illustrate the structure-activity relationship, the table below summarizes the pharmacological profile of UCA and its structural analogues. The data highlights how steric bulk at the 4-position abrogates biological activity.

CompoundIsomer Geometry5-HT2A Receptor Affinity (Kd)Calcium Mobilization (EC50)In Vivo DTH Suppression
Urocanic Acid (UCA) trans (E)> 10 µMNo ActivityNone
Urocanic Acid (UCA) cis (Z)4.6 nM~15 nMHigh (>50% suppression)
2-Methylurocanic Acid cis (Z)> 1 µMNo ActivityNone
4-Methylurocanic Acid cis (Z)> 1 µMNo ActivityNone
3-Thiopheneacrylic Acid cis (Z)VariableLow ActivityMarginal

Signaling Pathway & Workflow Visualization

The following diagram maps the physiological pathway of UV-induced immunosuppression and highlights the exact point where the 4-methyl analogue acts as a structural probe to validate receptor specificity.

G UV UV-B Radiation (280-320 nm) transUCA trans-UCA (Epidermis) UV->transUCA Absorption cisUCA cis-UCA (Active Mediator) transUCA->cisUCA Photoisomerization Receptor 5-HT2A Receptor (Immune/Skin Cells) cisUCA->Receptor High Affinity (Kd=4.6 nM) Analogue 4-Methyl-UCA (Inactive Analogue) Analogue->Receptor Steric Hindrance (No Binding) Signaling Calcium Mobilization & Cytokine Modulation Receptor->Signaling Activation Immune Immunosuppression (DTH/CHS Inhibition) Signaling->Immune Systemic Effect

Mechanism of UV-induced immunosuppression and the structural validation role of UCA analogues.

References

  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor | PNAS.pnas.org.
  • Effects of solar radiation on the human immune system | Request PDF - ResearchGate.
  • cis-Urocanic acid ((Z) - 5-HT Receptor - MedchemExpress.com.medchemexpress.com.

Sources

Application

Application Notes and Protocols for In Vitro Assay Design: Testing the Biological Effects of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole-Based Compound (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a novel small molecule featuring an imidazole core, a structure common to many biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole-Based Compound

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a novel small molecule featuring an imidazole core, a structure common to many biologically active compounds. The imidazole moiety is notably present in histamine, a key mediator of allergic and inflammatory responses. This structural similarity provides a strong rationale for investigating the compound's potential as a modulator of histamine receptors, particularly the histamine H4 receptor (H4R). The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells, and is a critical regulator of immune and inflammatory responses. Its activation is linked to chemotaxis and cytokine release, making it a promising therapeutic target for inflammatory disorders such as asthma, allergic rhinitis, and atopic dermatitis.[1][2]

This guide provides a comprehensive suite of in vitro assays designed to systematically evaluate the biological effects of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. The experimental workflow is structured to first establish its interaction with the H4R, then to characterize its functional impact on receptor signaling and downstream cellular inflammatory responses, while ensuring that the observed effects are not due to general cytotoxicity.

Part 1: Primary Target Engagement - Histamine H4 Receptor Binding Assay

Scientific Rationale: The foundational step in characterizing a novel compound is to determine if it directly interacts with its putative target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[3] This assay measures the ability of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid to displace a radiolabeled ligand (e.g., [³H]histamine) from the H4R. The resulting data are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Workflow: H4R Radioligand Binding Assay

prep Prepare H4R-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep->incubation reagents Prepare assay reagents: [³H]histamine, test compound, assay buffer reagents->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki value from IC50 scintillation->analysis

Caption: Workflow for the H4R competitive binding assay.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H4R.[4]

  • Radioligand: [³H]histamine.

  • Test Compound: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of unlabeled histamine (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filtration manifold with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in assay buffer. The concentration range should typically span from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, combine the H4R-expressing cell membranes, [³H]histamine (at a concentration close to its dissociation constant, Kd), and either the test compound, assay buffer (for total binding), or unlabeled histamine (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[4]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Parameter Description Typical Value Range
IC50 Concentration of test compound that displaces 50% of the radioligand.Varies
Ki Inhibitor constant, a measure of binding affinity.nM to µM range
[³H]histamine Concentration of radioligand used in the assay.~Kd of the ligand

Part 2: Functional Assessment of H4R Modulation - Calcium Mobilization Assay

Scientific Rationale: Upon confirming that the compound binds to the H4R, the next step is to determine its functional effect. The H4R is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the mobilization of intracellular calcium ([Ca²⁺]i).[5] By pre-loading H4R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4), we can measure changes in fluorescence upon stimulation. This assay can distinguish between an antagonist, which will block the calcium increase induced by an agonist like histamine, and an agonist, which will induce a calcium increase on its own.

Signaling Pathway: H4R-Mediated Calcium Mobilization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4R Gq Gq protein H4R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_cyto Increased Cytosolic Ca²⁺ ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Response Cellular Response Ca_cyto->Response

Sources

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Metabolomic Analysis and Isomeric Differentiation of Urocanic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Dermatological Metabolomics, Photoimmunology, and Analytical Chemistry Introduction & Biological Significance Urocanic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Dermatological Metabolomics, Photoimmunology, and Analytical Chemistry

Introduction & Biological Significance

Urocanic acid (UCA) is a major ultraviolet (UV)-absorbing metabolite predominantly found in the mammalian stratum corneum. It is synthesized endogenously via the deamination of L-histidine by the enzyme histidine ammonia-lyase (histidase). Naturally occurring in the skin as trans-urocanic acid , it acts as a primary endogenous photoprotectant.

However, upon exposure to UV radiation (specifically UVB), trans-UCA undergoes a dose-dependent photoisomerization into cis-urocanic acid [1]. Unlike its precursor, cis-UCA is a potent immunosuppressant implicated in the pathogenesis of photoaging, immunosuppression, and skin cancer[1]. In dermatological drug development and metabolomics, accurately quantifying the cis/trans ratio is a critical biomarker for UV-induced skin damage and the efficacy of photoprotective formulations.

Analytical Rationale: The Causality of Experimental Design

Analyzing UCA presents distinct analytical challenges. As a Senior Application Scientist, it is imperative to understand why specific methodologies are chosen rather than merely executing them.

Why GC-MS over LC-MS?

While LC-MS is excellent for large, labile molecules, GC-MS coupled with electron impact (EI) ionization remains the gold standard for primary metabolomics due to its unparalleled chromatographic resolution and highly reproducible fragmentation libraries[2]. The trans and cis isomers of UCA have identical molecular weights and virtually indistinguishable mass spectra. Therefore, chromatographic separation is the only reliable method for isomeric differentiation . The slight differences in spatial configuration and boiling points between the planar trans isomer and the sterically hindered cis isomer allow for baseline separation on a medium-polarity capillary column (e.g., HP-5MS).

The Necessity of Two-Stage Derivatization

UCA is highly polar, containing both a carboxylic acid group and an imidazole ring. It is non-volatile and thermally labile, meaning direct injection into a GC inlet would result in catastrophic thermal degradation and peak tailing. To circumvent this, we employ a two-stage derivatization protocol[3]:

  • Methoxyamination: Although UCA lacks a reactive carbonyl group, global metabolomic profiling of biological matrices (e.g., skin swabs, tape strips) requires this step. Methoxyamine hydrochloride in pyridine protects alpha-keto acids from decarboxylation and prevents the ring-cyclization of reducing sugars, preserving the integrity of the entire sample matrix[4].

  • Silylation (BSTFA + 1% TMCS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protons on UCA's carboxyl (-COOH) and imidazole (-NH) groups with trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) is non-negotiable; it acts as a Lewis acid catalyst to drive the silylation of the sterically hindered imidazole nitrogen[5]. This ensures 100% conversion to the stable UCA-2TMS derivative, preventing signal splitting (e.g., a mix of 1TMS and 2TMS forms) which would destroy quantitative accuracy.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol integrates internal standards (IS) from the very first step. The IS corrects for variations in extraction efficiency, derivatization yield, and GC injection volume, creating a closed, self-validating analytical loop.

Step 1: Metabolite Extraction
  • Sample Collection: Collect stratum corneum samples via tape stripping or tissue homogenization.

  • Quenching & Extraction: Transfer the sample into a microcentrifuge tube. Add 800 µL of a cold (-20 °C) Methanol/Water mixture (8:1, v/v). Causality: This specific ratio efficiently precipitates matrix proteins (like keratin) while optimally solubilizing polar metabolites[2].

  • Internal Standard Addition: Add 10 µL of Ribitol (2 mg/mL in water) or stable-isotope labeled L-Norleucine as an internal standard.

  • Homogenization: Vortex for 2 minutes and sonicate in an ice bath for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4 °C. Transfer 500 µL of the supernatant to a fresh glass GC vial.

Step 2: Lyophilization (Critical Step)
  • Dry the supernatant completely using a vacuum concentrator (SpeedVac) without heating. Causality: Silylation reagents are extremely sensitive to moisture. Even trace amounts of water will rapidly hydrolyze the TMS derivatives back to their free forms, resulting in failed analysis.

Step 3: Two-Stage Derivatization
  • Oximation: Add 80 µL of Methoxyamine hydrochloride solution (15 mg/mL in anhydrous pyridine) to the dried extract. Vortex vigorously for 2 minutes. Incubate at 37 °C for 90 minutes[3].

  • Silylation: Add 80 µL of BSTFA containing 1% TMCS. Vortex for 1 minute. Incubate at 70 °C for 60 minutes[3][5].

  • Preparation for Injection: Allow the vials to cool to room temperature for 30 minutes. Centrifuge briefly to settle any precipitates, and transfer the clear derivatized solution to a GC vial with a micro-insert.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Instrumental Parameters
ParameterSpecification / Setting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Purity >99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve opens at 1.0 min)
Inlet Temperature 280 °C
Oven Temperature Program 80 °C (hold 2 min) → ramp 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Impact)
Acquisition Mode Full Scan (m/z 50–600) and SIM (Selected Ion Monitoring)
Table 2: Diagnostic Ions for UCA-2TMS Derivatives

Note: Because the cis isomer is sterically folded, it exhibits a lower boiling point and will consistently elute earlier than the planar trans isomer on a non-polar/medium-polar stationary phase.

Analyte DerivativeElution OrderQuantifier Ion (m/z)Qualifier Ions (m/z)Molecular Weight (Da)
cis-Urocanic acid (2TMS) 1st (Earlier RT)282 (M+)267 [M-CH₃]⁺, 153282.4
trans-Urocanic acid (2TMS) 2nd (Later RT)282 (M+)267 [M-CH₃]⁺, 153282.4
Ribitol (5TMS) - IS -319 217, 205512.9

Workflow & Pathway Visualization

The following diagram illustrates the biological formation of UCA isomers in the stratum corneum and maps the subsequent GC-MS analytical workflow.

G cluster_0 Biological Pathway (Stratum Corneum) cluster_1 GC-MS Analytical Workflow Histidine L-Histidine Histidase Histidine Ammonia-Lyase (Histidase) Histidine->Histidase TransUCA trans-Urocanic Acid (Natural UV Filter) Histidase->TransUCA CisUCA cis-Urocanic Acid (Immunosuppressant) TransUCA->CisUCA Photoisomerization UV UV Radiation (UVB) UV->TransUCA Extraction Metabolite Extraction (MeOH/H2O 8:1) CisUCA->Extraction Sampling (Tape Strip/Swab) Derivatization Derivatization (Methoxyamination + BSTFA/1% TMCS) Extraction->Derivatization GCMS GC-MS Analysis (EI Mode, SIM/SCAN) Derivatization->GCMS Data Data Processing (Isomer Differentiation via RT) GCMS->Data

Caption: Biological photoisomerization of Urocanic Acid and the subsequent GC-MS metabolomic workflow.

References

  • Title: Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry Source: SciELO (Journal of the Brazilian Chemical Society) URL: [1]

  • Title: Gas Chromatography in Metabolomics Study Source: ResearchGate URL: [2]

  • Title: Metabolite-related antidepressant action of diterpene ginkgolides in the prefrontal cortex Source: Dovepress URL: [3]

  • Title: The Human Urine Metabolome Source: PLOS One URL: [4]

  • Title: Effect of Dietary Protein Levels on Dynamic Changes and Interactions of Ruminal Microbiota and Metabolites in Yaks on the Qinghai-Tibetan Plateau Source: PMC - NIH URL: [5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

Welcome to the technical support guide for the synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols to enhance the yield and purity of this valuable synthetic intermediate.

Overview of the Primary Synthetic Challenge

The synthesis of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is most commonly achieved via a Knoevenagel condensation reaction between 4-methyl-5-imidazolecarboxaldehyde and malonic acid. While theoretically straightforward, this reaction is often plagued by moderate to low yields. The primary challenges stem from the stability of the starting aldehyde, the potential for side reactions involving the imidazole ring, and difficulties in product isolation due to its zwitterionic character.

This guide provides a systematic approach to identifying and resolving these common issues, thereby enabling a more efficient and reproducible synthesis.

The Core Reaction: Knoevenagel Condensation

The reaction proceeds by the condensation of 4-methyl-5-imidazolecarboxaldehyde with malonic acid, typically catalyzed by a weak base like pyridine or piperidine, followed by a subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde 4-Methyl-5-imidazole- carboxaldehyde Adduct β-Hydroxy Acid Adduct Aldehyde->Adduct Malonic Malonic Acid Enolate Malonic Acid Enolate Malonic->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Adduct Nucleophilic Attack Unsaturated Unsaturated Diacid Adduct->Unsaturated Dehydration Product (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid Unsaturated->Product Decarboxylation (-CO2)

Caption: Mechanism of the Knoevenagel condensation for acrylic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent complaint. The cause can usually be traced to one of three areas: starting materials, reaction conditions, or work-up procedure.

  • Starting Material Integrity : The key starting material, 4-methyl-5-imidazolecarboxaldehyde, can be problematic.[1][2][3] It is susceptible to oxidation and polymerization over time, especially if not stored properly.

    • Solution : Always use freshly sourced or purified aldehyde. Purity can be checked by melting point (should be sharp, around 168-170 °C) and NMR spectroscopy.[4][5] If in doubt, recrystallize from an appropriate solvent like water or ethanol.

  • Suboptimal Reaction Conditions : The delicate balance of base, temperature, and reaction time is crucial.

    • Solution : Systematically optimize these parameters. A common side reaction is the polymerization of the aldehyde, which can be exacerbated by excessive heat or prolonged reaction times.[6] See the table below for starting points.

  • Product Loss During Isolation : The product is amphoteric and can be soluble in both acidic and aqueous basic solutions.

    • Solution : Careful pH control during work-up is essential. The product will precipitate at its isoelectric point. Avoid overly aggressive extraction procedures where the product may remain in the aqueous layer.

Q2: The reaction stalls, leaving a significant amount of unreacted aldehyde. How can I drive it to completion?

This issue points directly to insufficient activation or non-optimal reaction kinetics.

  • Catalyst Choice and Loading : The choice of base catalyst is critical. While classic conditions use pyridine as both solvent and catalyst, this can lead to difficult work-ups. Piperidine is a stronger base and often more effective, but can also promote side reactions if used in excess.

    • Solution : Consider using ammonium salts like ammonium acetate. These can act as both a catalyst and a source of ammonia for in-situ imine formation, which can sometimes facilitate the reaction.[7] Another modern approach is the use of ionic liquids, which can serve as both solvent and catalyst, often leading to higher yields and easier product separation.[8][9]

  • Temperature and Time : Knoevenagel condensations often require heat to proceed to dehydration and decarboxylation.

    • Solution : If the reaction is sluggish at lower temperatures, gradually increase the temperature while monitoring by TLC. A typical range is 80-110 °C. Refluxing in a solvent like toluene with a Dean-Stark trap to remove water can also drive the equilibrium towards the product.

Q3: I'm observing a significant, insoluble byproduct. What could it be?

The formation of insoluble materials often points to polymerization.

  • Aldehyde Polymerization : As mentioned, 4-methyl-5-imidazolecarboxaldehyde can self-condense or polymerize under basic conditions.

    • Mitigation : Add the aldehyde slowly to the reaction mixture containing malonic acid and the catalyst, rather than mixing all reagents at the start. This maintains a low instantaneous concentration of the free aldehyde.

  • Michael Addition Side Reaction : The product, an electron-deficient alkene, is a Michael acceptor. The nitrogen atom of another imidazole ring (from starting material or product) can act as a nucleophile, leading to oligomerization.[10][11]

    • Mitigation : Use of a more dilute reaction mixture can disfavor this intermolecular side reaction. Additionally, ensuring the reaction is not run for an unnecessarily long time after completion can help minimize this.

Q4: How do I select the optimal solvent and catalyst system?

The ideal system provides a good balance of reactivity, selectivity, and ease of work-up. Below is a comparison of common systems.

Catalyst/Solvent SystemAdvantagesDisadvantagesTypical Temp. (°C)
Piperidine/Pyridine Classic, well-documented method. Pyridine acts as both solvent and catalyst.Unpleasant odor, toxic, can be difficult to remove completely.90-115
Ammonium Acetate/Acetic Acid Greener alternative, often gives clean reactions and good yields.May require longer reaction times.100-120
Boric Acid/Ethanol Mild and effective catalyst, environmentally benign.[12]May not be suitable for all substrates; optimization might be needed.70-80
Ionic Liquids (e.g., [bmim]BF4) High yields, recyclable solvent/catalyst system, can accelerate reaction rates.[9]High cost, potential for viscosity issues.80-100
Q5: What is the most effective method for purifying the final product?

Purification is often challenging due to the product's low solubility in many common organic solvents and its zwitterionic nature.

  • Crude Isolation : After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid is then triturated with a solvent like cold ethanol or acetone to remove soluble impurities.

  • Isoelectric Point Precipitation : The most effective purification method is often recrystallization via pH adjustment.

    • Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH).

    • Treat with activated charcoal to remove colored impurities, and filter.

    • Slowly add dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring until the isoelectric point is reached and the product precipitates.

    • The pH for maximum precipitation should be determined empirically but is typically between 4 and 6.

  • Recrystallization : The precipitated solid can be further purified by recrystallization from water or a mixed solvent system like ethanol/water.

Recommended Experimental Protocol

This protocol is based on an optimized procedure using an ammonium salt catalyst, which balances efficiency, safety, and environmental considerations.

Materials:

  • 4-methyl-5-imidazolecarboxaldehyde (1.10 g, 10.0 mmol)

  • Malonic acid (1.56 g, 15.0 mmol)

  • Ammonium acetate (0.77 g, 10.0 mmol)

  • Glacial acetic acid (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-5-imidazolecarboxaldehyde, malonic acid, and ammonium acetate.

  • Add glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water (2 x 10 mL), followed by cold ethanol (2 x 10 mL).

  • Dry the solid product under vacuum at 60 °C to a constant weight.

  • (Optional) If further purification is needed, perform the isoelectric point precipitation as described in Q5.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow start_node Start: Low Yield or Impure Product decision_node1 Significant Starting Material? start_node->decision_node1 Analyze Crude Reaction Mixture (TLC/NMR) decision_node decision_node action_node action_node end_node Result: Improved Yield/Purity action_node1 1. Verify aldehyde purity (MP, NMR). 2. Increase reaction time/temperature. 3. Evaluate a stronger catalyst system (see Table). decision_node1->action_node1 Yes decision_node2 Multiple Side Products? decision_node1->decision_node2 No action_node1->end_node action_node2 1. Lower reaction temperature. 2. Add aldehyde slowly to the reaction. 3. Use more dilute conditions to prevent oligomerization. decision_node2->action_node2 Yes action_node3 Focus on Work-up & Purification: 1. Optimize pH for precipitation. 2. Use trituration to remove soluble impurities. 3. Check for product loss in aqueous layers. decision_node2->action_node3 No (Product looks good but yield is low) action_node2->end_node action_node3->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Alternative Synthetic Strategies

While the Knoevenagel condensation is the most common and atom-economical method, other strategies exist.

  • Heck Reaction : It is possible to synthesize the target molecule via a palladium-catalyzed Heck reaction between a halogenated imidazole (e.g., 5-iodo-4-methylimidazole) and acrylic acid or an acrylate ester.[13][14][15][16] This method is generally more expensive and less environmentally friendly due to the use of a metal catalyst and organohalide starting materials, making it less favorable for large-scale synthesis unless specific substitution patterns are required.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • ResearchGate. (2020). Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde?[Link]

  • Ranu, B. C., & Dutta, P. (2007). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 12(8), 1779-1811. [Link]

  • MOST Wiedzy. (n.d.). Exploring novel Cd(ii) complexes with 5-methyl-4-imidazolecarboxaldehyde: synthesis, structure, computational insights, and affi. [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1459-1462. [Link]

  • SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. [Link]

  • Synthesis-Archive. (2003). Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. Synthesis, 2003(04), 555-559. [Link]

  • Sami Publishing Company. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • ResearchGate. (2025). Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline. [Link]

  • Wiley Online Library. (2018). Highly Efficient Biobased Synthesis of Acrylic Acid. ChemSusChem, 11(22), 3878-3882. [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]

  • ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1266. [Link]

  • Google Patents. (2004). EP1688407B1 - METHOD OF PURIFYING (METH)ACRYLIC ACID.
  • Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. [Link]

  • PubMed. (2004). Michael Addition of Imidazole With Acrylates Catalyzed by Alkaline Protease From Bacillus Subtilis in Organic Media. Biotechnology Letters, 26(6), 525-528. [Link]

Sources

Optimization

Purification techniques for acrylic acid derivatives

Technical Support Center: Purification of Acrylic Acid Derivatives Critical Safety Warning: The "Popcorn" Threat Read Before Proceeding: Acrylic acid and its esters (acrylates/methacrylates) are prone to rapid, exothermi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Acrylic Acid Derivatives

Critical Safety Warning: The "Popcorn" Threat

Read Before Proceeding: Acrylic acid and its esters (acrylates/methacrylates) are prone to rapid, exothermic auto-polymerization . In distillation columns or storage vessels, this can manifest as "popcorn polymerization"—a violent formation of low-density, cross-linked polymer that expands rapidly, rupturing glass and steel equipment.

  • Never distill to dryness.

  • Never store purified (uninhibited) monomers for long periods; use immediately.

  • Always check the inhibitor requirements (Oxygen vs. Anaerobic) before processing.

Module 1: The "Oxygen Paradox" (Distillation & Inhibitors)

User Question: "I am distilling methyl methacrylate under a strict Nitrogen atmosphere to prevent oxidation, but it keeps polymerizing in the column. What is wrong?"

Technical Insight: You are likely experiencing the Oxygen Paradox . The most common inhibitor added to commercial acrylates is MEHQ (Hydroquinone monomethyl ether) .

  • The Mechanism: MEHQ is not an inhibitor in its own right; it is a radical scavenger that requires dissolved oxygen to function. It reacts with peroxy radicals (formed by O₂ + monomer radical) to stop the chain reaction.

  • The Error: By running a strict Nitrogen line, you strip the system of oxygen. Without O₂, MEHQ becomes inactive, and thermal polymerization begins immediately.

Corrective Protocol: The Air Bleed Distillation Instead of inert gas, you must introduce a controlled "leak" of air (capillary bleed) into the vacuum distillation setup.

DOT Diagram: Distillation Logic Flow

DistillationLogic Start Start Distillation Setup CheckInhibitor Check Monomer Inhibitor Start->CheckInhibitor MEHQ Contains MEHQ/HQ? CheckInhibitor->MEHQ PTZ Contains Phenothiazine (PTZ)? CheckInhibitor->PTZ ActionMEHQ CRITICAL: Requires Oxygen MEHQ->ActionMEHQ ActionPTZ Anaerobic Preferred PTZ->ActionPTZ Step1 Use Capillary Air Bleed (Not N2) ActionMEHQ->Step1 Step2 Add Cu(0) wire to pot (Backup Inhibitor) ActionPTZ->Step2 Step1->Step2 Step3 Vacuum Distill (Keep Pot < 60°C) Step2->Step3

Caption: Decision logic for atmospheric control based on inhibitor type. MEHQ requires air; PTZ functions anaerobically.

Module 2: Inhibitor Removal Techniques

User Question: "I need to remove the inhibitor for a kinetic study. Should I use a caustic wash or a column?"

Recommendation: For laboratory scale (<500 mL), Adsorption (Basic Alumina) is superior to caustic washing.

  • Why? Caustic washing (NaOH) requires liquid-liquid extraction, which can form difficult emulsions with acrylates and hydrolyze sensitive esters. Alumina is anhydrous, faster, and yields dry monomer.

Comparison of Inhibitors
InhibitorTypeRequirementRemoval Method
MEHQ PhenolicAerobic (Needs O₂)Basic Alumina / NaOH Wash
Hydroquinone (HQ) PhenolicAerobic (Needs O₂)Basic Alumina / NaOH Wash
Phenothiazine (PTZ) AnaerobicAnaerobic (Works w/o O₂)Distillation / Acid Wash
BHT Hindered PhenolAerobicDistillation (Hard to remove via Alumina)
Protocol: Basic Alumina Column (The Gold Standard)

Target: Removal of 10-100 ppm MEHQ/HQ.

  • Preparation:

    • Use a glass chromatography column (or a plugged Pasteur pipette for <5 mL).

    • Pack with Activated Basic Alumina (Brockmann Grade I).[1]

    • Ratio: Use approx. 20g Alumina per 100g of monomer.

  • Execution:

    • Do not wet the column with solvent first (run neat monomer).

    • Pour the acrylate monomer directly onto the dry alumina.

    • Apply slight positive pressure (Nitrogen or Air) to push it through.

  • Collection:

    • Discard the first 5-10% of the eluent (dead volume).

    • Collect the rest in a clean, dry flask.

  • Verification:

    • The monomer is now uninhibited. Use immediately or store at -20°C for max 24 hours.

Module 3: Solid Monomer Purification (Recrystallization)

User Question: "My N-Isopropylacrylamide (NIPAM) or Acrylamide has turned yellow. How do I purify it?"

Technical Insight: Solid acrylamides degrade into polymers and dimers over time. Recrystallization is effective, but you must avoid high temperatures that trigger polymerization during the dissolution phase.

Protocol: Low-Temperature Recrystallization
  • Solvent System: Toluene/Hexane (1:1 v/v) or Acetone/Hexane.

  • Temp Limit: Never heat the solvent bath above 60°C .

  • Dissolution:

    • Place crude solid in a flask.

    • Add Toluene (approx 2 mL per gram of solid).

    • Warm to 40-50°C. If not dissolved, add minimum necessary Toluene.

  • Precipitation:

    • Remove from heat.[2][3] Slowly add warm Hexane until the solution turns slightly cloudy.

    • Add a few drops of Toluene to clear it again.

  • Crystallization:

    • Allow to cool to room temperature slowly.[3]

    • Place in a -20°C freezer for 4 hours.

  • Filtration:

    • Filter crystals rapidly on a cold Buchner funnel. Wash with cold Hexane.

    • Dry under vacuum in a desiccator (dark).

Module 4: Troubleshooting FAQ

Q: My column chromatography (Silica Gel) resulted in a solid block of polymer inside the column.

  • A: Standard Silica Gel is slightly acidic (

    
    ). Acrylates are acid-sensitive and can polymerize on acidic surfaces.
    
  • Fix: Pre-treat silica with 1% Triethylamine (TEA) in Hexane to neutralize it, or switch to Neutral Alumina .

Q: I see "popcorn" polymer in my storage bottle cap.

  • A: This is caused by vapor-phase polymerization. The liquid contains inhibitor, but the vapor condenses on the cap where no inhibitor exists.

  • Fix: Store bottles upright. Do not store for >6 months. If popcorn appears, discard the bottle immediately as a hazardous waste; do not attempt to chip it off (friction can ignite it).

Q: Can I use Rotary Evaporation to distill acrylates?

  • A: It is not recommended for high-purity needs. Rotovaps have poor pressure control compared to a manifold, and the condenser surface area is large, increasing the "uninhibited surface" risk. Use a short-path vacuum distillation setup with a Vigreux column and copper packing.

References

  • Sigma-Aldrich (Merck). Inhibitor Removal from Monomers. Technical Bulletin AL-154.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Levy, L. B. "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, Vol 23, 1985.

  • BASF Technical Data. Acrylic Acid & Esters: Safe Handling and Storage.

Sources

Troubleshooting

Stability and degradation of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in aqueous solutions

Welcome to the technical support center for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound in aqueous solutions. My aim is to move beyond simple instructions and explain the underlying chemical principles that govern the stability and degradation of this molecule, empowering you to design robust experiments and interpret your results with confidence.

The molecule , (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, possesses two key functional regions that dictate its stability profile: the α,β-unsaturated carboxylic acid (an acrylic acid derivative) and the substituted imidazole ring. Understanding the vulnerabilities of each is critical to handling this compound successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in aqueous solutions?

The stability of this compound is primarily influenced by a combination of pH, light exposure, temperature, and the presence of atmospheric oxygen.

  • pH: The pH of the aqueous solution is a critical factor. The acrylic acid moiety is susceptible to base-catalyzed hydrolysis.[1] In alkaline media, hydroxide ions (OH−) can act as nucleophiles, potentially attacking the acrylic acid structure.[1] Furthermore, the imidazole ring's protonation state is pH-dependent; at alkaline pH, the deprotonated form may be more susceptible to certain degradation reactions, such as photosensitized oxidation.[2]

  • Light: Imidazole moieties are known to be sensitive to photodegradation, a process that can be accelerated in the presence of photosensitizers and oxygen.[2][3] The acrylic acid double bond can also be involved in photochemical reactions. Exposure to ambient laboratory light or, more significantly, UV light can initiate degradation, leading to loss of potency and the formation of impurities.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation. Storing solutions at room temperature or higher for extended periods is not recommended.

  • Oxygen: The imidazole ring can be susceptible to oxidation.[3] In solution, dissolved oxygen can participate in degradation pathways, particularly in base-mediated autoxidation or photodegradation processes that generate reactive oxygen species (ROS).[3][4]

Q2: I'm preparing stock solutions for my cell-based assays. What are the best practices for preparation and storage?

Given the compound's potential instabilities, meticulous preparation and storage are paramount to ensure experimental reproducibility.

  • Solid Compound Storage: The solid form should be stored in a tightly sealed container, protected from light, in a dry environment, preferably refrigerated (2-8°C) or frozen (-20°C).[5][6] Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term stability.

  • Solution Preparation: Always use high-purity, sterile solvents (e.g., sterile water, PBS, or DMSO for initial concentrated stock). For aqueous solutions, using a buffer to maintain a stable pH (ideally slightly acidic to neutral) is recommended to minimize base-catalyzed hydrolysis.

  • Solution Storage: Prepare aqueous solutions fresh whenever possible. If storage is unavoidable:

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

    • Consider sterile filtering (0.22 µm filter) the solution into the final storage container to prevent microbial contamination, which can also degrade the compound.[5]

Q3: My experimental results are inconsistent. Could compound degradation be the cause? How can I troubleshoot this?

Yes, inconsistent or lower-than-expected biological activity is a classic sign of compound degradation.[5] If you suspect this, a systematic approach is needed. The table below outlines common issues and troubleshooting steps.

Observed Problem Potential Cause Related to Stability Recommended Action & Troubleshooting
Decreasing compound activity over time in repeat experiments.Gradual Degradation: The compound is degrading in your stock or working solutions upon storage.1. Prepare a fresh stock solution from the solid material and immediately repeat a key experiment. 2. Analyze the "old" and "new" stock solutions by HPLC-UV to quantify the parent compound and check for degradation products. 3. Review your storage conditions (temperature, light exposure, freeze-thaw cycles). Implement the best practices described in Q2.
Sudden and complete loss of activity.Catastrophic Degradation: This could be due to a significant error, such as preparing the solution in a highly alkaline, unbuffered medium or extended exposure to high-intensity light.1. Immediately discard the solution. 2. Carefully review the entire solution preparation protocol. Check the pH of all buffers and reagents used. 3. Prepare a fresh solution, paying strict attention to pH, light protection, and temperature.
Appearance of precipitate or color change in the solution.Degradation & Insolubility: Degradation products may be less soluble than the parent compound. Color change can indicate oxidative degradation.1. Do not use the solution. 2. Attempt to identify the cause (e.g., pH shift, contamination). 3. Prepare a fresh solution. If solubility is an issue, consider preparing a more concentrated stock in a solvent like DMSO and diluting it into your aqueous buffer immediately before use.

Investigating Degradation Pathways

The dual functionality of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid suggests two primary, non-exclusive degradation pathways in aqueous solution.

  • Hydrolysis of the Acrylic Acid Moiety: This is a significant risk, especially under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion, which can lead to the cleavage of the molecule.[1]

  • Oxidation/Photodegradation of the Imidazole Ring: The imidazole ring is electron-rich and can be susceptible to oxidation. Light can exacerbate this by generating singlet oxygen or other reactive oxygen species that attack the ring, leading to ring-opening or the formation of various oxidized byproducts.[2][3]

The following diagram illustrates these potential degradation routes.

cluster_stress Initiators main (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid (Aqueous Solution) path1 Hydrolysis (Acrylic Acid Moiety) main->path1 path2 Oxidation / Photodegradation (Imidazole Ring) main->path2 stressors Stress Factors deg1 Hydrolytic Degradants (e.g., 4-methyl-1H-imidazole-5-carbaldehyde, malonic acid derivatives) path1->deg1 deg2 Oxidative/Photo-Degradants (e.g., Ring-opened products, hydroxylated species) path2->deg2 pH High pH (Alkaline) pH->path1 Catalyzes Light UV/Visible Light Light->path2 Initiates Oxygen Dissolved O₂ Oxygen->path2 Participates

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol provides a self-validating system to understand the compound's stability under harsh conditions. It helps identify likely degradation products and the conditions to avoid.

Objective: To assess the stability of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

  • HPLC-grade water, acetonitrile

  • Phosphoric acid or Formic acid

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter

  • Photostability chamber (ICH Option 1 or 2) or a controlled light source

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 Unstressed Sample.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Keep 1 mL of stock solution in a heated chamber (e.g., 60°C).

    • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water and keep at the same temperature as the thermal sample.

  • Incubation:

    • Incubate all solutions (except the photolytic sample) in the dark at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • For base hydrolysis, which can be rapid, it may be necessary to neutralize the sample with an equivalent amount of 1 M HCl at earlier time points (e.g., 2, 4, 8 hours) to stop the reaction before analysis.

  • Photostability:

    • Expose a separate sample of the stock solution to a controlled light source (as per ICH guidelines). Keep a control sample wrapped in foil at the same temperature.

  • Sample Analysis:

    • At each time point, take an aliquot of each stressed sample.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC-UV. An example method is provided in the table below.

Table: Example HPLC Method for Stability Analysis
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3-5 µm)Good retention for polar molecules like acrylic acid derivatives.[7][8]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid suppresses the ionization of the carboxylic acid group, improving peak shape and retention.[8]
Gradient Start at 5-10% B, ramp to 95% B over 15-20 min.To elute the polar parent compound and any less polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30-40 °CEnsures reproducible retention times.[7]
Injection Vol. 10 µLStandard volume.
Detection UV Diode Array Detector (DAD) at 210 nm and 250-400 nm scan.210 nm provides high sensitivity for the acrylic acid chromophore.[7] A full scan helps identify degradation products with different spectral properties.

The following workflow diagram illustrates the forced degradation study process.

prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress incubate Incubate at Defined Timepoints & Conditions stress->incubate sample Sample, Quench/Neutralize (if needed) & Dilute incubate->sample analyze Analyze by HPLC-UV/DAD sample->analyze data Evaluate Data: - % Assay of Parent - Peak Purity - Formation of Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

By comparing the chromatograms of the stressed samples to the T=0 control, you can determine the percentage of the parent compound remaining and identify the conditions under which it is least stable. The appearance of new peaks indicates the formation of degradation products.

References

  • Freidig, A. P., et al. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. PMC. Available at: [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • Smets, G., & Hesbain, A. M. (1969). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. Journal of Polymer Science Part A-1: Polymer Chemistry. Available at: [Link]

  • Tarcha, P. J. (1981). AUTOCATALYZED HYDROLYSIS OF ACRYLIC POLYMER COLLOIDS: A KINETIC A. Digital Commons @ UConn. Available at: [Link]

  • Ataman Kimya. (n.d.). ACRYLIC ACID. Ataman Kimya. Available at: [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available at: [Link]

  • MDPI. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. Available at: [Link]

  • PubMed. (2022). Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution. PubMed. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER. Available at: [Link]

  • SciTePress. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. Available at: [Link]

  • OSHA. (n.d.). Acrylic Acid. OSHA. Available at: [Link]

  • ACS Publications. (2025). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. Available at: [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza-Michael reaction with acrylic acid derivatives. ResearchGate. Available at: [Link]

  • PMC. (2022). Validation of analytical methods for acrylic acid from various food products. PMC. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • PMC. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. PMC. Available at: [Link]

  • PubMed. (2004). Michael Addition of Imidazole With Acrylates Catalyzed by Alkaline Protease From Bacillus Subtilis in Organic Media. PubMed. Available at: [Link]

  • ResearchGate. (2025). Influence of imidazole derivatives on the dielectric and energy storage performance of epoxy. ResearchGate. Available at: [Link]

  • ACS Publications. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available at: [Link]

  • BindingDB. (n.d.). (E)-3-(4-Imidazol-1-ylmethyl-phenyl)-acrylic acid. BindingDB. Available at: [Link]

  • ResearchGate. (n.d.). Example Acrylic Degradation Pathway informed by domain analytic shows a... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. ResearchGate. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Optimization

Troubleshooting poor peak resolution in HPLC analysis of urocanic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with the quantification and separation of urocanic acid (U...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with the quantification and separation of urocanic acid (UCA) isomers.

Urocanic acid—a major UV-absorbing metabolite in the mammalian stratum corneum—presents unique chromatographic challenges. Because it exists as both trans- and cis-isomers that possess nearly identical hydrophobicities, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often yields co-elution. Furthermore, its amphoteric nature frequently results in severe peak tailing. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you achieve baseline resolution (


) and robust peak symmetry.

Part 1: The Mechanistic Root of UCA Chromatographic Challenges

To troubleshoot UCA, one must first understand its structural chemistry. Urocanic acid (3-(1H-imidazol-4-yl)-2-propenoic acid) contains two ionizable functional groups:

  • Carboxylic Acid:

    
    
    
  • Imidazole Ring:

    
    
    

At a physiological or near-neutral mobile phase pH (pH 4.0–7.0), UCA exists predominantly as a zwitterion. In this state, it exhibits minimal retention on standard C18 stationary phases. Worse, the protonated imidazole ring engages in strong secondary ion-exchange interactions with residual, unendcapped silanols (


) on the silica backbone of the column. This ionic interaction is the primary causal mechanism behind the severe peak tailing often observed in UCA analysis[1].

Furthermore, the trans- and cis-isomers differ only in their spatial geometry around the alkene double bond. Because their partition coefficients (


) are virtually indistinguishable, purely hydrophobic retention mechanisms (like standard C18) fail to provide adequate selectivity (

) for baseline resolution.

Part 2: Interactive Troubleshooting Q&A

Q1: My cis- and trans-UCA peaks are co-eluting. How do I improve selectivity?

A: Co-elution occurs because standard C18 phases cannot differentiate the subtle steric differences between the isomers. You have two primary avenues to alter selectivity:

  • Avenue 1: Shape Selectivity (Recommended). Switch to a

    
    -Cyclodextrin column (e.g., Cyclobond I 2000). Cyclodextrins form transient inclusion complexes with analytes. The linear trans-isomer fits differently into the hydrophobic cavity of the cyclodextrin torus compared to the bent cis-isomer, providing excellent chiral/isomeric resolution[2].
    
  • Avenue 2: Ion-Pairing Chromatography. If you must use a C18 column, introduce an ion-pairing reagent (e.g., 5 mM sodium octanesulfonate) into a highly acidic mobile phase (pH 2.5). The ion-pair reagent binds to the protonated imidazole ring, increasing the overall hydrophobicity of the complex and exaggerating the slight hydrodynamic volume differences between the isomers.

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I fix this?

A: Peak tailing for UCA is almost always a symptom of secondary silanol interactions. To resolve this, you must control the ionization state of both the analyte and the column:

  • Drop the Mobile Phase pH: Lower the pH of your aqueous mobile phase to 2.5 using 0.1% formic acid or phosphoric acid[1]. At pH 2.5, the surface silanols are fully protonated (neutralized), shutting down the ion-exchange pathway.

  • Upgrade the Stationary Phase: Ensure you are using a highly endcapped, high-purity Type B silica column. Alternatively, polar-embedded C18 columns or modern columns designed for basic compounds (e.g., SVEA C18 opal) can shield analytes from residual silanols[1].

  • Consider HILIC: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) using zwitterionic stationary phases can stabilize the charge states of amphoteric compounds like UCA, minimizing tailing and improving retention[3].

Q3: My retention times are drifting, and the baseline is noisy. What is the cause?

A: Retention time drift with polar metabolites is typically caused by inadequate column equilibration, especially when using highly aqueous mobile phases (which can cause C18 phase collapse/dewetting) or ion-pairing reagents.

  • Self-Validating Check: If using ion-pairing reagents, flush the column with at least 50 column volumes of mobile phase before injecting. Ensure your mobile phase contains at least 2-5% organic modifier (e.g., acetonitrile) to prevent hydrophobic phase collapse.

Part 3: Diagnostic Workflows & Visualizations

The following diagrams map the logical progression of UCA extraction and the decision-making process for resolving chromatographic errors.

UCA_Workflow Sample Skin Matrix Sample Extract Acid Extraction (0.05 M HCl) Sample->Extract UV UVB Exposure (Photoisomerization) Extract->UV Isomers trans-UCA & cis-UCA Mixture UV->Isomers HPLC HPLC Separation (C18 / Cyclodextrin) Isomers->HPLC Data Chromatographic Resolution (Rs > 1.5) HPLC->Data

Fig 1. Workflow from skin matrix extraction to HPLC resolution of trans- and cis-UCA isomers.

Troubleshooting Start Issue: Poor Peak Resolution CheckShape Is Peak Tailing Present? Start->CheckShape TailingYes Yes: Secondary Interactions CheckShape->TailingYes Asymmetry > 1.5 TailingNo No: Co-elution / Selectivity CheckShape->TailingNo Asymmetry < 1.5 FixTailing Action: Lower pH to 2.5 or Use Endcapped C18 TailingYes->FixTailing FixSelectivity Action: Use Ion-Pairing or β-Cyclodextrin Phase TailingNo->FixSelectivity

Fig 2. Decision tree for troubleshooting poor resolution in UCA chromatography.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties Dictating UCA Chromatography
PropertyValueChromatographic Implication
Molecular Weight 138.12 g/mol Elutes near the void volume on standard C18 without modification.

(Carboxyl)
~3.3Must operate at pH < 2.5 to fully protonate and increase hydrophobicity.

(Imidazole)
~5.8Causes severe tailing at pH 4-7 due to silanol interactions.
UV Absorbance Max 268 nm (trans), 275 nm (cis)Optimal detection wavelength for UV/DAD is typically 268-270 nm.
Table 2: Rapid Troubleshooting Matrix
SymptomPrimary Root CauseValidated Corrective Action
Broad, tailing peaks Imidazole-silanol interactions.Lower mobile phase pH to 2.5 using 0.1% Formic Acid[1].
cis/trans co-elution Insufficient shape selectivity.Switch to a

-Cyclodextrin column or apply ion-pairing[2].
Split peaks Sample solvent mismatch.Ensure injection solvent is weaker than or equal to the mobile phase.
Interfering peaks Matrix contamination (e.g., Histidine).Implement protein precipitation (10% citric acid) prior to injection[2].

Part 5: Standardized Experimental Protocols

Protocol A: Isomeric Separation via -Cyclodextrin Column

This protocol utilizes shape-selectivity to resolve cis- and trans-UCA without the need for complex ion-pairing reagents, ensuring cleaner mass spectrometry (MS) compatibility if required[2].

System Suitability Criteria: Resolution (


) between trans- and cis-UCA must be 

. Tailing factor (

)

.

Step-by-Step Methodology:

  • Column Preparation: Install a Cyclobond I 2000

    
    -Cyclodextrin column (250 mm × 4.6 mm, 5 µm). Maintain column temperature at 25°C.
    
  • Mobile Phase Formulation: Prepare a 15:85 (v/v) mixture of Acetonitrile and 50 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the aqueous buffer to pH 3.0 using concentrated phosphoric acid prior to mixing with acetonitrile. Filter through a 0.22 µm PTFE membrane.

  • Sample Extraction: Extract skin swabs or tape strips using 0.05 M HCl. Precipitate residual proteins using 10% trisodium citrate, centrifuge at 12,000 x g for 10 minutes, and collect the supernatant[2].

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min (Isocratic).

    • Injection volume: 10 µL.

    • Detection: UV at 268 nm.

  • Validation: Inject a mixed standard of cis- and trans-UCA. The trans-isomer typically elutes first due to its linear structure interacting differently with the cyclodextrin cavity compared to the bent cis-isomer.

Protocol B: Alternative HILIC Method for Polar Metabolites

If analyzing UCA alongside other highly polar precursors like histidine or histamine, HILIC provides superior retention without ion-pairing[3].

  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: 20 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

  • Gradient: Start at 90% A / 10% B. Ramp to 50% A / 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mechanism: UCA partitions into the water-enriched layer on the surface of the zwitterionic stationary phase. The high organic content in the mobile phase forces the polar UCA molecules to retain strongly, eluting with excellent peak symmetry.

References

  • Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. ResearchGate. Available at:[Link]

  • Gut microbiota-derived metabolites in inflammatory diseases based on targeted metabolomics. Frontiers in Immunology. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at:[Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of imidazole compounds

Introduction: The Imidazole Challenge Welcome to the technical support hub for imidazole synthesis. You are likely here because this five-membered aromatic heterocycle—ubiquitous in alkaloids (pilocarpine), antifungals (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Challenge

Welcome to the technical support hub for imidazole synthesis. You are likely here because this five-membered aromatic heterocycle—ubiquitous in alkaloids (pilocarpine), antifungals (ketoconazole), and kinase inhibitors—is notoriously temperamental.

Whether you are battling regioselectivity issues in the Van Leusen synthesis or fighting tarry byproducts in the Debus-Radziszewski condensation, this guide replaces generic textbook advice with field-proven causality optimization. We treat the reaction flask as a system of competing kinetic and thermodynamic pathways.

Module 1: Method Selection & Strategy

Before troubleshooting, ensure you are using the correct thermodynamic engine for your target substitution pattern.

Workflow Visualization: Synthetic Route Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution.

ImidazoleSelection Start Target Imidazole Structure Dec1 Substitution Pattern? Start->Dec1 Tetra 1,2,4,5-Tetrasubstituted Dec1->Tetra High Steric Bulk Di_15 1,5-Disubstituted Dec1->Di_15 Regio-defined Tri_245 2,4,5-Trisubstituted Dec1->Tri_245 Symmetric/Asymmetric Method_DR Debus-Radziszewski (4-Component Condensation) Tetra->Method_DR Benzil + Aldehyde + Amine Method_VL Van Leusen Synthesis (TosMIC + Aldimine) Di_15->Method_VL Base-Mediated Cyclization Method_Green Microwave/Zeolite Catalysis (Solvent-Free) Tri_245->Method_Green Green Optimization Control_DR Critical: Ammonia Source (NH4OAc vs NH3) Method_DR->Control_DR Control_VL Critical: Pre-formation of Imine Method_VL->Control_VL

Module 2: The Debus-Radziszewski Reaction

Core Issue: This multicomponent reaction (1,2-dicarbonyl + aldehyde + amine/ammonia) often suffers from "dark tar" formation and low atom economy due to polymerization of the dicarbonyl species.

Troubleshooting Guide

Q: My reaction mixture turns into a black tar within 30 minutes, and yield is <20%. What is happening? A: You are likely experiencing the Maillard-type polymerization of the 1,2-dicarbonyl (e.g., benzil or glyoxal) before it can condense with the aldehyde.

  • The Fix: Switch your ammonia source. Avoid aqueous ammonia (

    
    ). Water promotes the hydration of the aldehyde, slowing the imine formation.
    
  • Protocol Adjustment: Use Ammonium Acetate (

    
    )  in glacial acetic acid or ethanol. The acetate acts as a dual buffer/catalyst, stabilizing the pH to facilitate the initial diamine formation while preventing the base-catalyzed polymerization of the dicarbonyl [1].
    

Q: I am synthesizing a 1,2,4,5-tetrasubstituted imidazole, but I only isolate the trisubstituted byproduct. A: This is a stoichiometry and steric hindrance failure. The formation of the tetrasubstituted core requires the condensation of a primary amine (not ammonia) with the dicarbonyl.

  • The Fix: Use a 4-Component One-Pot strategy with strict stoichiometry: 1 equiv. 1,2-dicarbonyl + 1 equiv. aldehyde + 1 equiv.[1][2] primary amine + 1 equiv. ammonium acetate.[1][2][3][4]

  • Optimization: Employ Microwave Irradiation .[1][2][5][6] Conventional reflux (1-2 hours) often fails to overcome the steric barrier of the fourth substituent. Microwave heating at 180W for 2-5 minutes has been proven to drive this condensation to completion with yields >85% [2].

Q: How do I improve the "Green" profile of this synthesis? A: Move to Solid Acid Catalysts . The use of ZSM-11 zeolites or sulfated polyborate allows for solvent-free conditions.

  • Mechanism: The solid acid activates the carbonyl oxygen, making it more electrophilic without the need for corrosive liquid acids. This also simplifies purification, as the catalyst can be filtered out [3].

Module 3: The Van Leusen Synthesis (Regiocontrol)

Core Issue: Regioselectivity. The Van Leusen reaction (TosMIC + Aldimine) is the gold standard for 1,5-disubstituted imidazoles, but it is sensitive to base strength and moisture.

Troubleshooting Guide

Q: I am isolating an Oxazole instead of an Imidazole. Why? A: This is the classic "Van Leusen Divergence." TosMIC reacts with aldehydes to form oxazoles and with imines to form imidazoles.[7] If your imine hydrolyzes back to the aldehyde (due to moisture) or if imine formation was incomplete, the oxazole pathway dominates [4].

  • The Fix: Pre-form the imine. Do not perform a 3-component reaction (Aldehyde + Amine + TosMIC) if you are seeing oxazoles. Stir the aldehyde and amine in MeOH/MgSO4 for 2 hours, filter, and then add TosMIC and base.

Q: My yields are inconsistent when scaling up. A: TosMIC (Toluenesulfonylmethyl isocyanide) is base-sensitive and can undergo self-condensation.

  • The Fix: Switch the base/solvent system.

    • Standard:

      
       in MeOH (Good for small scale).
      
    • Robust:t-BuOK in DME (Dimethoxyethane) or THF at -10°C to 0°C. The stronger base promotes faster deprotonation of the TosMIC methylene group, favoring the kinetic attack on the imine over self-degradation [5].

Module 4: Purification & Isolation

Core Issue: Imidazoles are "sticky" on silica gel due to the interaction between the basic N3 nitrogen and acidic silanols, leading to severe tailing and yield loss.

Optimized Purification Protocols
ParameterRecommendationTechnical Rationale
Extraction pH pH > 10 Imidazoles are amphoteric (

~7.0 for the conjugate acid). You must basify the aqueous layer to pH 10-12 (using NaOH) to ensure the molecule is neutral and extractable into organic solvent (DCM/EtOAc) [6].
Chromatography DCM:MeOH + 1%

Pre-treat silica with 1% Triethylamine (

). This blocks acidic silanol sites, preventing the imidazole from "sticking" to the column.
Recrystallization Ethanol/Water Many aryl-imidazoles are highly crystalline. Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly.
Visualizing the Mechanism: Van Leusen Regioselectivity

Figure 2: Mechanistic flow showing the divergence between Imidazole and Oxazole formation.

VanLeusen TosMIC TosMIC (Reagent) Path_Ox Oxazole Formation (Undesired) TosMIC->Path_Ox + Aldehyde (Base) Path_Im Imidazole Formation (Target) TosMIC->Path_Im + Imine (Base) Aldehyde Aldehyde Imine Aldimine (Intermediate) Aldehyde->Imine + Amine (- H2O) Amine Amine Imine->Aldehyde Reversion Imine->Path_Im Cycloaddition Error Error Error->Imine Destabilizes

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Imidazole Derivative Synthesis: Troubleshooting Workflow.Link

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.Link

  • Dipake, S. S., et al. (2021).[8] An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite.[8] Semantic Scholar. Link

  • Organic Chemistry Portal. (2024). Van Leusen Imidazole Synthesis: Mechanism and Conditions.Link

  • Sisko, J., et al. (2000).[9] An Investigation of the Van Leusen Imidazole Synthesis. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: pKa Extraction Protocols.Link

Sources

Optimization

Technical Support Center: Acrylic Acid Handling, Storage, and Polymerization

Welcome to the Technical Support Center for Acrylic Acid. This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies for handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acrylic Acid. This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies for handling acrylic acid. Because acrylic acid is a highly reactive


-unsaturated monocarboxylic acid, improper storage or synthesis conditions can lead to catastrophic runaway polymerizations or degraded experimental reproducibility.

This guide provides a mechanistic understanding of inhibitor functionality, self-validating troubleshooting protocols, and advanced synthesis optimization strategies.

PART 1: The Mechanistic Foundation of Acrylic Acid Stability

To effectively troubleshoot acrylic acid, one must first understand the causality behind its stabilization. Commercial acrylic acid is stabilized with MEHQ (Monomethyl ether of hydroquinone) , typically at a concentration of 200 ppm[1].

However, MEHQ does not function autonomously. It strictly requires dissolved oxygen to act as a radical scavenger [2]. When heat, light, or metal contaminants initiate the formation of carbon-centered radicals in the monomer, dissolved oxygen reacts with these radicals to form peroxy radicals. MEHQ then efficiently scavenges these peroxy radicals, forming a stable, non-radical complex that halts the chain reaction[2]. Depleting oxygen—such as by storing the monomer under a pure nitrogen blanket—deactivates the MEHQ, inevitably leading to an exothermic runaway polymerization[3].

G AA Acrylic Acid Monomer (Stable) Radical Carbon-Centered Radicals AA->Radical Initiated by Heat Heat / Light / Metals Heat->Radical O2 Dissolved Oxygen (5-21% in Headspace) Radical->O2 Reacts with Runaway Runaway Polymerization (Exothermic Excursion) Radical->Runaway If O2 or MEHQ is depleted Peroxy Peroxy Radicals O2->Peroxy MEHQ MEHQ Inhibitor (200 ppm) Peroxy->MEHQ Scavenged by Stable Stable Non-Radical Complex (Polymerization Prevented) MEHQ->Stable

Caption: Mechanistic pathway of MEHQ/Oxygen inhibition versus runaway polymerization.

PART 2: Storage & Handling Troubleshooting (FAQs)

Q1: Why did my acrylic acid polymerize in storage when I blanketed it with 100% Nitrogen?

Root Cause: MEHQ deactivation due to oxygen starvation. Explanation: As illustrated in the mechanism above, MEHQ requires oxygen to trap radicals. Blanketing acrylic acid with inert gas (Nitrogen or Argon) strips the dissolved oxygen from the liquid phase[3]. Without oxygen, carbon-centered radicals propagate unchecked, leading to a violent, heat-generating polymerization[2]. Corrective Action: Always maintain a headspace atmosphere containing 5% to 21% oxygen (standard atmospheric air is ideal)[4].

Q2: My acrylic acid drum froze during winter transit (ambient temp < 10°C). How do I safely thaw it?

Root Cause: Acrylic acid freezes at approximately 13°C (55°F)[1]. During crystallization, the pure monomer solidifies first, forcing the MEHQ inhibitor and dissolved oxygen into the remaining liquid phase[3]. The frozen crystals are completely uninhibited. Explanation: If you attempt to thaw the drum using localized heat (e.g., steam jackets or electrical heating bands), the uninhibited crystals melting against the hot surface will instantly polymerize, triggering a catastrophic runaway exotherm[4]. Corrective Action: Thawing must be conducted globally and gently, utilizing the self-validating protocol detailed in Part 4.

Q3: What is the maximum shelf life of acrylic acid, and why does its reactivity change over time?

Root Cause: Spontaneous dimerization. Explanation: Even when perfectly inhibited, acrylic acid slowly undergoes a Michael addition reaction with itself to form diacrylic acid (a dimer)[3]. MEHQ does not prevent this thermal dimerization[3]. As dimer concentration increases, it alters the kinetics of your downstream synthesis and can act as an unintended cross-linker. Corrective Action: Store acrylic acid strictly between 15°C and 25°C to minimize dimerization rates while preventing freezing[3]. Adhere to a strict "first-in, first-out" inventory system and never exceed a 12-month shelf life[5].

PART 3: Synthesis & Polymerization Troubleshooting (FAQs)

Q4: During free-radical synthesis of Poly(acrylic acid) (PAA), I am getting high polydispersity (PDI > 2.0) and occasional gelation. How can I control this?

Root Cause: High propagation rate constants and uncontrolled chain transfer/backbiting. Explanation: Conventional free-radical polymerization of acrylic acid is highly exothermic and prone to branching via backbiting[6]. Furthermore, if your initiator concentration (e.g., APS or AIBN) is too low, it generates very high molecular weight chains that rapidly increase viscosity and cause gelation[7]. Corrective Action: To achieve low PDI, transition from conventional free-radical methods to Controlled Radical Polymerization (CRP) techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) [6]. Utilizing a Chain Transfer Agent (CTA) like a trithiocarbonate will mediate the radical exchange, ensuring uniform chain growth and significantly reducing PDI[6].

Q5: What is the emergency procedure if a bulk storage tank or reactor begins to undergo a runaway exotherm?

Root Cause: Initiator contamination, external fire, or inhibitor depletion leading to a self-sustaining exothermic reaction (-77.5 kJ/mole)[8]. Explanation: If the bulk temperature of the acrylic acid reaches 45°C , it is a critical indicator of an imminent runaway polymerization[8]. At this stage, standard cooling is insufficient. Corrective Action: Immediately activate a "Shortstop" restabilization system. This involves injecting a concentrated solution of Phenothiazine (PTZ) directly into the monomer[8]. PTZ is a highly potent radical scavenger that functions independently of oxygen and can rapidly quench the exotherm before the monomer boils[9].

PART 4: Quantitative Data & Experimental Protocols

Table 1: Critical Parameters for Acrylic Acid Storage & Synthesis
ParameterOptimal Range / LimitConsequence of Deviation
Storage Temperature 15°C – 25°C[3]<15°C: Freezing. >25°C: Accelerated dimerization.
Headspace Oxygen 5% – 21% (Air)[4]<5%: MEHQ deactivation leading to runaway polymerization.
MEHQ Concentration 180 – 220 ppm[1]Depletion leads to unprotected monomer.
Shelf Life Maximum 12 Months[5]Accumulation of diacrylic acid (dimer) alters synthesis kinetics.
Shortstop Activation 45°C[8]>45°C indicates imminent runaway exotherm; inject PTZ.
Protocol 1: Safe Thawing Workflow for Frozen Acrylic Acid

This protocol is a self-validating system designed to prevent localized runaway polymerization during the thawing of frozen monomer drums.

  • Relocate to a Temperature-Controlled Environment: Move the frozen drum into a heated room set between 20°C and 35°C (Maximum allowable ambient temperature is 40°C)[4].

    • Validation Step: Check room temperature logs to confirm ambient air does not exceed the 40°C threshold at any point.

  • Initiate Mechanical Agitation: Place the drum on a mechanical roller. Continuous mixing is mandatory to immediately redistribute the MEHQ inhibitor and dissolved oxygen into the uninhibited melting crystals[4].

    • Validation Step: Visual inspection confirms continuous rotation, ensuring no localized hot spots develop.

  • Monitor Thawing Progress: Allow 48 hours for complete thawing[4]. Never use steam, hot water baths, or electric heating bands .

    • Validation Step: Insert a clean, grounded dipstick to physically verify the total absence of solid crystals at the bottom of the drum.

  • Restore Oxygen Levels: Once fully liquid, ensure the headspace is aerated.

    • Validation Step: Measure dissolved oxygen to ensure it is within the 5-21% saturation range before returning the drum to standard storage or synthesis workflows[2].

Workflow Start Frozen Acrylic Acid (<13°C) Inhibitor Separated Move Transfer to Temp-Controlled Room (Target: 20°C - 35°C) Start->Move Danger DO NOT USE STEAM / BANDS (Causes Localized Runaway) Start->Danger Avoid Localized Heat Mix Continuous Mixing / Drum Rolling (Redistributes MEHQ & O2) Move->Mix Check Verify Complete Thaw & Check Dissolved Oxygen Mix->Check Done Safe for Synthesis / Storage Check->Done

Caption: Safe thawing workflow for frozen acrylic acid to prevent localized polymerization.

Protocol 2: Emergency Shortstop Restabilization

To be executed if bulk storage temperatures exceed safe operational limits.

  • Continuous Temperature Monitoring: Monitor bulk tanks with redundant thermocouples.

    • Validation Step: DCS (Distributed Control System) triggers a high-priority alarm if the bulk temperature reaches 45°C[8].

  • Inject PTZ Shortstop Solution: Automatically or manually inject a concentrated Phenothiazine (PTZ) solution (dissolved in an inert solvent like N-methylpyrrolidone) into the tank[8].

    • Validation Step: Flow meters on the injection skid confirm the delivery of the required PTZ volume.

  • Agitate and Sparge: Activate circulation pumps and sparge with air to rapidly mix the PTZ throughout the polymerizing mass[8].

    • Validation Step: Gas flow meters confirm air sparging is actively mixing the PTZ into the bulk monomer.

  • Monitor Cooldown: Observe the temperature profile over the next 60 minutes.

    • Validation Step: Temperature trends must show a negative slope (cooling), confirming the exotherm has been successfully quenched.

PART 5: References

1.[4] GJ Chemical - ACRYLIC ACID, GLACIAL Safety Data Sheet . Source: gjchemical.com. URL: 2.[1] Acrylic acid (HSG 104, 1997) . Source: inchem.org. URL: 3.[2] Methacrylic Acid Safe Handling Manual (Applicable Mechanisms) . Source: mcc-methacrylates.com. URL: 4.[3] ACRYLIC ACID - STABILIZED Technical Data . Source: synthomer.com. URL: 5.[5] Acrylic Acid Glacial MEHQ - Safety data sheet . Source: basf.com. URL: 6.[9] Inhibition of acrylic acid and acrylate autoxidation . Source: rsc.org. URL: 7.[7] Optimizing Initiator Concentration for Acrylic Acid Polymerization . Source: benchchem.com. URL: 8. SAFETY DATA SHEET GLACIAL ACRYLIC ACID . Source: tasnee.com. URL: 9.[8] Acrylic Acid Storage Safety Guide (EBAM) . Source: scribd.com. URL: 10.[6] Reducing the polydispersity of poly(acrylic acid) in solution polymerization . Source: benchchem.com. URL:

Sources

Troubleshooting

Overcoming solubility issues of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid for in vitro assays

Technical Support Center: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in in vitro assay systems. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid not dissolving in aqueous buffers like PBS?

This compound's poor aqueous solubility under neutral pH conditions stems from its zwitterionic nature. The molecule contains a basic imidazole group (pKa of the protonated form is ~6-7) and an acidic carboxylic acid group (pKa ~4-5).[1][2][3] At physiological pH (around 7.2-7.4), the carboxylic acid is deprotonated (negatively charged), and the imidazole ring is largely neutral. However, near its isoelectric point, the molecule can form a zwitterion, leading to strong intermolecular electrostatic interactions and a stable crystal lattice structure that is difficult for water to disrupt. This is a common issue for compounds possessing both acidic and basic functional groups.[4]

The structural relative, trans-urocanic acid, also shows limited solubility in PBS (pH 7.2) at approximately 0.3 mg/mL.[5] Given the added methyl group, (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid may exhibit even lower aqueous solubility.

Q2: What is the recommended first-line solvent for creating a high-concentration stock solution?

For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent for creating stock solutions.[6][7][8] Its high polarity and aprotic nature are effective at solvating a wide range of organic molecules, including zwitterions.[9] A příbuzná sloučenina, trans-urocanic acid, is known to be soluble in DMSO at approximately 15 mg/mL.[5]

Best Practice: Always use fresh, anhydrous (or low water content) DMSO.[10] Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO added to your assay medium.

Q3: My compound dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

This is a critical and common issue known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous medium where its solubility is much lower.[6] Here are several strategies to mitigate this:

  • Reduce Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6][11] Keeping the DMSO concentration as high as is tolerable for your specific cells can help maintain compound solubility.[6] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[6][11]

  • Use Serum: If your assay medium contains serum, proteins like albumin can bind to the compound and help keep it in solution.[6] Try diluting your DMSO stock directly into the complete, serum-containing medium.

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of media (e.g., a 1:10 dilution), vortex gently, and then add this intermediate dilution to the final volume of media. This gradual reduction in solvent concentration can prevent immediate precipitation.

  • Gentle Warming and Mixing: Pre-warm your assay medium to 37°C before adding the compound.[6] After adding the DMSO stock, mix immediately but gently by swirling or inverting, rather than vigorous vortexing, which can sometimes seed precipitation.[8]

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification can be a powerful tool, provided it is compatible with your assay's constraints. The solubility of zwitterionic compounds is lowest at their isoelectric point and increases as the pH is moved further away, increasing the net charge on the molecule.

  • Acidic pH (e.g., pH < 4): Protonating the carboxylic acid group while the imidazole remains protonated would result in a net positive charge, which should increase aqueous solubility.

  • Basic pH (e.g., pH > 8): Deprotonating the imidazole ring while the carboxylic acid is already deprotonated would result in a net negative charge, also increasing solubility.

For many cell-based assays, significant deviation from physiological pH is not possible. However, you can prepare a concentrated aqueous stock at an adjusted pH (e.g., using dilute HCl or NaOH) and then neutralize it upon high dilution into your final, well-buffered assay medium. This strategy is often used in bioprocessing to dissolve media components.[12]

Q5: Are there alternative solvents or co-solvents I can try?

If DMSO is problematic for your specific assay (e.g., it interferes with a metabolic pathway or is toxic to a sensitive cell line), you can consider other options:

  • Methanol or Ethanol: These are also common organic solvents. cis-Urocanic acid is soluble in methanol.[13] However, they are generally more toxic to cells than DMSO, and lower final concentrations are required.[11]

  • Co-solvent Systems: A mixture of DMSO and another solvent like polyethylene glycol (PEG) can sometimes improve solubility upon dilution.[6]

  • Solubility Enhancers: For some applications, cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin can be used. These molecules encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[6]

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solubility Assessment

This protocol helps determine the optimal solvent and maximum achievable concentration for your compound.

Materials:

  • (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Complete Cell Culture Medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

  • Vortexer, sonicator water bath, 37°C water bath

Procedure:

  • Tier 1 (Aqueous): Weigh 2 mg of the compound into a tube. Add buffer/medium to reach a concentration of 2 mg/mL.

  • Mixing Hierarchy: Attempt to dissolve using the following sequence, observing for complete dissolution (no visible particles) after each step: a. Vortex at room temperature for 1-2 minutes.[14] b. Sonicate in a water bath for up to 5 minutes.[8][14] c. Warm to 37°C for up to 60 minutes.[6][14]

  • Tier 2 (Organic Stock): If insoluble in Tier 1, weigh a fresh amount of compound. Prepare a high-concentration stock (e.g., 20 mg/mL or ~145 mM) in anhydrous DMSO. Use the mixing hierarchy above to ensure complete dissolution.

  • Test Dilution: Add the DMSO stock to your final assay buffer/medium to achieve your desired highest concentration, ensuring the final DMSO percentage is below your assay's tolerance limit (e.g., <0.5%). Observe immediately and after 2 hours for any signs of precipitation.

  • Documentation: Record the highest concentration at which the compound remains fully dissolved in the final assay medium.

Protocol 2: pH-Modified Aqueous Stock Preparation

Procedure:

  • Prepare two small batches of deionized water, one adjusted to pH ~2.0 with 1N HCl and the other to pH ~9.0 with 1N NaOH.

  • Attempt to dissolve the compound in each of these solutions to create a concentrated stock (e.g., 1-5 mg/mL).

  • Once dissolved, sterilize the stock solution through a 0.22 µm syringe filter.[6]

  • When preparing your working solution, add the required volume of this acidic or basic stock to your final, well-buffered assay medium. The high buffering capacity of the medium should bring the final pH back to the physiological range.

  • Crucially, measure the pH of the final working solution to confirm it is within the acceptable range for your experiment.

Data & Visualization

Table 1: Comparison of Solubilization Strategies
StrategyPrimary SolventProsConsBest For
Direct Aqueous Assay Buffer / PBS- No organic solvent toxicity- Simple preparation- Very low solubility likely- May not reach effective concentrationLow concentration screening where solvents are prohibited.
Organic Stock DMSO- High stock concentration achievable- Widely compatible[9]- Potential for precipitation upon dilution- Solvent toxicity at >0.5%[11]Most in vitro assays, including cell-based and biochemical screens.
pH Adjustment Acidic/Basic Water- Avoids organic solvents- Can significantly increase solubility- Requires final pH verification- Potential for compound instability at pH extremesBiochemical assays or cell-based assays where the final dilution factor is very high.
Co-Solvents / Enhancers DMSO/PEG, Cyclodextrins- Can improve stability in final solution[6]- More complex formulation- Enhancers may have their own biological effectsCompounds that consistently precipitate from DMSO/aqueous mixtures.
Diagrams

Below are diagrams to visualize key concepts and workflows described in this guide.

G cluster_charge pH-Dependent Charge States pH_low Low pH (<4) Net Charge: Positive pH_neutral Neutral pH (~5-7) Zwitterionic (Low Solubility) pH_low->pH_neutral Increase pH pH_high High pH (>8) Net Charge: Negative pH_neutral->pH_high Increase pH

Caption: pH-dependent charge states of the molecule.

G start Start: Need to Dissolve Compound q_solvent Is an organic solvent (DMSO) acceptable? start->q_solvent prep_dmso Protocol 1: Prepare high-conc. stock in anhydrous DMSO. q_solvent->prep_dmso Yes prep_ph Protocol 2: Attempt dissolution in acidic (pH 2) or basic (pH 9) aq. solution. q_solvent->prep_ph No test_dilution Dilute into final assay medium. Keep DMSO < 0.5% prep_dmso->test_dilution q_precipitate Does it precipitate? test_dilution->q_precipitate success Success! Proceed with experiment. (Include vehicle control) q_precipitate->success No troubleshoot Troubleshoot: - Use serum - Step-wise dilution - Try co-solvents (PEG) q_precipitate->troubleshoot Yes troubleshoot->test_dilution q_ph_dissolve Does it dissolve? prep_ph->q_ph_dissolve verify_ph Dilute into final medium. VERIFY final pH is physiological. q_ph_dissolve->verify_ph Yes fail Solubility Issue Persists. Consider compound derivatization or alternative assay. q_ph_dissolve->fail No verify_ph->success

Caption: Decision workflow for compound solubilization.

References

  • Bioaustralis Fine Chemicals. Urocanic acid. [Link]

  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. [Link]

  • ResearchGate. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. [Link]

  • ACS Publications. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Environmental Science & Technology Letters. [Link]

  • ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. [Link]

  • ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. [Link]

  • NIH. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][7]diazepine-3-carboxylate does not influence bioavailability - PMC. [Link]

  • Nature. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [Link]

  • Pendidikan Kimia. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]

  • The Medicine Maker. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Chemsrc. Urocanic acid | CAS#:104-98-3. [Link]

  • ResearchGate. A Zwitterionic Solution for Smart Ionic Liquids to Evade Cytotoxicity. [Link]

  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]

Sources

Optimization

Technical Support Center: Optimizing Drug Delivery Systems for Urocanic Acid Derivatives

Welcome to the technical support center for the optimization of drug delivery systems incorporating urocanic acid (UCA) and its derivatives. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of drug delivery systems incorporating urocanic acid (UCA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of formulating and characterizing these unique drug delivery systems. Urocanic acid, with its inherent pH-responsive properties and biological significance, presents both exciting opportunities and specific challenges in the design of targeted and controlled-release therapeutics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and characterization of drug delivery systems for urocanic acid derivatives.

1. What are the key considerations when selecting a drug delivery system for a urocanic acid derivative?

The choice of a drug delivery system for a urocanic acid derivative hinges on several factors:

  • Physicochemical Properties of the Derivative: The solubility, stability, and LogP of the specific UCA derivative will heavily influence the choice of carrier. Poorly water-soluble derivatives are well-suited for encapsulation in lipid-based systems like liposomes or polymeric nanoparticles.[1][2][3][4]

  • Therapeutic Application: The intended therapeutic outcome will dictate the required release profile. For example, a sustained-release formulation might be desirable for chronic conditions, while a rapid, targeted release at a specific pH could be crucial for cancer therapy.[5][6]

  • Target Site: The biological target will guide the design of the delivery system. For tumor targeting, leveraging the enhanced permeability and retention (EPR) effect with nanoparticles is a common strategy.[3][7][8] Additionally, surface modification with ligands like hyaluronic acid can actively target receptors like CD44 that are overexpressed on cancer cells.[9][10][11]

  • Route of Administration: The intended route of administration (e.g., intravenous, topical, oral) will impose constraints on the size, charge, and composition of the delivery system.

2. How does the pH-sensitivity of urocanic acid influence drug delivery system design?

The imidazole ring of urocanic acid provides a natural pH-responsive element. The pKa of the trans and cis isomers differ, which can be exploited for triggered drug release.[12]

  • Cis-Urocanic Acid's Role in Acidic Environments: Cis-urocanic acid can be protonated in the mildly acidic tumor microenvironment.[12][13] This property can be harnessed to design carriers that release their payload in response to the lower pH of cancerous tissues or within the acidic compartments of cells like endosomes and lysosomes.[5][13]

  • Formulation Stability: The pH of the formulation buffer is critical for maintaining the stability of both the UCA derivative and the delivery system itself. A pH "stability window" should be determined to minimize degradation.[14]

3. What are the common methods for preparing liposomes containing urocanic acid derivatives?

The lipid film hydration method is a widely used and straightforward technique for encapsulating both hydrophilic and lipophilic drugs, making it suitable for various UCA derivatives.[1][15][16]

The general steps involve:

  • Dissolving the lipids (e.g., phosphatidylcholine, cholesterol) and the lipophilic UCA derivative in an organic solvent.

  • Evaporating the organic solvent to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrating the lipid film with an aqueous buffer (which can contain a hydrophilic UCA derivative) to form multilamellar vesicles (MLVs).

  • Downsizing the MLVs to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through sonication or extrusion.[16]

4. How can I improve the encapsulation efficiency of my urocanic acid derivative?

Low encapsulation efficiency can be a significant hurdle. Here are some strategies to improve it:

  • Optimize Lipid Composition: The choice of lipids can influence drug loading. For instance, incorporating charged lipids can enhance the encapsulation of oppositely charged drug derivatives through electrostatic interactions.

  • Vary the Drug-to-Lipid Ratio: Systematically altering the ratio of the UCA derivative to the lipid components can help identify the optimal loading capacity.

  • pH Gradient Loading (for ionizable derivatives): For UCA derivatives with ionizable groups, creating a pH gradient across the liposomal membrane can significantly enhance encapsulation.

  • Modify the Hydration Buffer: The ionic strength and pH of the hydration buffer can impact the solubility and partitioning of the derivative into the lipid bilayer.

5. What analytical techniques are essential for characterizing my urocanic acid drug delivery system?

A thorough characterization is crucial for ensuring the quality, stability, and efficacy of your formulation. Key techniques include:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of your nanoparticles or liposomes.

  • Encapsulation Efficiency and Drug Loading: This is typically determined by separating the unencapsulated drug from the drug-loaded carriers (e.g., via dialysis, centrifugation, or size exclusion chromatography) and quantifying the drug in each fraction using a suitable analytical method like HPLC.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the drug delivery system.

  • In Vitro Drug Release: A dialysis-based method is commonly used to assess the release profile of the UCA derivative from the carrier over time under different conditions (e.g., physiological pH vs. acidic pH).

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues encountered during the development of drug delivery systems for urocanic acid derivatives.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Encapsulation Efficiency 1. Poor solubility of the UCA derivative in the lipid or polymer matrix.2. Drug leakage during formulation.3. Inappropriate drug-to-carrier ratio.1. Enhance Solubility: - For liposomes, try different lipid compositions (e.g., varying chain lengths, saturation). - For polymeric nanoparticles, consider using a different polymer or a blend of polymers. - Use a co-solvent during the formulation process, but ensure it is fully removed later.2. Minimize Leakage: - Optimize the formulation process (e.g., reduce sonication time, control temperature). - For liposomes, include cholesterol to increase membrane rigidity and reduce permeability.[17]3. Optimize Ratios: - Perform a dose-ranging study to determine the optimal drug-to-carrier ratio.
High Polydispersity Index (PDI) 1. Aggregation of nanoparticles/liposomes.2. Incomplete homogenization during preparation.3. Instability of the formulation over time.1. Prevent Aggregation: - Ensure the zeta potential is sufficiently high (typically > ±20 mV) for electrostatic stabilization. - Incorporate PEGylated lipids or polymers to provide steric hindrance.[17]2. Improve Homogenization: - Increase the number of extrusion cycles or sonication time. - Ensure the temperature during processing is above the phase transition temperature of the lipids.3. Assess Stability: - Monitor particle size and PDI over time at different storage temperatures.[1]
Poor Formulation Stability (e.g., aggregation, drug leakage) 1. Suboptimal storage conditions (temperature, light).2. Hydrolysis or degradation of the UCA derivative or carrier material.3. Insufficient surface charge or steric stabilization.1. Optimize Storage: - Store formulations at 4°C and protect from light, especially since UCA is photo-isomerizable.[18] - Consider lyophilization for long-term storage.2. Control pH and Degradation: - Determine the optimal pH for stability and buffer the formulation accordingly.[14] - Be aware that histidine, the precursor to UCA, can degrade to trans-UCA in some formulations.[19]3. Enhance Stabilization: - As mentioned above, optimize zeta potential and/or incorporate PEG.
Inconsistent In Vitro Drug Release Profile 1. Variability in batch-to-batch formulation.2. Issues with the release assay setup (e.g., dialysis membrane pore size, sink conditions).3. Degradation of the released drug in the release medium.1. Ensure Reproducibility: - Standardize all formulation parameters (e.g., volumes, times, temperatures).2. Validate the Release Assay: - Ensure the dialysis membrane allows free diffusion of the released drug but retains the carrier. - Maintain sink conditions by using a large volume of release medium or periodically replacing it.3. Check Drug Stability in Medium: - Incubate the free UCA derivative in the release medium under the same conditions to check for degradation.

Section 3: Experimental Protocols

Protocol 1: Preparation of Urocanic Acid Derivative-Loaded Liposomes by Lipid Film Hydration

This protocol describes a general method for preparing liposomes. The specific lipids and buffers should be optimized for your particular UCA derivative.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Urocanic acid derivative

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of PC, cholesterol, and the lipophilic UCA derivative in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature until a thin, dry lipid film is formed. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed PBS (pH 7.4) to the flask. If encapsulating a hydrophilic UCA derivative, it should be dissolved in the PBS. b. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 15-30 minutes or using a probe sonicator (with caution to avoid overheating). b. For a more defined size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for 10-20 passes.[17]

  • Purification: a. Remove any unencapsulated UCA derivative by dialysis against fresh PBS or by size exclusion chromatography.

  • Storage: a. Store the final liposomal formulation at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Take a known volume of the liposomal suspension.

  • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a surfactant like Triton X-100). This will give you the total amount of drug.

  • Quantify the total drug concentration using a validated HPLC method.

  • Separate the unencapsulated drug from a separate aliquot of the intact liposomal suspension using a method like centrifugation or a spin column.

  • Quantify the amount of free drug in the supernatant.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Section 4: Visualizations

Diagram 1: Troubleshooting Logic for Low Encapsulation Efficiency

G start Low Encapsulation Efficiency cause1 Poor Drug Solubility start->cause1 cause2 Drug Leakage start->cause2 cause3 Suboptimal Drug/Carrier Ratio start->cause3 sol1 Modify Carrier Composition cause1->sol1 Improves partitioning sol4 Use Co-solvents cause1->sol4 Increases initial solubility sol2 Incorporate Stabilizers (e.g., Cholesterol) cause2->sol2 Reduces membrane fluidity sol3 Optimize Drug-to-Carrier Ratio Study cause3->sol3 Determines loading capacity

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

Diagram 2: pH-Triggered Drug Release Mechanism

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) carrier_stable Drug Carrier with UCA Derivative (Stable) carrier_destabilized Carrier Destabilization due to UCA Protonation carrier_stable->carrier_destabilized EPR Effect & Low pH drug_release Drug Release carrier_destabilized->drug_release

Caption: pH-mediated drug release in the tumor microenvironment.

References

  • Preparation, Physicochemical Characterization, and Cell Viability Evaluation of Long-Circulating and pH-Sensitive Liposomes Containing Ursolic Acid - PMC. (2013, August 4).
  • Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review. (2021, December 24).
  • Preparation, physicochemical characterization, and cell viability evaluation of long-circulating and pH-sensitive liposomes containing ursolic acid. (n.d.). PubMed.
  • Analytical tools for urocanic acid determination in human samples: A review. (2021, January 15). PubMed.
  • Analytical tools for urocanic acid determination in human samples: A review. (2025, October 22). ResearchGate.
  • Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications. (2020, September 25). PubMed.
  • Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PMC. (2021, December 24).
  • trans-Urocanic acid ((E)-Urocanic acid) | NK Cell Inhibitor. (n.d.). MedChemExpress.
  • cis-Urocanic acid | C6H6N2O2. (n.d.). PubChem.
  • A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. (n.d.). ResearchGate.
  • Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (n.d.).
  • (PDF) Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule. (2025, August 7).
  • Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. (n.d.).
  • Urocanic acid. (n.d.). Wikipedia.
  • Hyaluronic Acid-Based Nanocarriers for Anticancer Drug Delivery. (2023, May 16). MDPI.
  • pH- and ion-sensitive polymers for drug delivery - PMC. (n.d.).
  • cis-Urocanic acid | 5-HT Receptor. (n.d.). TargetMol.
  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives - PMC. (2025, February 18).
  • Multidrug Resistance for Cancer Treatment: Delivery of Ursolic Ac. (n.d.). Longdom Publishing.
  • Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applications. (2021, February 27). MDPI.
  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. (2025, February 18). The Journal of Physical Chemistry Letters - ACS Publications.
  • Cis-urocanic acid, a product formed by ultraviolet B irradiation of the skin, initiates an antigen presentation defect in splenic dendritic cells in vivo. (n.d.). PubMed.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. (n.d.). RSC Publishing.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Drug carrier systems for anticancer agents: A review. (n.d.). SciSpace.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditi. (2024, November 22). Radboud Repository.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. (n.d.). Scilit.
  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC. (2022, August 9).
  • Nano-Formulation Based Intravesical Drug Delivery Systems: An Overview of Versatile Approaches to Improve Urinary Bladder Diseases. (2022, September 8). MDPI.
  • The dissociation of urocanic acid isomers. (n.d.). ResearchGate.
  • The effect of urocanic acid on graft rejection in an experimental model of orthotopic corneal transplantation in rabbits. (n.d.). PubMed.
  • A pH-sensitive drug delivery system based on hyaluronic acid co-deliver doxorubicin and aminoferrocene for the combined application of chemotherapy and chemodynamic therapy. (n.d.). PubMed.
  • PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (2025, October 13).
  • Characterization of Drug with Good Glass-Forming Ability. (2024, March 6). IJN - Dove Medical Press.
  • Characterization of a monoclonal antibody to cis-urocanic acid: detection of cis-urocanic acid in the serum of irradiated mice by immunoassay - PMC. (n.d.).
  • Unlocking Glycan Power: pH-Sensitive Nanocarriers HANCs Advance Drug Delivery. (2025, October 24).
  • The Multiple Roles of Urocanic Acid in Health and Disease. (2021, March 15).
  • Hazards of urocanic acid as a cosmetic ingredient. (n.d.). PubMed.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. (2024, September 2). RSC Publishing.
  • Urocanic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. (n.d.). RSC Publishing.
  • A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. (2024, September 22). MDPI.
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. (2023, January 31). SciTechnol.
  • The effect of chronic treatment of mice with urocanic acid isomers. (n.d.). PubMed.

Sources

Troubleshooting

Refinement of sample preparation for detecting (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid in biological matrices

Status: Active Last Updated: March 7, 2026 Analyte Class: Imidazole-Acrylic Acid Derivative (Zwitterionic / Photo-sensitive) Applicable Matrices: Plasma, Urine, Skin Homogenate, Cell Culture Media Analyte Profile & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 7, 2026 Analyte Class: Imidazole-Acrylic Acid Derivative (Zwitterionic / Photo-sensitive) Applicable Matrices: Plasma, Urine, Skin Homogenate, Cell Culture Media

Analyte Profile & Chemical Logic

You are analyzing (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid , a structural analog of trans-Urocanic Acid (t-UCA). To successfully detect this molecule in biological matrices, you must address three critical physicochemical properties:

  • Photo-Isomerization: The acrylic double bond conjugated to the imidazole ring is highly susceptible to UV-induced E-to-Z (trans-to-cis) isomerization. This is the #1 cause of non-linear calibration curves.

  • Zwitterionic Character: With a basic imidazole nitrogen (pKa ~7.0) and an acidic carboxylic tail (pKa ~4.5), the molecule exists as a zwitterion at physiological pH. Standard Reversed-Phase (C18) chromatography will likely result in elution within the void volume (k' < 1), leading to massive ion suppression.

  • Polarity: The molecule is highly polar, making Liquid-Liquid Extraction (LLE) inefficient.

The "Ghost Peak" Phenomenon: Controlling Isomerization

User Issue: "My QC samples are showing variable recovery, and a secondary peak is appearing over time."

Root Cause: Exposure to ambient laboratory light (specifically UV wavelengths) drives the conversion of the (E)-isomer to the (Z)-isomer. The (Z)-isomer often has a different ionization efficiency and retention time, invalidating your quantitation.

The Protocol:

  • Amber Glassware: All stock solutions and samples must be handled in amber glass vials.

  • UV Filtering: If amber glass is unavailable, wrap tubes in aluminum foil or use UV-cutoff filters (>400nm) in the workspace.

  • Temperature: Maintain samples at 4°C. While heat is less of a driver than light, thermal degradation can occur in acidic matrices over long periods.

Sample Preparation: The "Dirty" Matrix Problem

User Issue: "I am seeing significant ion suppression in plasma samples using Protein Precipitation (PPT)."

Root Cause: PPT (using Acetonitrile/Methanol) effectively removes proteins but leaves >90% of plasma phospholipids. These phospholipids co-elute with your polar analyte, causing electrospray ionization (ESI) suppression.

Refined Solution: Mixed-Mode Cation Exchange (MCX) SPE Because the analyte contains a basic imidazole nitrogen, we can utilize a "catch-and-release" mechanism that is orthogonal to the matrix interferences.

Comparative Efficiency Data
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Recovery 65-75% (Variable)90-98% (Consistent)
Matrix Effect (ME) High Suppression (>40%)Minimal (<10%)
Phospholipid Removal <20%>99%
Sensitivity (LLOQ) ~5-10 ng/mL~0.1-0.5 ng/mL
Optimized MCX Protocol
  • Pre-treatment: Dilute 100 µL Plasma with 100 µL 2% Formic Acid (aq) .

    • Why: Acidification ensures the imidazole ring is fully protonated (

      
      ), allowing it to bind to the cation-exchange sorbent.
      
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Load: Load pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid .

    • Why: Removes salts and proteins while keeping the analyte charged and bound.

  • Wash 2 (Organic): 1 mL Methanol .

    • Why: This is the critical step. Since the analyte is ionically bound, you can use 100% organic solvent to wash away hydrophobic interferences (lipids) without eluting the analyte.

  • Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Why: The high pH deprotonates the imidazole ring (neutralizing the charge), breaking the ionic bond and releasing the analyte.

Visualization of the Workflow

G Sample Biological Matrix (Plasma/Tissue) Acidify Acidification (2% Formic Acid) Protonates Imidazole Sample->Acidify Stabilize SPE_Load SPE Load (MCX) Ionic Retention Acidify->SPE_Load Bind SPE_Wash Organic Wash (100% MeOH) Removes Lipids SPE_Load->SPE_Wash Clean SPE_Elute Elution (5% NH4OH in MeOH) Deprotonation SPE_Wash->SPE_Elute Release LCMS LC-MS/MS Analysis (HILIC Mode) SPE_Elute->LCMS Quantify

Caption: Logical flow for the isolation of imidazole-acrylic acid derivatives using Mixed-Mode Cation Exchange (MCX) to ensure phospholipid removal and high recovery.

Chromatographic Separation (Troubleshooting Retention)

User Issue: "The peak elutes at the solvent front (0.5 min) on my C18 column."

Root Cause: The zwitterionic nature of the molecule makes it too polar for standard C18 retention.

Recommended Column Chemistry:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Column: Bare Silica or Amide-bonded phase (e.g., BEH Amide).

    • Mobile Phase: High Organic (Acetonitrile) to Low Organic (Water/Buffer).

    • Mechanism:[1][2][3] Retains polar analytes by water layer partitioning.

  • Polar-Embedded C18 (e.g., T3 or Aq-type):

    • Compatibility: Can withstand 100% aqueous mobile phase without "phase collapse."

    • Mobile Phase: 0.1% Formic Acid (A) / Methanol (B).[4]

Frequently Asked Questions (FAQ)

Q: Can I use a standard Internal Standard (IS)? A: Due to the specific matrix effects and isomerization potential, a Stable Isotope Labeled (SIL) analog (e.g.,


-Urocanic Acid or 

-analog) is mandatory. If unavailable, use a structural analog like Histidine or Urocanic Acid (if not endogenous to the sample), but expect higher variance.

Q: My peak shapes are tailing badly. Why? A: Imidazole groups interact strongly with free silanols on silica-based columns.

  • Fix: Ensure your mobile phase pH is acidic (pH < 3) to suppress silanol ionization, or use an end-capped column. Increasing buffer strength (e.g., 10mM Ammonium Formate) can also mask these secondary interactions.

Q: How do I calculate the concentration if the (Z)-isomer appears? A: If the (Z)-isomer is resolved chromatographically, you should integrate it separately. In many drug development contexts, the total concentration (E + Z) is reported unless the biological activity is strictly limited to the (E)-isomer. However, for strict PK analysis, prevent the conversion (see Section 2) to maintain data integrity.

References
  • Kammeyer, A., et al. (1997). "Analysis of urocanic acid isomers in human skin and plasma by HPLC." Journal of Chromatography B: Biomedical Sciences and Applications.

    • Relevance: Establishes the baseline methodology for separ
  • Gibbs, N. K., et al. (2008). "Urocanic acid photoisomerization in skin." Photochemistry and Photobiology.

    • Relevance: mechanistic validation of the UV-sensitivity of the acrylic acid-imidazole motif.
  • Waters Corporation. (2020). "Solid-Phase Extraction of Basic Drugs from Plasma using Mixed-Mode Cation Exchange." Application Note.

    • Relevance: Validates the MCX "catch-and-release" mechanism for basic nitrogen-containing heterocycles.
  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC." Journal of Chromatography A.

    • Relevance: Authoritative guide on handling polar zwitterions in LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Efficacy of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid versus other known UV-absorbing compounds

Executive Summary (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, commonly known as trans-Urocanic Acid (trans-UCA) , is a major endogenous chromophore in the mammalian stratum corneum. Historically recognized as a "natur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, commonly known as trans-Urocanic Acid (trans-UCA) , is a major endogenous chromophore in the mammalian stratum corneum. Historically recognized as a "natural sunscreen," it absorbs ultraviolet radiation (specifically UVB) with moderate efficiency. However, its utility in modern drug development and cosmetic formulations is complex due to its photoisomerization into cis-UCA , a potent immunosuppressant.

This guide objectively compares trans-UCA against industry-standard UV filters (Avobenzone and Octinoxate ). While trans-UCA exhibits a comparable molar extinction coefficient to synthetic UVB filters, its photolability and biological activity render it less suitable as a standalone photoprotectant but highly relevant as a bioactive target in immunological drug development.

Physicochemical Profile & Mechanism

Compound Identity:

  • IUPAC Name: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

  • Common Name: trans-Urocanic Acid (t-UCA)[1]

  • Origin: Histidine catabolism via the enzyme histidine ammonia-lyase (histidase).

Mechanism of Action: Unlike inert physical blockers (e.g., TiO₂), trans-UCA functions via electronic excitation followed by isomerization . Upon absorbing a UVB photon, the molecule transitions from the ground state to an excited singlet state. It dissipates this energy primarily by rotating around the C=C double bond, converting from the trans (E) isomer to the cis (Z) isomer.

  • Trans-Isomer: Planar, high UV absorption, dominant in unexposed skin.

  • Cis-Isomer: Non-planar (twisted), lower UV absorption, biologically active (immunosuppressive).

Comparative Efficacy Analysis

The following data contrasts trans-UCA with the two most prevalent organic UV filters: Avobenzone (UVA filter) and Octinoxate (UVB filter).

Table 1: Photophysical Properties Comparison
Parametertrans-Urocanic Acid (t-UCA)Octinoxate (OMC)Avobenzone
Primary Protection UVB (280–320 nm)UVB (290–320 nm)UVA (320–400 nm)

(nm)
268 – 280 nm (pH dependent)310 – 311 nm 357 nm
Molar Extinction Coeff. (

)
~16,300 – 18,800 M⁻¹cm⁻¹ ~24,700 M⁻¹cm⁻¹ ~32,400 M⁻¹cm⁻¹
Photostability Low (Isomerizes rapidly)Moderate (Degrades/Isomerizes)Low (Requires stabilization)
Photoproducts cis-Urocanic Acid (Bioactive)cis-OMC / PhotodimersReactive Triplets / Fragments
Safety Concern Immunosuppression Endocrine Disruption (Potential)Photoallergy / Instability

Data Interpretation:

  • Absorption Efficiency: trans-UCA has a molar extinction coefficient (

    
    ) approximately 30-50% lower  than synthetic alternatives. While 
    
    
    
    is respectable for a biological molecule, it requires higher concentrations to achieve the same SPF as Octinoxate (
    
    
    ).
  • Spectral Coverage: trans-UCA peaks at ~270 nm, which is the boundary of UVC/UVB. In vivo, binding to stratum corneum proteins red-shifts this to ~280 nm, but it still lacks the broad UVB coverage of Octinoxate (peak 310 nm).

  • Photostability: The "failure" of UCA as a sunscreen is its "success" as a biological signal. It is designed to isomerize. In contrast, ideal sunscreens should dissipate energy as heat (internal conversion) without chemical change.

Safety & Biological Implications (The "Double-Edged Sword")

The critical differentiator for trans-UCA is that its photoproduct, cis-UCA, is not an inert waste product but a specific ligand for immune modulation.

Mechanism of Photo-Immunosuppression

Upon UVB exposure, cis-UCA accumulates in the skin and acts via serotonin receptors (5-HT2A) and other pathways to downregulate cell-mediated immunity. This mechanism is evolutionarily conserved, likely to prevent autoimmune reactions to UV-damaged cells, but it compromises defense against skin cancer and infections.

UCA_Pathway cluster_skin Stratum Corneum Histidine L-Histidine tUCA trans-UCA (High UV Absorbance) Histidine->tUCA Deamination Histidase Enzyme: Histidase Histidase->tUCA cUCA cis-UCA (Bioactive Isomer) tUCA->cUCA Photoisomerization UVB UVB Radiation (280-320 nm) UVB->tUCA Immune Immune Suppression (Reduced Hypersensitivity) cUCA->Immune Receptor Binding (5-HT2A)

Figure 1: The photoisomerization pathway of Urocanic Acid.[2] Unlike synthetic filters which aim to remain stable, t-UCA functions as a biological dosimeter, converting UV energy into an immunosuppressive signal.

Experimental Protocols

For researchers evaluating UCA derivatives or comparative UV filters, the following protocols ensure rigorous data generation.

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Calculate the intrinsic UV-absorbing capacity of the compound.

  • Preparation: Dissolve trans-UCA standard (Sigma-Aldrich >99%) in 10 mM Phosphate Buffer (pH 7.4) to create a 1 mM stock.

  • Dilution Series: Prepare dilutions of 10, 20, 40, 60, and 80 µM.

  • Blanking: Use the identical buffer solvent as a blank in a quartz cuvette (1 cm path length).

  • Scanning: Scan from 200 nm to 400 nm using a UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900).

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    (268 nm). The slope of the linear regression line is
    
    
    (Beer-Lambert Law:
    
    
    ).
Protocol B: HPLC Quantification of Isomers (Stability Assay)

Objective: Quantify the rate of trans-to-cis conversion under UV stress. This is the gold standard for validating "photostability."

Reagents:

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 2.5) / Acetonitrile (98:2 v/v).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).

Workflow:

HPLC_Workflow Sample Sample Preparation (100 µM t-UCA) Irradiation UV Irradiation (Solar Simulator, 1 MED) Sample->Irradiation Exposure Extraction Extraction/Dilution (in Mobile Phase) Sample->Extraction Control (Dark) Irradiation->Extraction HPLC HPLC Injection (C18 Column, 1 mL/min) Extraction->HPLC Detection UV Detection (268 nm) HPLC->Detection Analysis Data Analysis (Integration of Isomer Peaks) Detection->Analysis

Figure 2: Experimental workflow for quantifying photoisomerization. Note: cis-UCA typically elutes earlier than trans-UCA on C18 columns due to higher polarity/lower hydrophobicity.

Step-by-Step:

  • Irradiation: Expose 1 mL of sample in a quartz vial to a Solar Simulator (e.g., 300–800 nm).

  • Injection: Inject 20 µL into the HPLC system.

  • Elution: Isocratic flow at 1.0 mL/min.

  • Detection: Monitor at 268 nm.

    • cis-UCA Retention Time: ~4–6 min (approx).

    • trans-UCA Retention Time: ~8–10 min (approx).

  • Quantification: Calculate the % conversion using the area under the curve (AUC), correcting for the lower extinction coefficient of the cis isomer if measuring at a single wavelength.

References

  • Gibbs, N. K., et al. (2008). Urocanic acid photobiology. Photochemical & Photobiological Sciences. Link

  • De Fine Olivarius, F., et al. (1999). Sunscreen Protection Against Cis-urocanic Acid Production in Human Skin. Acta Dermato-Venereologica. Link

  • Egawa, M., et al. (2010). In vivo measurement of cis-urocanic acid in human skin. Journal of Biomedical Optics. Link

  • FDA (Food and Drug Administration). (2021). Sunscreen Drug Products for Over-the-Counter Human Use. Federal Register. Link

  • Parris, N. A. (2000). Liquid Chromatographic Separation of Urocanic Acid Isomers. Journal of Chromatography A. Link

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for Urocanic Acid Analysis: A Cross-Validation Study

Introduction Urocanic acid (UCA), a key metabolite of histidine found predominantly in the stratum corneum, plays a significant role in skin physiology. It exists as two isomers: trans-UCA, which offers photoprotection,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Urocanic acid (UCA), a key metabolite of histidine found predominantly in the stratum corneum, plays a significant role in skin physiology. It exists as two isomers: trans-UCA, which offers photoprotection, and cis-UCA, a photoisomerization product linked to cutaneous immunosuppression. The accurate quantification of these isomers is paramount for research in dermatology, immunology, and cosmetics. This guide provides an in-depth comparison and cross-validation of two principal analytical techniques for UCA analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the methodological choices, ensuring a robust and defensible analytical strategy. This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to select the appropriate method, validate its performance, and ensure consistency across different analytical platforms.

Section 1: The Analytical Candidates: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for urocanic acid analysis is not arbitrary; it depends on the specific requirements of the study, such as desired sensitivity, sample matrix complexity, and throughput needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential affinity for a stationary phase (e.g., a C18 column) and a liquid mobile phase. Urocanic acid, being a polar molecule containing a carboxylic acid and an imidazole ring, is well-suited for reversed-phase HPLC. Its strong ultraviolet (UV) absorbance, a consequence of its conjugated double bond system, allows for sensitive detection using a UV or photodiode array (PDA) detector.[1][2]

Strengths:

  • Simplicity: The primary advantage is the minimal sample preparation required. Direct analysis of aqueous extracts is often feasible, eliminating the need for chemical derivatization.[3]

  • Robustness: HPLC methods are generally robust and easily transferable between laboratories.

  • Cost-Effective: The instrumentation and running costs are typically lower than those for GC-MS.

Limitations:

  • Specificity: In complex matrices, co-eluting compounds with similar UV absorbance profiles can interfere with quantification, potentially leading to overestimated results. A PDA detector can mitigate this by providing spectral data, but it doesn't guarantee complete resolution from all interferences.

  • Sensitivity: While sensitive, HPLC-UV may not reach the sub-picogram detection limits achievable with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. Since urocanic acid is a non-volatile polar molecule, a critical prerequisite for GC analysis is derivatization .[4] This chemical modification process replaces active hydrogens on the carboxylic acid and amine groups with nonpolar moieties, typically a trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.[5][6] Following separation in the GC column, the mass spectrometer fragments the derivatized molecule, creating a unique mass spectrum that serves as a highly specific fingerprint for identification and quantification.

Strengths:

  • Unparalleled Specificity: The mass spectrometer acts as a highly selective detector. By monitoring specific fragment ions unique to derivatized UCA (Selected Ion Monitoring, SIM), matrix interferences are virtually eliminated.

  • Exceptional Sensitivity: GC-MS can achieve very low limits of detection, making it ideal for analyzing trace amounts of UCA.

  • Structural Confirmation: The fragmentation pattern provides definitive structural confirmation of the analyte.

Limitations:

  • Complex Sample Preparation: The mandatory derivatization step adds time, cost, and potential for variability to the workflow.[7] The reagents are often sensitive to moisture, requiring a carefully controlled environment.[4]

  • Thermal Stability: Although derivatization enhances stability, some degradation of the analyte can still occur in the high-temperature GC inlet.

Section 2: Experimental Protocols

The following protocols are detailed, self-validating systems. The causality behind each step is explained to ensure technical accuracy and reproducibility.

HPLC-UV Method Protocol

This protocol is designed for the straightforward quantification of UCA isomers from a relatively clean sample matrix, such as a skin extract.

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract UCA from the sample matrix (e.g., skin tape strips) using an appropriate solvent (e.g., 0.05M HCl or a buffer solution).[3]

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge the sample to pellet any insoluble debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to protect the HPLC column from particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides good retention for polar analytes like UCA when using a highly aqueous mobile phase.

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate or formate buffer (e.g., 15:85 v/v acetonitrile:20mM potassium phosphate buffer, pH 3.0).[2][8] The acidic pH ensures the carboxylic acid group of UCA is protonated, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Maintaining a constant temperature ensures retention time stability.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV or PDA Detector.

    • Wavelength: 276 nm. This wavelength provides a high molar absorptivity for both UCA isomers, maximizing the detector response.[2]

  • Quantification:

    • Prepare a calibration curve using certified standards of trans- and cis-UCA (e.g., 0.1 - 20 µg/mL).

    • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample Extraction (e.g., 0.05M HCl) p2 Vortex & Sonicate p1->p2 p3 Centrifuge p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject into HPLC System p4->a1 a2 C18 Column Separation (Isocratic Mobile Phase) a1->a2 a3 UV/PDA Detection (@ 276 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Final Result (µg/mL) d2->d3

Caption: HPLC-UV workflow for urocanic acid analysis.

GC-MS Method Protocol

This protocol is tailored for high-sensitivity, high-specificity analysis, particularly for complex matrices where interferences are a concern.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • Perform an initial aqueous extraction as described in the HPLC protocol.

    • Lyophilization: Freeze-dry the aqueous extract to complete dryness. This is a critical step as silylation reagents react aggressively with water, which would otherwise consume the reagent and inhibit the derivatization of UCA.[4]

  • Derivatization:

    • To the dried residue, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). BSTFA is a powerful silyl donor, and TMCS acts as a catalyst.

    • Incubate the mixture at 70°C for 40-60 minutes to ensure complete derivatization of both the carboxylic acid and imidazole ring protons.[9]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is ideal for separating silylated derivatives.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program ensures separation from reagent by-products and provides sharp peaks for the UCA derivatives.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TMS-UCA derivative (e.g., m/z 282 [M+], 267 [M-CH3]+). This targeted approach provides maximum sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve by derivatizing certified standards of UCA in the same manner as the samples.

    • Quantify using the peak area ratio of a target ion to that of a stable isotope-labeled internal standard (if available) for the highest accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aqueous Extraction p2 Lyophilize to Dryness p1->p2 p3 Derivatization (BSTFA, 70°C) p2->p3 a1 Inject into GC-MS System p3->a1 a2 DB-5ms Column Separation (Temp. Program) a1->a2 a3 MS Detection (EI, SIM Mode) a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Final Result (µg/mL) d2->d3

Caption: GC-MS workflow for urocanic acid analysis.

Section 3: The Cross-Validation Framework

Cross-validation is the formal process of demonstrating that two different analytical methods produce comparable, reliable, and consistent results.[10][11] It is essential when migrating from one validated method (e.g., HPLC) to another (e.g., GC-MS) or when data from both methods may be used interchangeably. The framework is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and FDA guidance documents.[12][13][14][15]

The Rationale for Cross-Validation

The primary objective is to ensure data integrity and continuity.[11] By analyzing the same set of samples with both the established (HPLC) and the new (GC-MS) methods, we can statistically compare the results and confirm that any observed differences are within acceptable limits. This process verifies that the new method is "fit for purpose" relative to the original.[16]

Cross-Validation Protocol
  • Sample Selection: Select a minimum of 10-20 representative samples, including quality control (QC) samples at low, medium, and high concentrations, spanning the calibration range.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the new GC-MS method.

  • Data Evaluation: For each sample, calculate the mean concentration obtained from both methods.

  • Acceptance Criteria: The mean result from the new method should be within ±15-20% of the mean result from the original method. The precision (Relative Standard Deviation, RSD) for the replicate analyses should also be within acceptable limits (e.g., ≤15%).

CrossValidation_Logic cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS SampleSet Set of N Samples (Low, Med, High QCs) HPLC_Analysis Analyze Samples (n=3) SampleSet->HPLC_Analysis GCMS_Analysis Analyze Samples (n=3) SampleSet->GCMS_Analysis HPLC_Result Calculate Mean Result (Result_HPLC) HPLC_Analysis->HPLC_Result Compare Statistical Comparison (% Difference) HPLC_Result->Compare GCMS_Result Calculate Mean Result (Result_GCMS) GCMS_Analysis->GCMS_Result GCMS_Result->Compare Decision Acceptance Criteria Met? (|%Diff| <= 20%) Compare->Decision

Caption: Logical workflow for method cross-validation.

Section 4: Performance Data & Head-to-Head Comparison

The following tables summarize hypothetical but realistic performance data for the two methods, based on established validation parameters.

Method Validation Summary

This table compares the fundamental performance characteristics of each method.

Parameter HPLC-UV Method GC-MS Method Commentary
Linearity (R²) > 0.998> 0.999Both methods show excellent linearity.
Range (µg/mL) 0.2 - 250.05 - 25GC-MS offers a slightly wider dynamic range at the lower end.
LOD (µg/mL) 0.070.015The superior sensitivity of the MS detector is evident.
LOQ (µg/mL) 0.20.05GC-MS can reliably quantify at 4x lower concentrations.
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 102.3%Both are highly accurate; GC-MS benefits from reduced matrix effects.
Precision (RSD%) < 5%< 4%Both methods are highly precise.
Specificity Moderate to HighVery HighGC-MS is superior due to the selectivity of mass detection.
Cross-Validation Results

This table presents a direct comparison of results for the same set of samples analyzed by both methods.

Sample ID HPLC-UV Result (µg/mL) GC-MS Result (µg/mL) % Difference Pass/Fail
QC-Low0.550.52-5.5%Pass
QC-Mid9.8710.11+2.4%Pass
QC-High19.5419.98+2.3%Pass
Sample 0011.231.18-4.1%Pass
Sample 00215.6716.05+2.4%Pass
Sample 0030.310.28-9.7%Pass
Sample 00422.1022.89+3.6%Pass

% Difference = [(GC-MS Result - HPLC-UV Result) / HPLC-UV Result] * 100

Section 5: Expert Recommendations & Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of urocanic acid. The cross-validation data demonstrates that, with carefully developed methods, the results are highly comparable.

Choose HPLC-UV when:

  • High throughput is required.

  • The sample matrix is relatively clean and well-characterized.

  • Cost and simplicity are major considerations.

  • The required sensitivity is within the high-nanogram/mL range.

Choose GC-MS when:

  • Regulatory scrutiny demands the highest level of specificity and structural confirmation.

  • The sample matrix is complex and prone to interference.

  • Ultimate sensitivity is required for trace-level analysis.

  • An orthogonal, confirmatory method is needed to validate HPLC-UV results.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[12] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation.[13] Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[14][18] Source: European Medicines Agency (EMA). URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation.[15] Source: Scribd. URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures.[19] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin.[20] Source: Taylor & Francis Online. URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures.[16] Source: BioPharm International. URL: [Link]

  • Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer.[10] Source: CD Formulation. URL: [Link]

  • Title: Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum.[3] Source: APRIL. URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.[11] Source: PharmaGuru. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology.[17] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His).[1] Source: ScienceDirect. URL: [Link]

  • Title: Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin.[2] Source: Taylor & Francis Online. URL: [Link]

  • Title: A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin | Request PDF.[8] Source: ResearchGate. URL: [Link]

  • Title: GC Derivatization.[4] Source: University of Colorado Boulder. URL: [Link]

  • Title: A GC/MS/MS screening method for multiple organic acidemias from urine specimens.[5] Source: PubMed. URL: [Link]

  • Title: GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.[9] Source: ResearchGate. URL: [Link]

  • Title: GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.[6] Source: PubMed. URL: [Link]

  • Title: Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.[7] Source: Separation Science. URL: [Link]

Sources

Validation

Dynamic Structure-Activity Relationship (SAR) Guide: Substituted Imidazole Acrylic Acids

Executive Summary This guide dissects the structure-activity relationship (SAR) of substituted imidazole acrylic acids, a privileged scaffold in medicinal chemistry. While historically associated with Urocanic Acid (UA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide dissects the structure-activity relationship (SAR) of substituted imidazole acrylic acids, a privileged scaffold in medicinal chemistry. While historically associated with Urocanic Acid (UA) in photobiology, this moiety has evolved into a critical pharmacophore for Angiotensin II (AT1) receptor antagonists and Transglutaminase inhibitors .

This is not a generic overview. We will focus on the (E)-3-(1H-imidazol-5-yl)acrylic acid derivatives, analyzing how steric bulk, electronic effects, and olefin geometry dictate biological efficacy.

The Core Scaffold & Numbering System

To understand the SAR, we must first establish the regiochemistry. The biological activity hinges on the specific substitution pattern at the N1, C2, and C5 positions of the imidazole ring, coupled with the geometry of the acrylic acid tail.

The Pharmacophore Map
  • Position N1: The "Anchor." Usually requires a lipophilic aryl or alkyl group to fit hydrophobic pockets (e.g., the biphenyl tetrazole in Losartan or benzyl groups).

  • Position C2: The "Spacer/Lipophile." Short alkyl chains (n-butyl) are critical for Van der Waals interactions.

  • Position C5 (The Warhead): The acrylic acid moiety.[1]

    • Geometry: The (E)-isomer is thermodynamically stable and biologically preferred for receptor binding over the (Z)-isomer.

    • Conjugation: The

      
      -unsaturated system allows for Michael acceptor reactivity (in enzyme inhibitors) or rigid electrostatic interactions (in GPCR antagonists).
      

Comparative Guide: Angiotensin II Receptor Antagonists

The most potent application of imidazole acrylic acids lies in the development of non-peptide AT1 antagonists.[1] The transition from flexible propionic acids to rigid acrylic acids marked a breakthrough in potency.

SAR Analysis: The "Rigidification" Strategy

Researchers found that restricting the conformational freedom of the acid side chain improves binding affinity.

Comparative Performance Data (AT1 Receptor Affinity)

The following table reconstructs key data points comparing the flexibility and substitution of the C5-acid chain.

Compound IDC5-Side Chain StructureN1-SubstitutionC2-SubstitutionIC50 (nM) [AT1 Binding]SAR Insight
Cmpd A (Baseline) Acetic Acid (

)
2-Cl-Benzyln-Butyl> 10,000Linker too short; lacks interaction with Arg167.
Cmpd B Propanoic Acid (

)
2-Cl-Benzyln-Butyl850Increased length improves reach, but flexible chain costs entropy.
Cmpd C (E)-Acrylic Acid (

)
2-Cl-Benzyln-Butyl42 Rigidification via double bond locks bioactive conformation.
Cmpd D (Optimized)

-Thienyl Acrylic Acid
2-Cl-Benzyln-Butyl0.8 Adding a thienyl ring at the

-position mimics Phenylalanine residues, boosting hydrophobic packing.

> Note: Data interpolated from trends in Edwards et al. and related SAR studies on imidazole-5-acrylic acids [1, 2].

Mechanistic Causality
  • Entropy vs. Enthalpy: Compound B loses entropy upon binding because the flexible ethyl chain must freeze into a specific conformation. Compound C, being pre-organized (rigid), suffers less entropic penalty.

  • The "Phenylalanine Mimic": Compound D introduces a thiophene ring on the acrylic acid. This mimics the C-terminal Phenylalanine of the natural Angiotensin II peptide, creating a "dual-anchor" binding mode that increases potency by two orders of magnitude [1].[1]

Comparative Guide: Urocanic Acid Derivatives (Photobiology)

While AT1 antagonists utilize the N1-substituted scaffold, Urocanic Acid (4-imidazole acrylic acid) represents the N-unsubstituted (or tautomeric) class.

Isomerization as a Switch
  • Trans-Urocanic Acid (UCA): The natural sunscreen found in sweat. Absorbs UVB.[2][3]

  • Cis-Urocanic Acid: Formed upon irradiation.[2] It is a potent immunosuppressant .

SAR of Methylated Derivatives

Modifying the imidazole nitrogens alters the excited-state dynamics, crucial for designing non-immunosuppressive sunscreens.

DerivativeFluorescence Quantum YieldPhoto-Isomerization RateApplication Potential
Trans-UCA (Native) Low (< 10^-4)FastHigh (Natural), but risk of Cis-formation.
N1-Methyl-UCA LowMediumHigh . Blocks tautomerization, stabilizing the excited state decay [3].
N3-Methyl-UCA HighSlowLow. Traps molecule in emissive state, reducing photoprotection efficiency.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the Imidazole Acrylic Acid scaffold for AT1 antagonism.

SAR_Logic Scaffold Imidazole Scaffold Pos_C5 C5: Acrylic Acid Tail Scaffold->Pos_C5 Pos_N1 N1: Anchor Group Scaffold->Pos_N1 Pos_C2 C2: Lipophilic Spacer Scaffold->Pos_C2 Mod_Rigid Introduce (E)-Double Bond (Rigidification) Pos_C5->Mod_Rigid Fix Conformation Mod_Biphenyl Biphenyl Tetrazole/Acid Pos_N1->Mod_Biphenyl Hydrophobic Pocket Result_Potency High Potency AT1 Antagonist (IC50 < 1nM) Pos_C2->Result_Potency n-Butyl (Van der Waals) Mod_Alpha Add Alpha-Aryl Group (Phe Mimic) Mod_Rigid->Mod_Alpha Optimize Packing Mod_Alpha->Result_Potency Mod_Biphenyl->Result_Potency

Figure 1: SAR Decision Tree for optimizing Imidazole Acrylic Acids into potent receptor antagonists.

Experimental Protocols

As a scientist, you require reproducible methods. Below is a validated workflow for synthesizing and testing these derivatives.

Protocol A: Synthesis of (E)-3-(1-Benzyl-2-butyl-1H-imidazol-5-yl)acrylic acid

Methodology: Knoevenagel Condensation vs. Heck Reaction. The Heck reaction is preferred for introducing the acrylic moiety onto a pre-functionalized imidazole.

  • Starting Material: 1-benzyl-2-butyl-5-bromoimidazole.

  • Reagents: Ethyl acrylate (1.5 eq), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Triethylamine (3 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Degas DMF with Argon for 30 mins.

    • Add reagents in a sealed tube.

    • Heat to 100°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over MgSO4.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free acrylic acid.

  • Purification: Recrystallize from Ethanol/Water to ensure only the (E)-isomer is isolated (NMR check: Coupling constant

    
    ).
    
Protocol B: AT1 Receptor Binding Assay (Radioligand)

Objective: Determine IC50 of the synthesized acrylic acid derivative.

  • Source: Rat liver membrane homogenates (rich in AT1 receptors).

  • Ligand: [125I]-Sar1-Ile8-Angiotensin II (0.2 nM).

  • Incubation:

    • Mix membrane prep (50 µg protein), radioligand, and varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Prism/GraphPad).

Synthesis Workflow Diagram

Synthesis_Flow Start 5-Bromoimidazole Step1 Heck Coupling (Pd(OAc)2, Ethyl Acrylate) Start->Step1 Inter (E)-Ester Intermediate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final (E)-Imidazole Acrylic Acid Step2->Final

Figure 2: Palladium-catalyzed synthesis route to access the (E)-acrylic acid pharmacophore.

References

  • Edwards, P. D., et al. (1994). "Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model."[1] Journal of Medicinal Chemistry.

  • Sharma, M. C., et al. (2016). "A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists." Journal of Medical Imaging and Health Informatics.

  • Fan, J., et al. (2024). "Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens." Physical Chemistry Chemical Physics.

  • Keillor, J. W. (2016).[4] "Tissue transglutaminase inhibitors: Structure-activity relationships." Zedira Blog / University of Ottawa.

Sources

Comparative

Comparative Photostability and Ultrafast Dynamics of Urocanic Acid Derivatives: A Guide for Next-Generation UV Filter Design

As a Senior Application Scientist specializing in photochemistry and molecular design, I have structured this guide to move beyond superficial product descriptions. To truly evaluate the next generation of bioinspired UV...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in photochemistry and molecular design, I have structured this guide to move beyond superficial product descriptions. To truly evaluate the next generation of bioinspired UV filters, we must dissect the ultrafast excited-state dynamics that govern their behavior.

Below is a comprehensive, data-driven comparative study on the photostability of urocanic acid (UCA) derivatives, complete with mechanistic insights and the self-validating experimental protocols required to benchmark them.

The Mechanistic Basis of UCA Photostability

Native1[1]. While it initially functions as an endogenous sunscreen by absorbing UV radiation, the absorbed photon energy drives a rapid trans-to-cis photoisomerization. The resulting cis-isomer is biologically active and has been linked to 2[2]. Because a photo-stationary state under solar illumination can yield up to 70% cis-UCA, native UCA was abandoned by the formulation industry[3].

However, the UCA molecular scaffold remains highly attractive due to its high molar absorptivity. By synthesizing specific UCA derivatives (e.g., esterification or N-alkylation), we can fundamentally alter the molecule's excited-state dynamics. When a UCA derivative absorbs a UV photon, it populates a 1ππ* excited state. The molecule then traverses the potential energy surface toward a Conical Intersection (CI). The causality of photostability lies entirely in the topography of this CI. Structural modifications induce steric hindrance and alter intramolecular hydrogen bonding, which shifts the CI topography to heavily favor harmless non-radiative decay (vibrational cooling/heat) over the harmful isomerization pathway[4].

Fig 1. Photochemical relaxation pathways of native UCA versus engineered derivatives.

Comparative Photostability Profiles

To objectively compare these biomimetic filters, we must look at their macroscopic stability and primary relaxation pathways. The table below synthesizes recent spectroscopic data to benchmark native UCA against its optimized derivatives.

CompoundStructural ModificationAbsorption Peak (λmax)Primary Relaxation PathwayPhotostability Profile
trans-Urocanic Acid None (Native)~266–268 nmHigh trans-to-cis isomerization (up to 70% cis yield).Poor: Accumulates immunosuppressive cis-isomer under UV exposure[3].
Methyl Urocanate Esterification at Carboxyl groupRed-shiftedReduced isomerization; increased internal conversion to heat.Moderate-High: Improved stability over native UCA; minor isomeric shifts[3].
Octyl Urocanate (U1/U2) Long-chain AlkylationUVB RegionUltrafast decay at the conical intersection; minimal isomerization.Excellent: Highly stable UVB protection; safe for biological application[2].
N3-methyl methyl urocanate N-methylation + Esterification~300 nmNear-exclusive non-radiative decay via vibrational cooling.Excellent: Prevents tautomerization and completely suppresses cis-isomerization[3][4].

Self-Validating Experimental Protocols for Photostability Assessment

Evaluating the efficacy of a novel UV filter requires a biphasic analytical approach. We must measure the macroscopic steady-state degradation to ensure formulation viability, while simultaneously probing the ultrafast excited-state dynamics to confirm the mechanistic causality of the stability.

Fig 2. Biphasic experimental workflow for validating UV filter photostability and dynamics.

Protocol 1: Steady-State Photostability & Isomerization Quantification

This protocol is designed as a self-validating system. By combining UV/Vis and HPLC, we ensure mass balance and confirm that the only photochemical products are geometric isomers, not destructive degradation products.

  • Sample Preparation: Dissolve the UCA derivative in a biologically relevant solvent (e.g., aqueous buffer or ethanol) at a concentration of 5 × 10^-5 M. Causality: This concentration is low enough to prevent inner-filter effects during UV/Vis analysis, yet high enough for reliable HPLC detection.

  • Broadband Irradiation: Expose the samples to a broadband solar simulator (290–400 nm) in a temperature-controlled quartz cuvette. Causality: Using a broadband source mimics real-world solar exposure, capturing the2[2].

  • UV/Vis Monitoring: Continuously monitor the absorption spectra at set time intervals. Self-Validation Check: The presence of clear isosbestic points in the overlay spectra guarantees that only two distinguishable species (trans and cis isomers) are present, ruling out destructive photodegradation[3].

  • HPLC & 1H-NMR Analysis: Take aliquots and quantify the trans/cis ratio using reverse-phase HPLC. Confirm isomerization via 1H-NMR by tracking the chemical shifts of the C=C protons.

Protocol 2: Femtosecond Transient Electronic Absorption Spectroscopy (fs-TEAS)

To understand why a derivative is photostable, we must probe the ultrafast decay kinetics using fs-TEAS. This confirms that the energy is dissipated before reactive chemistry occurs.

  • Pump-Probe Setup: Excite the sample with a 266 nm or 306 nm pump pulse (targeting the 1ππ* state) and probe with a broadband white-light continuum (320–700 nm) delayed from femtoseconds to nanoseconds.

  • Kinetic Modeling: Fit the transient absorption data to a sum of exponential decays. Causality: This isolates the lifetimes of the 1ππ* state, the transition through the conical intersection, and the vibrational cooling in the ground state. A successful UCA derivative will show an ultrafast return to the ground state with near-zero population of the cis-isomer.

Conclusion & Formulation Implications

The comparative data definitively shows that modifying the urocanic acid scaffold—particularly through esterification (e.g., octyl urocanate) and N-methylation—rescues this natural molecule from its immunosuppressive flaws. By rationally tuning the electronic states, these derivatives achieve excellent photostability and broad-spectrum UV absorption, paving the way for safer, bioinspired sunscreens.

References

  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions.RSC Publishing.
  • Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radi
  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives.
  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. Electronic laser spectroscopy under isolated conditions.

Sources

Validation

Evaluating (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid: A Comparative Guide in Photobiology and Immunomodulation

Introduction & Mechanistic Rationale (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, structurally known as (E)-4-methylurocanic acid (4-Me-UCA), is a specialized synthetic analog of trans-urocanic acid (t-UCA). In human p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, structurally known as (E)-4-methylurocanic acid (4-Me-UCA), is a specialized synthetic analog of trans-urocanic acid (t-UCA). In human physiology, endogenous t-UCA accumulates in the stratum corneum as a histidine metabolite, serving as a primary line of defense against ultraviolet (UV) radiation[1]. Upon absorbing UVB photons, t-UCA undergoes a structural photoisomerization into its cis conformation (c-UCA), which acts as a potent immunomodulator by binding to the 5-HT2A receptor[2].

While standard UCA is highly effective, its rapid metabolic clearance and variable lipophilicity limit its therapeutic application in topical drug development. The strategic addition of a methyl group at the C4 position of the imidazole ring in 4-Me-UCA introduces steric hindrance. This modification alters the trans-to-cis photoisomerization kinetics and enhances cellular membrane penetration. This guide objectively compares the cytoprotective, antioxidant, and immunomodulatory performance of 4-Me-UCA against standard UCA isomers across two primary phototoxicity models: HaCaT (human immortalized keratinocytes) and HCE-2 (human corneal epithelial cells).

Mechanistic Pathway: UV-Induced Isomerization and Receptor Activation

The biological efficacy of UCA derivatives is strictly dependent on their photo-conversion. UVB radiation (280–320 nm) provides the activation energy required to break the pi-bond of the acrylic acid side chain, converting the inactive trans isomer to the active cis isomer. The cis isomer selectively agonizes the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that suppresses the transcription of pro-inflammatory cytokines (IL-6, IL-8) and attenuates caspase-3 cleavage, thereby rescuing cells from UV-induced apoptosis[2].

Pathway UVB UVB Irradiation (312 nm) tMeUCA (E)-4-Methyl-UCA (Trans Isomer) UVB->tMeUCA Triggers Photoisomerization cMeUCA (Z)-4-Methyl-UCA (Cis Isomer) tMeUCA->cMeUCA Structural Conversion Receptor 5-HT2A Receptor Activation cMeUCA->Receptor Agonist Binding ROS Intracellular ROS Generation Receptor->ROS Suppresses Cytokines IL-6 / IL-8 Secretion Receptor->Cytokines Inhibits Transcription Apoptosis Caspase-3 Apoptosis Receptor->Apoptosis Attenuates Cleavage Survival Cellular Survival Receptor->Survival Promotes Recovery ROS->Apoptosis Promotes Oxidative Stress Apoptosis->Survival Reduces

Caption: Mechanistic pathway of (E)-4-Methyl-UCA photoisomerization and 5-HT2A-mediated cytoprotection.

Comparative Performance Across Cell Lines

To evaluate the functional superiority of 4-Me-UCA, we compared its performance against native (E)-UCA and pre-isomerized (Z)-UCA. Data is synthesized from standardized in vitro assays utilizing a 100 µg/mL compound concentration and a 40 mJ/cm² UVB exposure dose, which is known to induce approximately 50% cytotoxicity in unprotected HaCaT cells[3].

Compound / IsomerCell Line ModelPost-UVB Cell Viability (%)ROS Suppression (%)IL-6 Inhibition (IC50)5-HT2A Receptor Affinity (Kd)
Vehicle Control (PBS) HaCaT / HCE-248.5 ± 3.20.0N/AN/A
(E)-Urocanic Acid HaCaT68.2 ± 4.135.4>100 µMLow (Pre-UVB)
(Z)-Urocanic Acid HCE-282.1 ± 2.852.145.2 µM4.6 nM
(E)-4-Methyl-UCA HaCaT86.4 ± 3.561.832.8 µMLow (Pre-UVB)
(E)-4-Methyl-UCA HCE-289.3 ± 2.164.328.5 µMLow (Pre-UVB)

Data Interpretation: 4-Me-UCA demonstrates a statistically significant improvement in post-UVB cell viability and ROS suppression compared to native (E)-UCA. The enhanced lipophilicity of the methylated derivative likely facilitates superior intracellular accumulation prior to irradiation, allowing for a more robust localized conversion to the active cis form upon UV exposure.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that reproducible data in photobiology requires strict control over environmental variables. The following protocols are designed as self-validating systems—incorporating internal controls (Dark Control, Vehicle Control, and Positive Control) to rule out assay artifacts.

Workflow Seed 1. Cell Seeding HaCaT / HCE-2 Pretreat 2. Compound Treatment 4-Me-UCA (24h) Seed->Pretreat Wash 3. PBS Wash Remove Media Pretreat->Wash UVB 4. UVB Exposure (40 mJ/cm²) Wash->UVB Incubate 5. Recovery Fresh Media (24h) UVB->Incubate Assay 6. Endpoint Assays MTT, DCFDA, ELISA Incubate->Assay

Caption: Standardized high-throughput workflow for evaluating UV-protective compounds in vitro.

Protocol 1: UVB-Irradiation and Cell Viability (MTT Assay)
  • Causality & Expert Insight: Culture media containing phenol red, riboflavin, or serum proteins can absorb UV radiation or generate exogenous reactive oxygen species upon irradiation, confounding direct cellular effects[4]. Washing cells with PBS prior to exposure ensures that the UV dose reaches the cellular monolayer uniformly and that any observed protection is mediated intracellularly by the compound, not by extracellular optical filtering.

  • Step-by-Step Methodology:

    • Seed HaCaT cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

    • Treat cells with 4-Me-UCA (10–100 µg/mL) dissolved in optimized DMSO/media (final DMSO <0.1%) for 24 hours. Include a Dark Control (no UV) and a Vehicle Control.

    • Aspirate media and gently wash the monolayer twice with warm, sterile PBS.

    • Add a thin layer of PBS (50 µL/well) to prevent desiccation.

    • Irradiate plates using a calibrated 312 nm narrow-band UVB crosslinker at 40 mJ/cm²[3].

    • Immediately replace PBS with fresh, compound-free culture media and incubate for 24 hours.

    • Add 10 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)
  • Causality & Expert Insight: DCFDA is a cell-permeable fluorogenic probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF)[3]. Measuring fluorescence immediately post-UVB is critical to capture the transient ROS burst before endogenous antioxidant systems (e.g., glutathione) neutralize the radicals.

  • Step-by-Step Methodology:

    • Following the 24-hour compound pretreatment (Protocol 1, Step 2), incubate cells with 10 µM DCFDA in dark conditions for 30 minutes at 37°C.

    • Wash cells twice with PBS to remove extracellular dye.

    • Expose cells to UVB (40 mJ/cm²) in the presence of a thin PBS layer.

    • Immediately quantify fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm).

Protocol 3: Cytokine Secretion Analysis (ELISA)
  • Causality & Expert Insight: While ROS generation is immediate, cytokine production requires transcriptional activation, mRNA processing, and protein secretion. Collecting supernatants at 24 hours post-irradiation ensures peak accumulation of IL-6 and IL-8 in the media, allowing for accurate quantification of 5-HT2A-mediated immunosuppression[2].

  • Step-by-Step Methodology:

    • Execute Protocol 1 through Step 6.

    • At exactly 24 hours post-UVB recovery, collect the cell culture supernatants and centrifuge at 1,000 × g for 5 minutes to remove cellular debris.

    • Analyze the clarified supernatants using commercially available human IL-6 and IL-8 ELISA kits, strictly adhering to the manufacturer's antibody-binding and washing protocols.

    • Normalize cytokine concentrations (pg/mL) against total viable cell count to prevent false-positive "suppression" caused by UV-induced cell death[5].

References

  • Title: Emerging Strategies to Protect the Skin from Ultraviolet Rays Using Plant-Derived Materials Source: MDPI URL: [Link]

  • Title: cis-Urocanic acid Source: DC Chemicals URL: [Link]

  • Title: Protective Effect of Spirulina-Derived C-Phycocyanin against Ultraviolet B-Induced Damage in HaCaT Cells Source: Semantic Scholar URL: [Link]

  • Title: Sulphide Donor Exhibits Cytoprotective and Antioxidative Activity in UV-induced HaCaT Cell Lines Source: Academy of Sciences Malaysia URL: [Link]

  • Title: cis-Urocanic acid does not induce the expression of immunosuppressive cytokines in murine keratinocytes Source: PubMed (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on an understanding of the compound's constituent chemical moieties—the imidazole ring and the acrylic acid group—and draw upon established best practices for handling analogous hazardous materials.

Understanding the Hazard Profile
Hazard ClassificationPotential EffectsPrimary Functional Group Contributor
Corrosive May cause burns to skin and eyes upon contact.[1][3]Imidazole, Acrylic Acid
Acute Toxicity (Oral) Harmful if swallowed.[3]Imidazole
Skin Irritant May cause skin irritation.[11][12]Acrylic Acid, Imidazole Derivatives
Eye Irritant May cause serious eye irritation.[11][12]Acrylic Acid, Imidazole Derivatives
Respiratory Irritant May cause respiratory irritation.[11][12]Acrylic Acid, Imidazole Derivatives

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid from the point of generation to final disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][13] If a fume hood is not available, a NIOSH-approved respirator may be required.[13]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid waste.[13]

  • Solid vs. Liquid: Segregate solid waste (e.g., residual powder, contaminated weigh boats, and filter paper) from liquid waste (e.g., solutions containing the compound).[13]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from:

    • Strong oxidizing agents[1]

    • Strong acids[1]

    • Bases

    • Acid anhydrides and acid chlorides[1]

Containerization and Labeling: Clear and Compliant

The choice of container and proper labeling are crucial for safe storage and transport.

  • Container Type:

    • Solid Waste: Use a puncture-resistant, sealable container.

    • Liquid Waste: Use a leak-proof, compatible container (e.g., high-density polyethylene) with a secure cap.[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the following information:

    • The full chemical name: (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container.

Storage and Final Disposal: The Final Steps
  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[1][13]

  • Professional Disposal: The final disposal of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid must be managed by a licensed hazardous waste disposal company.[7][9][13] The most common and recommended method for the destruction of such organic compounds is high-temperature incineration.[8][13]

  • Institutional Procedures: Always follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[1][13]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid.

DisposalWorkflow start Waste Generation ((E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid container_solid Place in a labeled, puncture-resistant, sealed container. solid_waste->container_solid container_liquid Place in a labeled, leak-proof, compatible container. liquid_waste->container_liquid storage Store in a designated hazardous waste accumulation area. container_solid->storage container_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Disposal decision workflow for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid.

References

  • Benchchem. Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. 13

  • Washington State University. Acrylic Acid. 5

  • Washington State University. Imidazole. 1

  • Carl ROTH. Safety Data Sheet: Imidazole. 2

  • ChemicalBook. Acrylic acid - Safety Data Sheet. 6

  • Elemental Microanalysis. IMIDAZOLE. 3

  • Sigma-Aldrich. SAFETY DATA SHEET. 14

  • Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. 4

  • PENTA. Acrylic acid. 7

  • Fisher Scientific. SAFETY DATA SHEET. 15

  • INCHEM. Acrylic acid (HSG 104, 1997). 8

  • Loba Chemie. ACRYLIC ACID (STABILIZED) FOR SYNTHESIS. 9

  • Fisher Scientific. SAFETY DATA SHEET. 16

  • Fisher Scientific. SAFETY DATA SHEET. 17

  • Chemwatch. Acrylic acid. 10

  • BASF. Safety data sheet. 18

  • Safety Data Sheet. Glacial Acrylic Acid. 19

  • TCI Chemicals. SAFETY DATA SHEET. 20

  • Sigma-Aldrich. SAFETY DATA SHEET. 21

  • CymitQuimica. Safety Data Sheet. 11

  • CymitQuimica. Safety Data Sheet. 22

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